Bis-Propargyl-PEG13
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54O13/c1-3-5-31-7-9-33-11-13-35-15-17-37-19-21-39-23-25-41-27-29-43-30-28-42-26-24-40-22-20-38-18-16-36-14-12-34-10-8-32-6-4-2/h1-2H,5-30H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRMNIFYBNHKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Bis-Propargyl-PEG13 in Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Bis-Propargyl-PEG13 is a homobifunctional polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile linker in the field of biochemistry.[1][2][3] Its structure, characterized by a 13-unit PEG chain flanked by two terminal propargyl groups, imparts unique properties that are highly advantageous for the synthesis of complex biomolecular conjugates. The core utility of this reagent lies in its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable triazole linkages.[1][2][3] The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugates, a crucial factor in many biological applications.[4]
This guide provides a comprehensive overview of the properties, applications, and methodologies associated with this compound, with a focus on its role in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), as well as its potential as a crosslinking agent in hydrogel-based drug delivery systems.
Core Properties and Data Presentation
The physicochemical properties of this compound are summarized in the table below. While specific reaction efficiencies and yields are highly dependent on the substrates and conditions used, this table provides a foundational set of data for this linker.
| Property | Value | Reference |
| Chemical Name | 4,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxatritetraconta-1,42-diyne | [4] |
| Molecular Formula | C₃₀H₅₄O₁₃ | [4] |
| Molecular Weight | 622.75 g/mol | [4] |
| Purity | Typically >95% | [4] |
| Appearance | Varies (e.g., liquid, solid) | N/A |
| Solubility | Soluble in water, DMSO, DMF, DCM | [5] |
| Storage Conditions | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C, protected from light. | [4] |
| Reactive Groups | 2 x Propargyl (terminal alkyne) | [1][2] |
| Reactive Towards | Azide-containing molecules (via CuAAC) | [1][2] |
Key Applications in Biochemistry
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties. This compound can be employed as a building block for these linkers, typically in a sequential synthesis.
Signaling Pathway for PROTAC-Mediated Protein Degradation
Caption: PROTACs facilitate the formation of a ternary complex, leading to the degradation of the target protein.
Development of Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker in an ADC connects the antibody to the cytotoxic payload. This compound can be used to synthesize these linkers, leveraging the bioorthogonality of click chemistry to conjugate the payload to an azide-modified antibody without affecting the antibody's structure or function.
Formation of Hydrogels for Drug Delivery
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for drug delivery systems.[6] this compound can act as a crosslinker when reacted with multi-azide functionalized polymers. The resulting hydrogel can encapsulate therapeutic agents, releasing them in a controlled manner as the gel degrades or as the drug diffuses out.[6]
Experimental Protocols
The following protocols are representative methodologies for the use of this compound. Note: These are general procedures and require optimization for specific molecules and applications.
Protocol 1: Sequential Synthesis of a Heterobifunctional Molecule (e.g., for a PROTAC)
Due to its homobifunctional nature, a sequential approach is necessary to conjugate two different azide-containing molecules (Molecule A-N₃ and Molecule B-N₃) to this compound.
Logical Workflow for Sequential Synthesis
Caption: A logical workflow for the sequential conjugation of two different molecules using this compound.
Step 1: Mono-conjugation Reaction
-
Reactant Preparation: Dissolve this compound (1.0 eq) and Molecule A-N₃ (0.8-0.9 eq to favor mono-substitution) in a suitable solvent (e.g., a mixture of t-butanol and water).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of a copper(I) source. This can be done by mixing CuSO₄·5H₂O (e.g., 0.1 eq) with a reducing agent like sodium ascorbate (B8700270) (e.g., 0.2 eq) in water. A copper-stabilizing ligand such as TBTA can also be included.
-
Reaction: Add the catalyst solution to the reactant mixture. Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS, observing the formation of the mono-adduct and the disappearance of Molecule A-N₃.
-
Purification: Once the desired conversion is achieved, quench the reaction and purify the mono-conjugated intermediate product (Molecule A-(Triazole)-PEG13-Propargyl) from unreacted this compound and the di-substituted product using techniques like reverse-phase HPLC or column chromatography.
Step 2: Final Conjugation Reaction
-
Reactant Preparation: Dissolve the purified mono-conjugated intermediate (1.0 eq) and Molecule B-N₃ (1.1-1.2 eq) in a suitable solvent.
-
Catalysis: Add a freshly prepared copper(I) catalyst solution as described in Step 1.
-
Reaction and Monitoring: Stir at room temperature and monitor the formation of the final product by LC-MS.
-
Final Purification: Upon completion, purify the final heterobifunctional product using reverse-phase HPLC to remove excess reagents and byproducts. Characterize the final product by LC-MS and NMR.
Protocol 2: Assessment of PROTAC-Induced Protein Degradation via Western Blot
This protocol is used to determine the efficacy of a PROTAC synthesized using a this compound-based linker.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of the PROTAC (typically in a dose-response range) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine key parameters like the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[1]
-
Conclusion
This compound is a valuable tool for biochemists and drug development professionals, enabling the construction of complex, functional biomolecules through the robust and efficient CuAAC click chemistry reaction. Its primary utility as a homobifunctional linker necessitates a controlled, sequential synthesis strategy to create heterobifunctional molecules like PROTACs and ADC linkers. The integrated PEG chain provides the crucial benefit of enhanced aqueous solubility. While the specific protocols and performance metrics will always require empirical optimization for each unique application, the foundational principles and methodologies outlined in this guide provide a solid starting point for leveraging the capabilities of this compound in advanced biochemical research and therapeutic development.
References
- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. peg polypropylene glycol: Topics by Science.gov [science.gov]
- 5. db-thueringen.de [db-thueringen.de]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bis-Propargyl-PEG13: A Homobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Bis-Propargyl-PEG13, a homobifunctional crosslinker pivotal in the field of bioconjugation and drug development. This document details its role in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, presents its physicochemical properties in a structured format, and offers a detailed experimental protocol for its use in creating antibody-drug conjugates (ADCs).
Introduction to this compound
This compound is a versatile chemical tool characterized by a 13-unit polyethylene (B3416737) glycol (PEG) spacer flanked by two terminal propargyl groups.[1][2] The propargyl groups, containing a terminal alkyne, are reactive partners in the highly efficient and specific "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage with azide-modified molecules.[3][4]
The central PEG chain is a key feature, imparting hydrophilicity and enhancing the solubility of the molecule and its conjugates in aqueous media.[1][4][5] This property is particularly advantageous in biological applications, where maintaining the solubility and stability of biomolecules is crucial. The homobifunctional nature of this compound allows for the crosslinking of two azide-containing molecules or the creation of complex molecular architectures.
Chemical Structure and Properties
The chemical structure of this compound consists of a linear 13-unit PEG chain with a propargyl group at each terminus.
IUPAC Name: 4,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxatritetraconta-1,42-diyne[1]
Chemical Formula: C30H54O13[1][6]
Molecular Weight: Approximately 622.75 g/mol [1][6]
CAS Number: 1351373-50-6[1][6]
Quantitative Physicochemical Properties
The following table summarizes the key quantitative properties of this compound, compiled from various suppliers and technical datasheets.
| Property | Value | Source(s) |
| Molecular Formula | C30H54O13 | [1][6] |
| Molecular Weight | 622.75 g/mol | [1][6] |
| Exact Mass | 622.3564 g/mol | [1] |
| Purity | >95% to >98% (lot-specific) | [1][7] |
| Appearance | Liquid or solid | [5] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [5][8] |
| Storage Conditions | -20°C for long-term storage (months to years) | [1][4] |
| 0 - 4°C for short-term storage (days to weeks) | [1] | |
| Elemental Analysis | C: 57.86%, H: 8.74%, O: 33.40% | [1] |
Applications in Drug Development and Research
The primary application of this compound lies in its utility as a linker in bioconjugation, particularly for the development of complex therapeutics like antibody-drug conjugates (ADCs).[1][3] ADCs are a class of targeted therapies where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The specificity of the antibody directs the drug to the tumor site, minimizing off-target toxicity.
The CuAAC reaction enabled by this compound offers a robust and efficient method for attaching drugs to antibodies.[9][10] The PEG spacer in the linker can enhance the pharmacokinetic properties of the resulting ADC, such as increasing its solubility and circulation half-life.[9] Beyond ADCs, this linker is also valuable in proteomics, materials science, and the development of other targeted drug delivery systems.
Experimental Protocol: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This section provides a detailed, generalized protocol for the conjugation of an azide-modified cytotoxic drug to an antibody that has been functionalized with a linker that can be crosslinked by this compound. This protocol is based on the principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials
-
Antibody with a reactive group for this compound attachment (e.g., a separate linker with an azide (B81097) group)
-
Azide-modified cytotoxic drug
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water)
-
Ligand to stabilize Cu(I) (e.g., THPTA - tris(3-hydroxypropyltriazolylmethyl)amine) stock solution (e.g., 200 mM in water)
-
Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving the drug (e.g., DMSO or DMF)
-
Quenching solution (e.g., EDTA)
-
Purification system (e.g., size-exclusion chromatography)
Experimental Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO4, ligand, and sodium ascorbate as listed above.
-
Dissolve the azide-modified drug in a minimal amount of DMSO or DMF.
-
Prepare the antibody in the conjugation buffer at a suitable concentration.
-
-
Formation of the Cu(I)-Ligand Complex:
-
In a separate microcentrifuge tube, mix the CuSO4 stock solution and the THPTA ligand stock solution in a 1:2 molar ratio.
-
Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the antibody solution with the azide-modified drug. The molar ratio of antibody to drug should be optimized but a starting point of 1:10 is common.
-
To this mixture, add the pre-formed Cu(I)/THPTA complex. A typical final concentration of copper is in the range of 50-250 µM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protecting the reaction from light.
-
-
Reaction Quenching and Purification:
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper catalyst.
-
Purify the resulting ADC using a suitable method, such as size-exclusion chromatography, to remove unreacted drug, linker, and catalyst.
-
-
Characterization:
-
Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and conjugation efficiency using techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key logical relationships in the application of this compound.
Caption: Experimental workflow for ADC synthesis using this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|COA [dcchemicals.com]
- 4. Bis-propargyl-PEG12, 1351373-49-3 | BroadPharm [broadpharm.com]
- 5. Propargyl PEG reagent, this compound, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 8. This compound CAS#: 1351373-50-6 [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. An optimal "Click" formulation strategy for antibody-drug conjugate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Bis-Propargyl-PEG13
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Bis-Propargyl-PEG13, a homobifunctional linker widely utilized in biomedical research and drug development. This document details a robust synthetic protocol, thorough characterization methodologies, and key physicochemical properties. The information presented herein is intended to equip researchers with the necessary knowledge to confidently synthesize, purify, and characterize this versatile molecule for applications such as Proteolysis Targeting Chimera (PROTAC) development and "click" chemistry-mediated bioconjugation.
Introduction
This compound, also known as α,ω-dipropargylpoly(ethylene glycol) with 13 ethylene (B1197577) glycol units, is a valuable chemical tool in modern drug discovery and development. Its structure features a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of defined length, flanked by two terminal propargyl groups. The PEG spacer enhances aqueous solubility and can improve the pharmacokinetic properties of conjugated molecules. The terminal alkyne functionalities are amenable to highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling the facile linkage of two molecular entities. This has made this compound a popular linker for the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₃₀H₅₄O₁₃ |
| Molecular Weight | 622.75 g/mol |
| Appearance | Colorless to pale yellow oil or liquid |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
| Purity | Typically >95% |
| Storage Conditions | -20°C for long-term storage |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction involves the deprotonation of the terminal hydroxyl groups of polyethylene glycol with 13 repeating units (PEG13-diol) to form alkoxides, which then act as nucleophiles to displace a halide from propargyl halide.
Experimental Protocol
Materials:
-
Poly(ethylene glycol) (average Mn ~600 g/mol , corresponding to approximately 13 ethylene glycol units)
-
Propargyl bromide (80% solution in toluene)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Drying of PEG: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve poly(ethylene glycol) (1.0 eq) in anhydrous THF. If the PEG is not anhydrous, it should be dried by azeotropic distillation with toluene (B28343) prior to use.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of a cloudy suspension indicates the generation of the alkoxide.
-
Propargylation: Cool the reaction mixture back down to 0°C. Add propargyl bromide (2.5 eq) dropwise via a syringe. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0°C to decompose any unreacted sodium hydride.
-
Extraction: Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to afford this compound as a colorless to pale yellow oil.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Both ¹H and ¹³C NMR should be performed.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | d | 4H | -O-CH₂ -C≡CH |
| ~3.70-3.60 | m | ~48H | -O-CH₂ -CH₂ -O- (PEG backbone) |
| ~2.45 | t | 2H | -O-CH₂-C≡CH |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~79.5 | -O-CH₂-C ≡CH |
| ~75.0 | -O-CH₂-C≡CH |
| ~70.5 | -O-CH₂ -CH₂ -O- (PEG backbone) |
| ~69.0 | -O -CH₂-C≡CH |
| ~58.5 | -O-CH₂ -C≡CH |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of this compound.
Expected MS Data (ESI+):
| m/z (calculated) | Adduct |
| 645.36 | [M + Na]⁺ |
| 661.33 | [M + K]⁺ |
Applications in Drug Development
The primary application of this compound is in the construction of PROTACs. The bifunctional nature of this linker allows for the conjugation of a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
PROTAC Assembly Workflow
Caption: PROTAC assembly using this compound.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound via Williamson ether synthesis, along with comprehensive characterization methodologies using NMR and mass spectrometry. The presented information, including tabulated data and workflow diagrams, serves as a valuable resource for researchers in drug development and related fields. The reliable synthesis and thorough characterization of this versatile linker are crucial for its successful implementation in the construction of PROTACs and other complex molecular architectures.
Bis-Propargyl-PEG13: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Bis-Propargyl-PEG13, a homobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a 13-unit polyethylene (B3416737) glycol (PEG) spacer flanked by two propargyl groups, enables the precise linkage of molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Core Chemical Properties
This compound is a valuable tool for researchers developing complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1]
| Property | Value | Reference |
| CAS Number | 1351373-50-6 | [1] |
| Molecular Weight | 622.75 g/mol | [1] |
| Molecular Formula | C₃₀H₅₄O₁₃ | [1] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water and most organic solvents | [1] |
| Purity | Typically >95% |
Mechanism of Action: The "Click" Reaction
This compound functions as a linker by utilizing its terminal alkyne (propargyl) groups to react with azide-functionalized molecules. This reaction, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a highly stable triazole linkage.[1] This process is renowned for its high efficiency, specificity, and biocompatibility, allowing for the reliable conjugation of diverse molecular entities, from small molecules to large biologics like antibodies.
Applications in Drug Development
The structure of this compound makes it an ideal linker for applications where two different molecules need to be brought together.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, this compound can be used to attach a cytotoxic payload to an antibody. The antibody directs the conjugate to a specific target, such as a cancer cell, where the payload can then exert its therapeutic effect. The PEG component of the linker can improve the solubility and stability of the ADC.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. This compound can serve as the linker connecting the target protein-binding ligand to the E3 ligase-binding ligand. The length and flexibility of the PEG chain are critical for the proper formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Signaling Pathways
The bioconjugates synthesized using this compound are designed to modulate specific cellular signaling pathways.
Ubiquitin-Proteasome System (PROTACs)
PROTACs synthesized with linkers like this compound hijack the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS). The PROTAC facilitates the ubiquitination of the target protein by an E3 ligase, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.
Experimental Protocols
The following is a representative protocol for the synthesis of a bioconjugate using this compound via a CuAAC reaction. This protocol is a generalized procedure and may require optimization for specific applications.
Synthesis of a Symmetrical Bioconjugate via CuAAC
This protocol describes the reaction of this compound with two equivalents of an azide-containing molecule (Molecule-N₃).
Materials:
-
This compound
-
Azide-functionalized molecule (Molecule-N₃)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris-HCl buffer (100 mM, pH 8.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve Molecule-N₃ in DMSO to a final concentration of 25 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 10 µL of the 10 mM this compound stock solution (0.1 µmol).
-
Add 8.8 µL of the 25 mM Molecule-N₃ stock solution (0.22 µmol, 2.2 equivalents).
-
Add 71.2 µL of Tris-HCl buffer.
-
Vortex briefly to mix.
-
-
Initiation of the "Click" Reaction:
-
Add 5 µL of the 50 mM CuSO₄ stock solution (final concentration 2.5 mM).
-
Add 5 µL of the 500 mM sodium ascorbate stock solution (final concentration 25 mM).
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
The resulting bioconjugate can be purified using methods appropriate for the specific molecule, such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Experimental Workflow Diagram:
Caption: A typical workflow for a CuAAC "click" reaction.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Bis-Propargyl-PEG13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Propargyl-PEG13 is a homobifunctional crosslinker that plays a pivotal role in bioconjugation, materials science, and drug delivery systems. Its utility is fundamentally linked to its behavior in aqueous environments, where solubility and stability are paramount for predictable and effective application. This in-depth technical guide provides a comprehensive overview of the core principles governing the solubility and stability of this compound in aqueous solutions. While specific quantitative data for this particular molecule is not extensively available in public literature, this guide synthesizes established knowledge of polyethylene (B3416737) glycol (PEG) derivatives and propargyl ethers to provide a robust framework for its use. We present generalized experimental protocols for researchers to determine these key parameters for their specific applications.
Core Concepts: Solubility and Stability
The performance of this compound in aqueous media is dictated by the interplay of its polyethylene glycol (PEG) backbone and its terminal propargyl groups. The PEG chain, with its repeating ethylene (B1197577) oxide units, is inherently hydrophilic and contributes significantly to the molecule's water solubility[1]. The stability of the molecule is primarily determined by the resilience of its ether linkages and terminal propargyl groups to hydrolytic degradation[2].
Understanding the Structure-Function Relationship
The chemical structure of this compound is central to its aqueous properties. The following diagram illustrates this relationship.
Caption: Relationship between the structure of this compound and its key aqueous properties.
Quantitative Data Summary
For researchers requiring precise quantitative data for their specific application, it is imperative to perform the experimental protocols detailed in the following sections. The tables below are structured to be populated with such experimentally determined data.
Table 1: Experimentally Determined Aqueous Solubility of this compound
| Parameter | Condition | Solubility (mg/mL) | Molar Solubility (M) |
| Temperature | 25°C | Data to be determined | Data to be determined |
| 37°C | Data to be determined | Data to be determined | |
| pH | 5.0 | Data to be determined | Data to be determined |
| 7.4 (PBS) | Data to be determined | Data to be determined | |
| 9.0 | Data to be determined | Data to be determined |
Table 2: Experimentally Determined Aqueous Stability of this compound
| Condition | Parameter | Value |
| pH 5.0 | Half-life (t½) at 25°C | Data to be determined |
| Degradation Rate Constant (k) | Data to be determined | |
| pH 7.4 (PBS) | Half-life (t½) at 25°C | Data to be determined |
| Half-life (t½) at 37°C | Data to be determined | |
| Degradation Rate Constant (k) | Data to be determined | |
| pH 9.0 | Half-life (t½) at 25°C | Data to be determined |
| Degradation Rate Constant (k) | Data to be determined |
Experimental Protocols
The following are detailed, generalized methodologies for determining the aqueous solubility and stability of this compound. These protocols can be adapted to specific laboratory conditions and analytical instrumentation.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines the shake-flask method, a standard procedure for determining the equilibrium solubility of a compound.
Caption: Experimental workflow for determining the aqueous solubility of this compound.
Materials:
-
This compound
-
Aqueous buffers of desired pH (e.g., phosphate-buffered saline pH 7.4, acetate (B1210297) buffer pH 5.0, borate (B1201080) buffer pH 9.0)
-
Shaking incubator or orbital shaker
-
Centrifuge and/or syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended as PEG compounds lack a strong UV chromophore[5].
Procedure:
-
Preparation: Prepare a series of vials containing a fixed volume of the desired aqueous buffer.
-
Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed, followed by careful collection of the supernatant, or by filtering the suspension through a syringe filter.
-
Quantification: Prepare a series of calibration standards of this compound of known concentrations. Analyze the saturated solution and the calibration standards using a suitable analytical method like HPLC-CAD/ELSD.
-
Calculation: Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve. This concentration represents the aqueous solubility under the tested conditions.
Protocol 2: Assessment of Aqueous Stability (Forced Degradation Study)
This protocol describes a forced degradation study to evaluate the stability of this compound under various pH and temperature conditions.
Caption: Experimental workflow for assessing the aqueous stability of this compound.
Materials:
-
This compound
-
Aqueous buffers of desired pH
-
Temperature-controlled incubator or water bath
-
Validated stability-indicating HPLC method (capable of separating the parent compound from its potential degradants)
-
Quenching solution (if necessary)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the desired aqueous buffers to a known final concentration.
-
Incubation: Incubate the solutions at controlled temperatures (e.g., 25°C and 37°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), withdraw an aliquot from each solution.
-
Sample Quenching: If necessary, quench the degradation reaction immediately after sampling, for instance, by freezing the aliquot at -80°C.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method to quantify the concentration of the remaining intact this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time. From this data, determine the degradation kinetics, including the degradation rate constant (k) and the half-life (t½) under each condition.
Conclusion
This compound is a valuable tool for researchers in various scientific disciplines. Its high expected aqueous solubility and the general stability of its PEG backbone make it well-suited for applications in biological systems. However, for critical applications in drug development and materials science, a thorough experimental determination of its solubility and stability under specific formulation conditions is essential. The protocols and conceptual frameworks provided in this guide offer a comprehensive starting point for such investigations, enabling researchers to confidently utilize this compound in their work.
References
An In-Depth Technical Guide to Bis-Propargyl-PEG13 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and applications of Bis-Propargyl-PEG13, a bifunctional linker, in the realm of click chemistry.
Core Principles: Understanding the Mechanism of Action
This compound is a homobifunctional crosslinker featuring two terminal alkyne groups (propargyl groups) connected by a hydrophilic 13-unit polyethylene (B3416737) glycol (PEG) spacer. Its primary mechanism of action is through participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole linkage between the alkyne groups of this compound and azide-functionalized molecules.
The key features contributing to its mechanism of action are:
-
Bifunctionality : The presence of two alkyne groups allows for the simultaneous or sequential conjugation of two azide-containing molecules. This enables applications such as protein crosslinking, intramolecular cyclization, and the formation of hydrogels.
-
PEG Spacer : The polyethylene glycol chain imparts several advantageous properties. It significantly increases the hydrophilicity and aqueous solubility of the linker and its conjugates.[1] This is particularly beneficial when working with biomolecules that may have limited solubility in organic solvents. The PEG spacer also provides a flexible and defined distance between the conjugated molecules, which can be crucial for maintaining their biological activity.
-
Click Chemistry Reaction : The CuAAC reaction is highly efficient, specific, and biocompatible, proceeding under mild conditions, including in aqueous environments.[2] This makes this compound suitable for use in complex biological systems with minimal side reactions. The reaction's high yield ensures efficient formation of the desired conjugate.
The Catalytic Cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a multi-step catalytic cycle involving a copper(I) catalyst. While the precise mechanism is still a subject of research, a widely accepted model involves the following key steps:
-
Formation of Copper-Acetylide : The copper(I) catalyst reacts with a terminal alkyne to form a copper-acetylide intermediate.
-
Coordination of the Azide (B81097) : The azide molecule then coordinates to the copper center.
-
Cycloaddition : A [3+2] cycloaddition reaction occurs between the activated alkyne and the azide, forming a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis : This intermediate undergoes ring contraction to a triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst for the next cycle.
Recent studies suggest that dinuclear copper intermediates may be involved and are kinetically favored over mononuclear species.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Quantitative Data Presentation
While specific kinetic data for this compound is not extensively available in the public domain, we can infer its performance based on data from similar bifunctional alkynes and the general characteristics of CuAAC reactions. The second-order rate constants for CuAAC reactions typically range from 10 to 104 M-1s-1.
Table 1: Representative Reaction Kinetics of Alkynes in CuAAC
| Alkyne Type | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions | Reference |
| General Range for CuAAC | 10 - 10,000 | Aqueous buffer, room temperature, Cu(I) catalyst | [3] |
| 1,7-octadiyne (non-PEGylated bis-alkyne) | Full conversion in 3 hours | Benzyl azide, 0.5 mol% catalyst, room temp. | [4] |
| Propargyl Ethers | Time to 90% completion: < 30 min | Fluorogenic azide, 100 µM Cu+, THPTA ligand | [5] |
| Propiolamides | Time to 90% completion: < 1 hour | Fluorogenic azide, 5 µM Cu+, THPTA ligand | [5] |
Table 2: Representative Reaction Yields in Bioconjugation
| Application | Linker Type | Yield | Conditions | Reference |
| Peptide-Peptide Ligation | Azide and Alkyne Peptides | >95% | CuSO₄, NaAsc, DMF, room temperature, 1 hour | [6] |
| Peptide-Polymer Conjugation | Azide-functionalized resin | 43% | CuSO₄, NaAsc, DMF, 100°C, 15 min (microwave) | [6] |
| Functionalization of Calixarenes | PEG-functionalized alkyne | 84% | CuBr, PMDETA, DMF, 40°C, 48 hours | [7] |
Experimental Protocols
The following are detailed methodologies for key experimental applications of this compound.
General Protocol for Protein Crosslinking
This protocol describes a general method for crosslinking two different proteins (Protein A-azide and Protein B-azide) using this compound.
Materials:
-
Protein A with a terminal azide group (Protein A-N₃)
-
Protein B with a terminal azide group (Protein B-N₃)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 50 mM EDTA)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water (freshly prepared).
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Protein Solution Preparation:
-
Dissolve Protein A-N₃ and Protein B-N₃ in PBS to a final concentration of 1 mg/mL each.
-
-
Click Reaction Mixture:
-
In a microcentrifuge tube, combine the following in order:
-
Protein A-N₃ solution
-
Protein B-N₃ solution
-
This compound stock solution (to a final concentration of 1-5 molar excess over the proteins)
-
THPTA stock solution (to a final concentration of 5 mM)
-
Premixed CuSO₄:THPTA (1:5 molar ratio) to a final copper concentration of 1 mM.
-
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE to observe the formation of the crosslinked product.
-
-
Quenching and Purification:
-
Stop the reaction by adding the quenching solution.
-
Remove excess reagents and purify the crosslinked protein conjugate using a desalting column equilibrated with PBS.
-
-
Analysis:
-
Analyze the purified product by SDS-PAGE, Western blot, and mass spectrometry to confirm the crosslinking.
-
Protocol for Hydrogel Formation
This protocol outlines the formation of a hydrogel by crosslinking an azide-functionalized polymer with this compound.
Materials:
-
Azide-functionalized polymer (e.g., 4-arm PEG-Azide)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (NaAsc)
-
Deionized water or PBS, pH 7.4
Procedure:
-
Polymer and Crosslinker Solutions:
-
Prepare a solution of the azide-functionalized polymer in deionized water or PBS to the desired concentration (e.g., 10% w/v).
-
Prepare a solution of this compound in the same solvent, with a stoichiometric amount of alkyne groups relative to the azide groups of the polymer.
-
-
Catalyst and Reductant Solutions:
-
Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
-
Hydrogel Formation:
-
In a suitable mold or container, mix the azide-functionalized polymer solution and the this compound solution.
-
Add the CuSO₄ solution to a final concentration of 1-5 mM.
-
Initiate gelation by adding the sodium ascorbate solution to a final concentration of 5-25 mM.
-
Mix the solution quickly and thoroughly. Gelation should occur within minutes.
-
-
Washing:
-
Once the hydrogel has formed, it can be washed with deionized water or PBS to remove any unreacted components and the catalyst.
-
Mandatory Visualizations
Workflow for Identifying Protein-Protein Interactions
This compound can be employed as a chemical crosslinker to identify protein-protein interactions within a cellular context. The general workflow involves crosslinking interacting proteins, followed by cell lysis, enrichment of the crosslinked complexes, and identification of the interacting partners by mass spectrometry.
Caption: A generalized workflow for identifying protein-protein interactions using a bifunctional crosslinker.
Hypothetical Signaling Pathway Application: Studying EGFR Dimerization
This compound can be hypothetically used to study the dimerization of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR). Upon ligand (EGF) binding, EGFR monomers dimerize, leading to the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[8] A cell-impermeable version of this compound could be used to crosslink EGFR dimers on the cell surface, allowing for their isolation and analysis.
Caption: Hypothetical use of this compound to study EGF-induced EGFR dimerization and downstream signaling.
This guide provides a foundational understanding of this compound's role in click chemistry. For specific applications, further optimization of reaction conditions may be necessary.
References
- 1. interchim.fr [interchim.fr]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New Bis-Alkylation Reagents for Protein Conjugation - UCL Discovery [discovery.ucl.ac.uk]
The Pivotal Role of PEG Linkers in Advanced Drug Delivery Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(ethylene glycol) (PEG) linkers have become an indispensable tool in the field of drug delivery, revolutionizing the therapeutic potential of a wide range of molecules, from small-molecule drugs to large biologics. The process of covalently attaching PEG chains, known as PEGylation, imparts numerous favorable physicochemical and pharmacological properties to the conjugated drug.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core principles of PEG linkers in drug delivery systems. It delves into their fundamental properties, the impact of their structural variations on drug efficacy, detailed experimental protocols for their implementation, and a forward-looking perspective on their evolving role in medicine. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective application of PEG linker technology.
Introduction to PEG Linkers
Poly(ethylene glycol) is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[1][4] When utilized as linkers in drug delivery, PEG chains act as flexible spacers that connect a therapeutic agent to a carrier molecule, such as an antibody in an antibody-drug conjugate (ADC), or to the surface of a nanoparticle or liposome.[5][6][7] The historical development of PEGylation dates back to the 1970s, initially aimed at reducing the immunogenicity and extending the circulation time of proteins.[1] Since then, the technology has evolved significantly, with the development of various PEG architectures, including linear, branched, and multi-arm PEGs, as well as cleavable and non-cleavable linker chemistries.[8][9]
The fundamental principle behind the utility of PEG linkers lies in their ability to create a hydrophilic "stealth" layer around the drug or drug carrier.[10][11] This steric hindrance minimizes non-specific interactions with plasma proteins and immune cells, thereby prolonging the systemic circulation time and reducing premature clearance.[3][12]
Core Principles and Advantages of PEGylation
The conjugation of PEG linkers to therapeutic molecules offers a multitude of advantages that significantly enhance their clinical utility.[2][3][13]
-
Enhanced Solubility: Many potent therapeutic agents are hydrophobic, limiting their formulation and administration. PEG's hydrophilic nature dramatically increases the aqueous solubility of these drugs, facilitating their formulation for intravenous and other routes of administration.[3][5]
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic volume of the drug conjugate, PEGylation reduces its renal clearance, leading to a significantly longer half-life in the bloodstream.[3][14] This allows for sustained drug exposure at the target site and can reduce the required dosing frequency.
-
Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the surface of therapeutic proteins, thereby reducing the likelihood of an immune response and the formation of anti-drug antibodies.[2][3]
-
Improved Stability: PEG linkers can protect the conjugated drug from enzymatic degradation and proteolysis in the biological environment, thus preserving its therapeutic activity for a longer duration.[2][3]
-
Enhanced Tumor Targeting (Passive): In oncology, the prolonged circulation of PEGylated nanocarriers (e.g., liposomes) allows them to take advantage of the enhanced permeability and retention (EPR) effect, leading to their passive accumulation in tumor tissue.[15]
Types of PEG Linkers and Their Impact on Drug Delivery
The choice of PEG linker architecture and chemistry is a critical determinant of the final drug conjugate's performance.
Linear vs. Branched PEG Linkers
-
Linear PEG Linkers: These consist of a single, straight chain of PEG. They are the most common type of PEG linker used in drug development.
-
Branched PEG Linkers: These have a "Y" or "umbrella-like" shape, with multiple PEG chains extending from a central core.[9] Branched PEGs offer a greater hydrodynamic radius for a given molecular weight compared to linear PEGs, which can lead to even more pronounced effects on circulation half-life.[16] Furthermore, branched PEGs can provide more effective shielding of the conjugated molecule.[9]
Cleavable vs. Non-Cleavable PEG Linkers
The choice between a cleavable and non-cleavable linker dictates the mechanism of drug release at the target site.[17]
-
Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved by specific triggers within the target cell or tumor microenvironment, such as low pH, specific enzymes (e.g., cathepsins), or a reducing environment (e.g., high glutathione (B108866) concentrations).[17][18] This allows for the controlled release of the active drug at the site of action.
-
Non-Cleavable Linkers: These linkers remain intact, and drug release relies on the complete degradation of the carrier molecule (e.g., the antibody in an ADC) within the lysosome of the target cell.[18] This approach can offer greater plasma stability but may result in the release of a drug-linker-amino acid metabolite, which must retain therapeutic activity.[18]
Quantitative Data on the Impact of PEG Linkers
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker properties on the performance of drug delivery systems.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats
| PEG Linker Length | Clearance Rate (mL/hr/kg) | Plasma Half-life (t½) (hours) | Reference |
| PEG2 | ~1.5 | Not explicitly stated | [19] |
| PEG4 | ~1.0 | Not explicitly stated | [19] |
| PEG8 | ~0.5 | ~100 | [19][20] |
| PEG12 | ~0.5 | ~110 | [20] |
| PEG24 | ~0.5 | ~120 | [20] |
Note: Data is compiled from studies using different antibody-payload combinations, which may influence the results. The general trend indicates that clearance rates decrease and half-life increases with longer PEG chains, with a plateau effect observed around PEG8.
Table 2: In Vivo Efficacy of ADCs with Different PEG Linkers
| ADC | PEG Linker Length | Tumor Model | Dose | Tumor Growth Inhibition (%) | Reference |
| anti-CD22-MMAE | PEG4 | Lymphoma Xenograft | 3 mg/kg | Significant anti-tumor activity | [21] |
| anti-Trop2-MMAE | PEG8 | Pancreatic Xenograft | 5 mg/kg | >80% | [20] |
| Homogeneous DAR 8 ADC | PEG12 | Breast Cancer Xenograft | 3 mg/kg | Significant anti-tumor activity | [20] |
| anti-Trop2-MMAE | mPEG24 | BxPC3 Xenograft | 3 mg/kg | Significant tumor suppression | [20] |
Note: The in vivo efficacy data is highly dependent on the specific ADC, tumor model, and dosing regimen, making direct comparisons challenging. The table provides a qualitative and quantitative overview from the available literature.
Table 3: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Liposomes
| Formulation | Cmax (mg/L) | AUC (mg/L·h) | t½ (hours) | Reference |
| Conventional Doxorubicin (B1662922) | ~1.5 | ~3.5 | ~10.4 | [14] |
| PEGylated Liposomal Doxorubicin | ~9.2 | ~910.8 | ~68.4 | [14] |
| Conventional Cisplatin | ~12 | ~6 | ~1.5 | [16] |
| PEGylated Liposomal Cisplatin | ~70 | ~912 | ~4.5 | [16] |
Note: This table highlights the dramatic increase in circulation time and drug exposure achieved with PEGylated liposomal formulations compared to the free drug.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the development and evaluation of PEGylated drug delivery systems.
Protocol for Site-Specific PEGylation of a Monoclonal Antibody
This protocol describes the site-specific conjugation of a PEG-maleimide linker to a monoclonal antibody (mAb) via engineered cysteine residues.
Materials:
-
Monoclonal antibody (mAb) with engineered cysteine residues
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
PEG-maleimide linker (e.g., mPEG-maleimide, 20 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
UV-Vis spectrophotometer
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb in PBS at a concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the mAb solution.
-
Incubate the reaction mixture at 37°C for 2 hours to reduce the engineered interchain disulfide bonds and expose the free sulfhydryl groups.
-
-
Buffer Exchange:
-
Remove the excess TCEP by buffer exchange into PBS, pH 7.4, using a desalting column according to the manufacturer's instructions.
-
-
PEGylation Reaction:
-
Immediately after buffer exchange, add a 5-fold molar excess of the PEG-maleimide linker to the reduced mAb solution.
-
Gently mix and incubate the reaction at room temperature for 2 hours or overnight at 4°C. The maleimide (B117702) group will react with the free sulfhydryl groups to form a stable thioether bond.
-
-
Purification of the PEGylated mAb:
-
Remove the unreacted PEG-maleimide linker by SEC. Equilibrate the SEC column with PBS, pH 7.4.
-
Load the reaction mixture onto the column and collect the fractions corresponding to the high molecular weight PEGylated mAb.
-
-
Characterization:
-
Determine the protein concentration of the purified PEGylated mAb using a UV-Vis spectrophotometer at 280 nm.
-
Analyze the purity and aggregation of the conjugate by SEC-HPLC.[3][5][13]
-
Determine the degree of PEGylation (average number of PEG molecules per mAb) using techniques such as MALDI-TOF mass spectrometry or by analyzing the SEC chromatogram.[3]
-
Protocol for In Vivo Tumor Growth Inhibition Study of an ADC
This protocol outlines a typical xenograft mouse model to evaluate the in vivo efficacy of an ADC with a PEG linker.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Tumor cells (e.g., HER2-positive NCI-N87 cells)
-
Matrigel
-
ADC with PEG linker
-
Vehicle control (e.g., PBS)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest the tumor cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow until they reach an average volume of 100-150 mm³.
-
Measure the tumor volume twice weekly using calipers and the formula: Tumor Volume = (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomly assign the mice into treatment and control groups (n=5-8 per group).
-
Administer the ADC with the PEG linker intravenously via the tail vein at the desired dose (e.g., 3 mg/kg).
-
Administer the vehicle control to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight twice weekly for the duration of the study (e.g., 21-28 days).
-
The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, target engagement assays).[22]
-
Visualization of Key Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to PEG linkers in drug delivery.
Diagram 1: Mechanism of Action of a PEGylated Antibody-Drug Conjugate (ADC)
Caption: Mechanism of action for a PEGylated ADC.
Diagram 2: Experimental Workflow for Evaluating PEG Linker Variants
Caption: Workflow for evaluating different PEG linkers.
Diagram 3: Logical Relationship of PEG Linker Properties and Therapeutic Outcomes
Caption: Impact of PEG linker properties on outcomes.
Challenges and Future Perspectives
Despite the significant advantages of PEGylation, several challenges remain. One of the primary concerns is the potential for the induction of anti-PEG antibodies, which can lead to accelerated blood clearance of the PEGylated drug and, in some cases, hypersensitivity reactions.[19][23][24] The "PEG dilemma" also refers to the observation that while PEGylation can improve pharmacokinetics, it can sometimes lead to reduced cellular uptake and endosomal escape of the drug.[25]
Future research in this field is focused on several key areas:
-
Development of Novel PEG Architectures: The design of new PEG structures, such as comb-shaped or dendritic PEGs, may offer further improvements in drug delivery properties.
-
Alternative Polymers: Exploration of alternative hydrophilic polymers that are non-immunogenic and biodegradable is an active area of research.
-
Site-Specific Conjugation: Advances in protein engineering and bioconjugation chemistry are enabling more precise, site-specific attachment of PEG linkers, leading to more homogeneous and well-defined drug conjugates.[26][27]
-
Stimuli-Responsive Linkers: The development of linkers that are sensitive to a wider range of tumor-specific stimuli will allow for more targeted and efficient drug release.
Conclusion
PEG linkers have fundamentally transformed the landscape of drug delivery, enabling the development of safer and more effective therapies for a wide range of diseases. Their ability to improve solubility, prolong circulation time, and reduce immunogenicity has been instrumental in the success of numerous approved drugs. As our understanding of the complex interplay between PEG linker properties and biological systems continues to grow, we can expect to see the development of even more sophisticated and effective PEGylated drug delivery systems in the future. The continued innovation in PEG linker technology holds immense promise for addressing unmet medical needs and improving patient outcomes.
References
- 1. PEGylation of Antibody Fragments for Half-Life Extension | Springer Nature Experiments [experiments.springernature.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. benchchem.com [benchchem.com]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. web.mit.edu [web.mit.edu]
- 11. enovatia.com [enovatia.com]
- 12. Pharmacokinetics of pegylated liposomal Doxorubicin: review of animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Pharmacodynamic and pharmacokinetic study of pegylated liposomal doxorubicin combination (CCOP) chemotherapy in patients with peripheral T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 16. Pharmacokinetics and Anti-Tumor Efficacy of PEGylated Liposomes Co-Loaded with Cisplatin and Mifepristone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 25. US6828401B2 - Preparation method of peg-maleimide derivatives - Google Patents [patents.google.com]
- 26. DOT Language | Graphviz [graphviz.org]
- 27. devtoolsdaily.com [devtoolsdaily.com]
An In-depth Technical Guide to Bifunctional Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of two or more biomolecules, is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and fundamental biological research.[1] At the heart of this discipline are bifunctional crosslinkers, reagents that possess two or more reactive groups capable of forming stable covalent bonds with specific functional groups on biomolecules like proteins, nucleic acids, and carbohydrates.[2][3] These versatile molecules serve as molecular bridges, facilitating the creation of novel structures with tailored functions, from antibody-drug conjugates (ADCs) for targeted cancer therapy to the immobilization of enzymes for industrial applications.[3][4]
This technical guide provides a comprehensive overview of bifunctional crosslinkers, detailing their classification, reaction chemistries, and applications. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize these powerful tools in their work.
Classification of Bifunctional Crosslinkers
Bifunctional crosslinkers can be categorized based on the nature of their reactive groups and the characteristics of their spacer arms.
Based on Reactive Groups
-
Homobifunctional Crosslinkers: These reagents have two identical reactive groups and are typically used in single-step reactions to link molecules with the same functional group.[5][6] They are often employed for intramolecular crosslinking (linking different parts of the same molecule), polymerizing monomers, and studying protein interactions.[5][7]
-
Heterobifunctional Crosslinkers: Possessing two different reactive groups, these crosslinkers enable the sequential conjugation of molecules with distinct functional groups.[5][6] This two-step approach minimizes undesirable self-conjugation and polymerization, offering greater control over the final bioconjugate.[8]
-
Photoreactive Crosslinkers: This special class of heterobifunctional crosslinkers contains one chemically reactive group and one photoreactive group (e.g., aryl azide (B81097) or diazirine) that becomes active upon exposure to UV light.[9][10] This allows for the capture of transient or weak interactions and the non-specific labeling of molecules.[9]
Based on Spacer Arm Characteristics
-
Cleavable vs. Non-Cleavable Crosslinkers: The spacer arm connecting the two reactive groups can be either stable (non-cleavable) or contain a labile bond that can be broken under specific conditions (cleavable).[11] Non-cleavable linkers provide a permanent connection, which is advantageous for creating stable conjugates for applications like immunoassays.[11] Cleavable linkers are particularly valuable in applications such as antibody-drug conjugates (ADCs), where the release of a therapeutic payload at a specific target site is desired.[11][12] Cleavage can be triggered by changes in pH, redox potential, or the presence of specific enzymes.[11][12]
-
Zero-Length Crosslinkers: These reagents facilitate the direct coupling of two functional groups without becoming part of the final covalent bond.[13] A prime example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates carboxyl groups to react with primary amines.[13]
Caption: A diagram illustrating the classification of bifunctional crosslinkers.
Common Chemistries in Bioconjugation
The success of a bioconjugation reaction hinges on the selective targeting of specific functional groups on the biomolecules of interest. The most commonly targeted functional groups on proteins are primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus) and sulfhydryl groups (the thiol group of cysteine residues).[1] Carboxyl groups (the carboxylic acid groups of aspartic and glutamic acid residues and the C-terminus) are also frequent targets.[1]
Amine-Reactive Chemistry: NHS Esters
N-hydroxysuccinimide (NHS) esters are widely used for their ability to efficiently react with primary amines at physiological to slightly alkaline pH (7.2-9.0) to form stable amide bonds.[12][14] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide as a byproduct.[10] A major competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH.[14] The half-life of hydrolysis for an NHS ester is approximately 4-5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.[15]
Sulfhydryl-Reactive Chemistry: Maleimides
Maleimides are highly specific for sulfhydryl groups, reacting at a pH range of 6.5-7.5 to form stable thioether bonds.[12] This reaction is highly efficient and proceeds rapidly at room temperature.[12] It is important to note that the maleimide (B117702) group can undergo hydrolysis at pH values above 7.5, which reduces its reactivity towards sulfhydryls.[12] The presence of a cyclohexane (B81311) ring in the spacer arm of some maleimide-containing crosslinkers, such as SMCC, enhances the stability of the maleimide group against hydrolysis.[8][12]
Carboxyl-Reactive Chemistry: Carbodiimides (EDC)
Carbodiimides, such as EDC, are zero-length crosslinkers that mediate the formation of an amide bond between a carboxyl group and a primary amine.[13][16] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by a primary amine.[16][17] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[16] To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added.[16][17] EDC couples NHS to the carboxyl group, forming a more stable NHS ester intermediate that can then react with a primary amine.[17]
Quantitative Data of Common Bifunctional Crosslinkers
The choice of a specific crosslinker is dictated by several factors, including the desired spacer arm length, the solubility of the reagent, and the cleavability of the linker. The following tables summarize key quantitative data for a selection of commonly used bifunctional crosslinkers.
Table 1: Properties of Common Homobifunctional Crosslinkers
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Cleavable |
| DSS (Disuccinimidyl suberate) | NHS ester | 11.4 | No | Yes | No |
| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS ester | 11.4 | Yes | No | No |
| DSP (Dithiobis[succinimidyl propionate]) | NHS ester | 12.0 | No | Yes | Yes (Disulfide) |
| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Sulfo-NHS ester | 12.0 | Yes | No | Yes (Disulfide) |
| BMOE (Bismaleimidoethane) | Maleimide | 8.0 | No | Yes | No |
Data compiled from multiple sources.[5][7]
Table 2: Properties of Common Heterobifunctional Crosslinkers
| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Cleavable |
| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester | Maleimide | 11.6 | No | Yes | No |
| Sulfo-SMCC | Sulfo-NHS ester | Maleimide | 11.6 | Yes | No | No |
| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS ester | Pyridyldithiol | 6.8 | No | Yes | Yes (Disulfide) |
| Sulfo-LC-SPDP | Sulfo-NHS ester | Pyridyldithiol | 9.2 | Yes | No | Yes (Disulfide) |
| SDA (N-Succinimidyl-diazirine) | NHS ester | Diazirine | 3.9 | No | Yes | No |
Data compiled from multiple sources.[5]
Table 3: In Vitro Plasma Stability of Cleavable ADC Linkers
| Linker Type | Example Linker | Payload | Plasma Half-life (t1/2) | Reference |
| Hydrazone | Phenylketone-derived | Doxorubicin | ~2 days | [18] |
| Disulfide | SPDB | DM4 | - | [19] |
| Peptide (Val-Cit) | Val-Cit-PABC | MMAE | ~230 days (human plasma) | [20] |
| β-Glucuronide | Glucuronide | MMAE | >7 days (mouse plasma) | [18] |
| Silyl Ether | Silyl ether | MMAE | >7 days (human plasma) | [18] |
This table provides a comparative overview; direct comparisons should be made with caution due to variations in experimental conditions.[18][20][21][22][23]
Key Applications and Experimental Protocols
Bifunctional crosslinkers are indispensable tools in a wide array of applications, from fundamental research into protein-protein interactions to the development of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[12] The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, efficacy, and safety.[12] Cleavable linkers are often employed to ensure that the drug is released only after the ADC has been internalized by the target cancer cell.[11][12]
Caption: Mechanisms of cleavable linkers in Antibody-Drug Conjugates (ADCs).
Experimental Protocol: Two-Step Conjugation using SMCC for ADC Preparation
This protocol describes the conjugation of a thiol-containing drug to an antibody using the heterobifunctional crosslinker SMCC.
Step 1: Antibody Activation with SMCC
-
Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[24]
-
SMCC Solution Preparation: Immediately before use, dissolve SMCC in an anhydrous organic solvent such as DMSO or DMF to a concentration of approximately 10 mM.[24]
-
Reaction: Add a 10- to 50-fold molar excess of the SMCC solution to the antibody solution.[8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C.[24]
-
Purification: Remove excess, unreacted SMCC using a desalting column or dialysis against the conjugation buffer.[24]
Step 2: Conjugation to Thiol-Containing Drug
-
Drug Preparation: Prepare the thiol-containing drug in the conjugation buffer. If the drug contains disulfide bonds, they must be reduced prior to conjugation using a reducing agent like DTT or TCEP.[24]
-
Reaction: Combine the maleimide-activated antibody with the thiol-containing drug at a desired molar ratio.[24]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C.[5]
-
Quenching: To stop the reaction, add a quenching agent such as L-cysteine or N-acetylcysteine to react with any unreacted maleimide groups.[5]
-
Purification: Purify the final ADC from unreacted drug, crosslinker, and quenching agent using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Caption: Reaction mechanism of the SMCC crosslinker with amine and sulfhydryl groups.
Protein Immobilization on Surfaces
The immobilization of proteins onto solid supports is crucial for a variety of applications, including biosensors (e.g., Surface Plasmon Resonance), affinity chromatography, and microarrays.[25][26] Bifunctional crosslinkers are used to covalently attach proteins to surfaces in a controlled and oriented manner.[19]
Experimental Protocol: Amine Coupling for Protein Immobilization on an SPR Sensor Chip
This protocol outlines the general steps for immobilizing a protein ligand onto a carboxymethylated dextran (B179266) sensor surface using EDC/NHS chemistry.[25]
-
Surface Activation: Inject a mixture of EDC and NHS over the sensor surface to activate the carboxyl groups, forming reactive NHS esters.[25]
-
Ligand Immobilization: Inject the protein ligand (in a low ionic strength buffer, pH 4.0-5.5) over the activated surface. The protein is electrostatically attracted to the surface, and the primary amine groups on the ligand react with the NHS esters to form stable amide bonds.[25]
-
Deactivation: Inject a solution of ethanolamine (B43304) or another amine-containing molecule to react with any remaining NHS esters, thereby deactivating the surface and preventing non-specific binding.[25]
Caption: EDC/NHS reaction mechanism for carboxyl-amine coupling.
Cross-Linking Mass Spectrometry (XL-MS)
XL-MS is a powerful technique for studying protein-protein interactions and elucidating the three-dimensional structure of protein complexes.[21] In this method, interacting proteins are covalently linked using a bifunctional crosslinker. The crosslinked complex is then digested into smaller peptides, which are analyzed by mass spectrometry to identify the crosslinked amino acid residues.[21] This information provides distance constraints that can be used to model the protein complex's architecture.
Caption: A general experimental workflow for Cross-Linking Mass Spectrometry (XL-MS).
Conclusion
Bifunctional crosslinkers are powerful and versatile reagents that have become indispensable in the fields of life sciences and drug development. By understanding the different types of crosslinkers, their reaction chemistries, and their applications, researchers can design and execute sophisticated bioconjugation strategies to create novel molecular tools and therapeutics. The continued development of new crosslinking technologies, including those with enhanced stability, cleavability, and specificity, promises to further expand the horizons of what is achievable in bioconjugation.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. medium.com [medium.com]
- 3. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. benchchem.com [benchchem.com]
- 6. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 12. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
- 14. path.ox.ac.uk [path.ox.ac.uk]
- 15. Problem with Reaction Path Diagram [groups.google.com]
- 16. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 17. A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. njbio.com [njbio.com]
- 20. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. Amine-coupling [sprpages.nl]
- 26. Immobilization Strategies [reichertspr.com]
An In-depth Technical Guide to Bis-Propargyl-PEG13 for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by coopting the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that significantly influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used to enhance solubility and optimize the spatial orientation of the ternary complex.
This technical guide focuses on Bis-Propargyl-PEG13 , a bifunctional PEG linker that has gained attention in PROTAC development due to its utility in "click chemistry" for the modular and efficient synthesis of PROTAC libraries. This document provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its successful implementation in a research and drug discovery setting.
Core Concepts of this compound in PROTACs
This compound is a chemical linker composed of a 13-unit polyethylene glycol chain flanked by two propargyl groups. The propargyl groups are terminal alkynes that serve as handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This allows for the covalent attachment of the PEG linker to azide-functionalized POI ligands and E3 ligase ligands.
The key features and advantages of using this compound in PROTAC development include:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of often large and hydrophobic PROTAC molecules, which is crucial for their biological activity and formulation.[1]
-
Modular Synthesis: The "clickable" propargyl groups enable a modular and efficient approach to PROTAC synthesis, allowing for the rapid generation and screening of a library of PROTACs with different ligands and linker attachment points.
-
Optimal Length and Flexibility: The 13-unit PEG chain provides a significant degree of length and flexibility, which can be critical for achieving the optimal orientation of the POI and E3 ligase within the ternary complex to facilitate efficient ubiquitination. The optimal linker length is target-dependent and often requires empirical determination.[2]
-
Metabolic Stability: The triazole ring formed during the click reaction is metabolically stable, contributing to the overall stability of the PROTAC molecule in a biological environment.[3]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of the linker is essential for the rational design of PROTACs.
| Property | Value | Reference |
| Chemical Name | 4,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxatritetraconta-1,42-diyne | [4] |
| CAS Number | 1351373-50-6 | [4] |
| Molecular Formula | C30H54O13 | [4] |
| Molecular Weight | 622.75 g/mol | [4] |
| Appearance | Varies (typically a solid or oil) | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Purity | >95% (typically) | |
| Storage Conditions | -20°C for long-term storage |
Quantitative Analysis of PROTACs Utilizing PEG Linkers
Table 1: In Vitro Degradation Profile of Hypothetical BRD4-Targeting PROTACs
| PROTAC ID | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-A1 | This compound | BRD4 | HeLa | Value | Value |
| PROTAC-A2 | Bis-Propargyl-PEG9 | BRD4 | HeLa | Value | Value |
| PROTAC-A3 | Bis-Propargyl-PEG17 | BRD4 | HeLa | Value | Value |
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Table 2: In Vitro Degradation Profile of Hypothetical BCR-ABL-Targeting PROTACs
| PROTAC ID | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-B1 | This compound | BCR-ABL | K562 | Value | Value |
| PROTAC-B2 | Alkyl-C12 | BCR-ABL | K562 | Value | Value |
| PROTAC-B3 | This compound | BCR-ABL (T315I) | Ba/F3 | Value | Value |
Table 3: Pharmacokinetic Parameters of a Hypothetical PROTAC
| PROTAC ID | Linker | Formulation | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| PROTAC-C1 | This compound | 20% Solutol in Saline | IV | Value | Value | Value | Value |
| PROTAC-C1 | This compound | 10% DMSO, 40% PEG300, 50% Saline | PO | Value | Value | Value | Value |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding and implementing PROTAC technology.
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
BRD4 Degradation Signaling Pathway
Caption: Signaling pathway of BRD4 degradation by a PROTAC.
BCR-ABL Degradation Signaling Pathway
Caption: Signaling pathway of BCR-ABL degradation by a PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for PROTAC development.
Detailed Experimental Protocols
Synthesis of a PROTAC using this compound via Click Chemistry
This protocol describes the final copper-catalyzed azide-alkyne cycloaddition (CuAAC) step to link an azide-functionalized POI ligand with an azide-functionalized E3 ligase ligand using this compound.
Materials:
-
Azide-functionalized POI ligand (1.0 eq)
-
Azide-functionalized E3 ligase ligand (1.0 eq)
-
This compound (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent: t-BuOH/H2O (1:1) or DMF
Procedure:
-
Dissolve the azide-functionalized POI ligand and this compound in the chosen solvent system in a reaction vial.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, add the azide-functionalized E3 ligase ligand to the reaction mixture.
-
Repeat steps 2-5 for the second click reaction.
-
Once the second reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous NH4Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol allows for the quantification of target protein degradation to determine DC50 and Dmax values.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the data to determine the DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay to assess the passive permeability of a PROTAC.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Phospholipid solution (e.g., lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution
-
UV-Vis plate reader
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow it to impregnate the filter.
-
Compound Addition: Add the PROTAC solution to the donor wells. Fill the acceptor wells with PBS.
-
Incubation: Assemble the PAMPA plate (donor plate on top of the acceptor plate) and incubate at room temperature for a defined period (e.g., 4-16 hours).
-
Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / (Area * Time * (V_D + V_A))) * ln(1 - C_A(t) / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, Area is the filter area, Time is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein.
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase
-
Purified target protein (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC
-
SDS-PAGE gels and Western blot reagents
-
Anti-ubiquitin antibody or antibody against the POI
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the target protein.
-
PROTAC Addition: Add the PROTAC to the reaction mixture. Include a control reaction with DMSO instead of the PROTAC.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blot using an anti-ubiquitin antibody or an antibody against the POI to detect the formation of higher molecular weight polyubiquitinated species.
Conclusion
This compound is a valuable and versatile tool in the development of PROTACs. Its hydrophilic PEG backbone and "clickable" propargyl ends facilitate the synthesis of PROTACs with improved physicochemical properties and allow for the rapid exploration of structure-activity relationships. The experimental protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate novel PROTACs. While specific quantitative data for PROTACs utilizing this particular linker remains to be broadly published, the general principles and methodologies outlined here will empower scientists to advance their targeted protein degradation research and contribute to the development of this exciting new class of therapeutics.
References
Bis-Propargyl-PEG13: A Versatile Tool for Advanced Hydrogel Formation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels, three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, have emerged as critical biomaterials in a myriad of biomedical applications, including tissue engineering, drug delivery, and 3D cell culture. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix (ECM) make them ideal scaffolds for cellular growth and therapeutic delivery. Among the various methods for hydrogel fabrication, "click chemistry" has gained prominence due to its high efficiency, specificity, and biocompatibility. This technical guide focuses on Bis-Propargyl-PEG13, a linear polyethylene (B3416737) glycol (PEG) derivative end-functionalized with propargyl groups, as a key building block for the creation of precisely engineered hydrogels through click chemistry.
This compound serves as a versatile crosslinker that can react with azide-functionalized molecules to form stable triazole linkages, resulting in the formation of a hydrogel network. The PEG backbone imparts hydrophilicity and biocompatibility, minimizing protein adsorption and immune response, which are crucial for in vivo applications.[1][2][3][4] The terminal propargyl groups provide reactive handles for highly efficient and bio-orthogonal click reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions proceed under mild conditions, making them suitable for the encapsulation of sensitive biological molecules and living cells.[5]
This guide will provide a comprehensive overview of the properties of this compound, detailed experimental protocols for hydrogel formation, a summary of key quantitative data, and a discussion of its applications in research and drug development.
Core Concepts: Hydrogel Formation via Click Chemistry
The formation of hydrogels using this compound relies on the principles of click chemistry, a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most common click reactions for hydrogel formation involving propargyl groups are CuAAC and SPAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the terminal alkyne groups of this compound with azide (B81097) groups on a multi-arm crosslinker in the presence of a copper(I) catalyst. The resulting 1,4-disubstituted triazole linkage is highly stable. While efficient, the potential cytotoxicity of the copper catalyst is a consideration for biomedical applications, often requiring purification steps to remove residual copper.[6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic catalyst, SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides. In this scenario, this compound would be reacted with a DBCO-functionalized crosslinker. However, for the purpose of this guide focusing on the propargyl groups, we will consider the reaction of this compound with an azide-functionalized crosslinker, which is more common in CuAAC. SPAAC offers excellent biocompatibility and is ideal for in situ hydrogel formation in the presence of cells.[5][7]
The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being favored for applications involving direct cell encapsulation due to the absence of the copper catalyst.
Quantitative Data on Dipropargyl-PEG Hydrogels
While specific data for this compound is limited in the literature, the following tables summarize representative quantitative data for hydrogels formed from dipropargyl-terminated PEG crosslinked with azide-functionalized multi-arm PEGs. These values provide a general understanding of the expected properties and how they can be tuned by varying parameters such as polymer concentration and the stoichiometry of reactive groups.
Table 1: Mechanical Properties of Dipropargyl-PEG Hydrogels
| PEG Derivative (Propargyl) | Crosslinker (Azide) | Polymer Concentration (wt%) | Storage Modulus (G') (kPa) | Compressive Modulus (kPa) | Reference |
| 4-arm PEG-alkyne | 4-arm PEG-azide | 5 | 1.5 - 5 | - | [8] |
| 4-arm PEG-alkyne | 4-arm PEG-azide | 10 | 10 - 20 | - | [8] |
| Linear PEG-dipropargyl | 4-arm PEG-azide | 10 | - | 10 - 50 | [3][9] |
| 8-arm PEG-alkyne | 8-arm PEG-azide | 5 | ~10 | - | [10] |
Note: The mechanical properties of hydrogels are highly dependent on the molecular weight of the PEG precursors, the number of arms on the crosslinker, and the overall polymer concentration. Higher polymer concentration and crosslinking density generally lead to higher mechanical stiffness.[3][9]
Table 2: Swelling and Gelation Properties of Dipropargyl-PEG Hydrogels
| PEG Derivative (Propargyl) | Crosslinker (Azide) | Polymer Concentration (wt%) | Swelling Ratio (q) | Gelation Time (min) | Reference |
| Linear PEG-dipropargyl | 4-arm PEG-azide | 5 | 20 - 40 | 5 - 15 (CuAAC) | [11][12] |
| Linear PEG-dipropargyl | 4-arm PEG-azide | 10 | 10 - 20 | < 5 (CuAAC) | [11][12] |
| 4-arm PEG-alkyne | 4-arm PEG-azide | 10 | ~15 | 1 - 5 (SPAAC) | [7] |
| 8-arm PEG-alkyne | 8-arm PEG-azide | 10 | ~10 | < 1 (SPAAC) | [10] |
Note: Swelling ratio is defined as the ratio of the mass of the swollen hydrogel to the mass of the dry hydrogel. A lower swelling ratio indicates a more tightly crosslinked network. Gelation time is influenced by the reaction kinetics (SPAAC is generally faster than CuAAC at physiological conditions), catalyst concentration (for CuAAC), and the concentration of reactive groups.
Experimental Protocols
The following are generalized protocols for the formation of hydrogels using a linear dipropargyl-PEG (such as this compound) and a multi-arm azide-terminated PEG crosslinker. It is crucial to optimize the concentrations and ratios for your specific application.
Protocol 1: Hydrogel Formation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Multi-arm PEG-Azide (e.g., 4-arm or 8-arm)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve this compound in PBS to achieve the desired final concentration (e.g., 10% w/v).
-
Dissolve the multi-arm PEG-Azide in a separate vial of PBS to the desired final concentration, ensuring a 1:1 molar ratio of alkyne to azide groups.
-
-
Prepare Catalyst Solutions:
-
Prepare a stock solution of CuSO₄ in deionized water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 500 mM).
-
-
Initiate Gelation:
-
In a microcentrifuge tube, combine the this compound solution and the multi-arm PEG-Azide solution.
-
Add the CuSO₄ solution to the mixture (final concentration typically 1-5 mM).
-
Immediately add the sodium ascorbate solution to the mixture (final concentration typically 5-10 times the copper concentration) to reduce Cu(II) to the active Cu(I) catalyst.
-
Gently vortex or pipette to mix thoroughly.
-
-
Gel Casting and Curing:
-
Quickly transfer the mixture to a mold of the desired shape.
-
Allow the hydrogel to cure at room temperature or 37°C. Gelation time can range from minutes to an hour depending on the concentrations.
-
-
Washing (for cell-free applications):
-
After gelation, wash the hydrogel extensively with PBS containing a chelating agent like EDTA to remove residual copper ions.
-
Protocol 2: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
This compound
-
Multi-arm PEG functionalized with a strained cyclooctyne (e.g., DBCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve this compound in PBS to the desired final concentration.
-
Dissolve the multi-arm PEG-DBCO in a separate vial of PBS to the desired final concentration, ensuring a 1:1 molar ratio of propargyl to DBCO groups.
-
-
Initiate Gelation:
-
Combine the this compound solution and the multi-arm PEG-DBCO solution in a microcentrifuge tube.
-
Gently vortex or pipette to mix thoroughly.
-
-
Gel Casting and Curing:
-
Quickly transfer the mixture to a mold or the desired culture vessel.
-
Gelation will occur spontaneously at room temperature or 37°C, typically within minutes.
-
-
Cell Encapsulation (Optional):
-
If encapsulating cells, resuspend the cells in the multi-arm PEG-DBCO solution before mixing with the this compound solution. Ensure all steps are performed under sterile conditions.
-
Visualizations: Diagrams of Workflows and Reactions
Hydrogel Formation via CuAAC
References
- 1. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Precise control of synthetic hydrogel network structure via linear, independent synthesis-swelling relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, In Vitro Characterization, and Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shear Thickening Behavior in Injectable Tetra-PEG Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medkoo.com [medkoo.com]
A Technical Guide to Terminal Alkyne Reactivity in Polyethylene Glycol (PEG) Molecules for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of terminal alkynes in polyethylene (B3416737) glycol (PEG) molecules, a cornerstone of modern bioconjugation strategies. The unique chemical properties of the terminal alkyne group, particularly its participation in "click chemistry" reactions, have established PEG-alkyne derivatives as indispensable tools in the development of advanced therapeutics, diagnostics, and research reagents. This document provides a comprehensive overview of the primary reaction pathways, quantitative data on reaction kinetics and yields, detailed experimental protocols, and methods for the characterization of these versatile molecules.
Introduction to Terminal Alkyne-Functionalized PEG
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and water-soluble polymer widely employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The functionalization of PEG with a terminal alkyne group introduces a highly specific and efficient reactive handle for covalent modification. This functionality allows for the precise attachment of PEG to biomolecules such as proteins, peptides, antibodies, and oligonucleotides, as well as to nanoparticles and surfaces. The primary advantage of the terminal alkyne is its bioorthogonality; it remains inert to the vast majority of functional groups found in biological systems, ensuring that conjugation reactions are highly specific and occur only with a designated reaction partner.
The two most prominent "click" reactions involving terminal alkynes are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are characterized by their high yields, mild reaction conditions, and the formation of a stable triazole linkage.
Core Reaction Chemistries of Terminal Alkyne-PEG
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide (B81097), yielding a 1,4-disubstituted 1,2,3-triazole.[1] This reaction is prized for its rapid kinetics and high yields.[2] The catalytic cycle involves the in situ formation of a copper(I) acetylide, which then reacts with the azide. The copper(I) catalyst is typically generated from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[3] To prevent copper-mediated damage to biomolecules and to enhance reaction efficiency, a copper-chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often included.[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide to form a triazole linkage.[5] This method is particularly advantageous for in vivo applications and for conjugating sensitive biomolecules where the potential toxicity of copper is a concern.[6] The driving force for this reaction is the release of ring strain in the cyclooctyne. Various cyclooctyne derivatives have been developed, each with different reaction kinetics and stability. Common examples include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO).[]
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific requirements of the application, including the desired reaction speed, the sensitivity of the biomolecules to copper, and the reaction environment. The following tables summarize key quantitative data to facilitate this decision.
Table 1: Comparison of Second-Order Rate Constants for CuAAC and SPAAC
| Reaction Type | Alkyne Moiety | Azide Partner | Rate Constant (k, M⁻¹s⁻¹) | Reference(s) |
| CuAAC | Propargyl Ether | Benzyl Azide | ~0.1 - 1 | [1][8] |
| Propargyl Amide | Benzyl Azide | Slightly faster than ethers | [8] | |
| Terminal Alkyne (general) | 2-Picolyl Azide | Up to 10² - 10⁴ | [9] | |
| SPAAC | Cyclooctyne | Benzyl Azide | ~1.2 x 10⁻³ | [5] |
| DIBO (Dibenzocyclooctyne) | Benzyl Azide | ~0.17 | [5] | |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.14 | [5] | |
| DIFO (Difluorinated Cyclooctyne) | Benzyl Azide | ~0.076 | [5] | |
| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.6 - 1.0 | [] | |
| TMTH (Tetramethylthiacycloheptyne) | Benzyl Azide | ~4.0 | [5] |
Table 2: Representative Reaction Yields for PEGylation via Click Chemistry
| Application | Reaction Type | PEG-Alkyne Derivative | Substrate | Reaction Conditions | Yield (%) | Reference(s) |
| Protein Conjugation | CuAAC | mPEG-Alkyne (2 kDa) | Azide-modified BSA | CuSO₄, Sodium Ascorbate, Room Temp, 12-24 h | >95% | [2] |
| CuAAC | Propargyl-PEG-NHS | IgG | CuSO₄, THPTA, Sodium Ascorbate, Room Temp, 1-2 h | High (not specified) | [10] | |
| SPAAC | GGG-PEG-Azide | DBCO-modified Antibody | 37°C, 12 h | High (not specified) | [11] | |
| Nanoparticle Functionalization | CuAAC | Alkyne-PEG-SH | Azide-modified Gold Nanoparticles | Not specified | Not specified | [12] |
| SPAAC | Azide-PEG | DBCO-functionalized Nanoparticles | Room Temp, hours | High (not specified) | [13] | |
| Small Molecule Conjugation | CuAAC | mPEG-Alkyne | Azidomethyl-coumarin | 130 bar, 35°C, 48 h (in scCO₂) | 87.14% | [14] |
| CuAAC | Alkyne-terminated PEG | Azido compound | Potassium tert-butoxide, 30°C, 24 h | 86.1% | [15] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of alkyne-terminated PEG and its subsequent use in CuAAC and SPAAC reactions.
Synthesis of Monofunctional Alkyne-Terminated PEG (mPEG-Alkyne)
This protocol describes a general method for the synthesis of mPEG-alkyne from mPEG-hydroxyl.
Materials:
-
Methoxy-polyethylene glycol (mPEG-OH)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)
-
Propargyl alcohol or propargylamine (B41283)
-
Sodium hydride (NaH) (if using propargyl alcohol)
-
Anhydrous diethyl ether
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen atmosphere
Procedure:
-
Activation of mPEG-OH:
-
Dissolve mPEG-OH in anhydrous DCM or THF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add TEA or DIPEA (1.5-2.0 equivalents relative to mPEG-OH).
-
Slowly add MsCl or TsCl (1.2-1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or ¹H NMR.
-
Upon completion, filter the reaction mixture to remove the amine salt.
-
Precipitate the activated mPEG by adding the filtrate to cold anhydrous diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
-
Alkynylation:
-
Method A (with Propargylamine):
-
Dissolve the activated mPEG in an appropriate solvent (e.g., DCM, THF, or DMF).
-
Add an excess of propargylamine (5-10 equivalents).
-
Stir the reaction at room temperature for 24-48 hours.
-
-
Method B (with Propargyl Alcohol):
-
In a separate flask, dissolve propargyl alcohol in anhydrous THF under an inert atmosphere.
-
Add NaH (1.5 equivalents relative to propargyl alcohol) portion-wise at 0°C.
-
Stir for 30 minutes at 0°C, then allow to warm to room temperature.
-
Add the activated mPEG dissolved in anhydrous THF to the sodium propargyl oxide solution.
-
Stir the reaction at room temperature for 24-48 hours.
-
-
-
Purification:
-
Quench the reaction by adding a small amount of water (for Method B).
-
Reduce the solvent volume under reduced pressure.
-
Precipitate the mPEG-alkyne by adding the concentrated solution to cold anhydrous diethyl ether.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
For higher purity, the product can be further purified by dialysis against deionized water or by size-exclusion chromatography (SEC).
-
Dry the final product under vacuum.
-
General Protocol for CuAAC PEGylation of a Protein
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
mPEG-Alkyne
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
DMSO (for dissolving mPEG-Alkyne if needed)
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the azide-modified protein at a suitable concentration (e.g., 1-10 mg/mL).
-
Dissolve the mPEG-alkyne in the reaction buffer or a minimal amount of DMSO to the desired stock concentration. A 5-10 fold molar excess of mPEG-alkyne over the protein is a typical starting point.
-
-
Catalyst Premix:
-
In a separate microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions. A 1:2 to 1:5 molar ratio of Cu:ligand is common.
-
Let the mixture stand for a few minutes to allow for complex formation.
-
-
Conjugation Reaction:
-
To the protein solution, add the mPEG-alkyne solution.
-
Add the premixed copper/ligand catalyst to the protein/PEG mixture. The final copper concentration is typically 50-250 µM.[4]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is usually 5-10 times the copper concentration.[4]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C for overnight incubation.
-
-
Purification:
-
Remove unreacted mPEG-alkyne and catalyst components by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
General Protocol for SPAAC PEGylation of a Biomolecule
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
PEG-Cyclooctyne (e.g., PEG-DBCO, PEG-BCN)
-
Anhydrous DMSO or DMF (if needed to dissolve the PEG-cyclooctyne)
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the azide-modified biomolecule.
-
Dissolve the PEG-cyclooctyne in the reaction buffer or a minimal amount of a compatible organic solvent to the desired stock concentration. A 2-10 fold molar excess over the biomolecule is a common starting point.
-
-
Conjugation Reaction:
-
Add the PEG-cyclooctyne solution to the azide-modified biomolecule solution.
-
Ensure the final concentration of any organic solvent is low (typically <10%) to avoid denaturation of proteins.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times are dependent on the specific cyclooctyne used.
-
-
Purification:
-
Purify the PEGylated biomolecule using an appropriate method such as SEC, affinity chromatography (if applicable), or dialysis to remove excess PEG-cyclooctyne.
-
Characterization of Alkyne-PEG and its Conjugates
Thorough characterization is crucial to confirm the successful synthesis of alkyne-functionalized PEG and its subsequent conjugation.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the presence of the alkyne protons (typically a singlet around 2.4 ppm for a terminal alkyne) and to verify the integrity of the PEG backbone (a large signal around 3.6 ppm).[16][17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic C≡C stretch of the alkyne (around 2100 cm⁻¹) and the disappearance of the azide peak (around 2100 cm⁻¹) upon triazole formation.
-
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC): Determines the molecular weight distribution (polydispersity index, PDI) of the PEG derivative and can be used to monitor the increase in molecular weight upon conjugation.[15]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are invaluable for confirming the molecular weight of the PEG-alkyne and for analyzing the mass of the final conjugate, thereby confirming successful conjugation.[6][18]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or hydrophobic interaction chromatography (HIC) can be used to separate the PEGylated product from the unreacted biomolecule and to assess the purity of the conjugate. For antibody-drug conjugates (ADCs), HIC is a standard method for determining the drug-to-antibody ratio (DAR).[10][19]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, a shift in the band to a higher molecular weight on an SDS-PAGE gel provides a clear visual confirmation of successful PEGylation.
Conclusion
Terminal alkyne-functionalized PEG molecules are powerful and versatile reagents in the fields of bioconjugation and drug development. The high efficiency and specificity of CuAAC and SPAAC reactions enable the precise and robust attachment of PEG to a wide array of molecules and materials. The choice between these two "click" chemistries is dictated by the specific application, with CuAAC offering faster kinetics and SPAAC providing a copper-free alternative for sensitive biological systems. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists, facilitating the rational design and execution of PEGylation strategies to develop next-generation therapeutics and research tools.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions [mdpi.com]
- 6. “Clickable PEG” via anionic copolymerization of ethylene oxide and glycidyl propargyl ether - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Graphviz [graphviz.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sketchviz.com [sketchviz.com]
- 17. Propargyl-PEG1-SS-alcohol | Benchchem [benchchem.com]
- 18. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 19. resolvemass.ca [resolvemass.ca]
Bis-Propargyl-PEG13 for Antibody-Drug Conjugate (ADC) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bis-Propargyl-PEG13, a bifunctional linker increasingly utilized in the development of next-generation antibody-drug conjugates (ADCs). By leveraging the principles of click chemistry, this linker offers a precise and versatile platform for attaching cytotoxic payloads to monoclonal antibodies, paving the way for more homogenous and potentially more effective cancer therapeutics. This document details the core characteristics of this compound, outlines experimental protocols for its use, and presents a framework for the characterization of the resulting ADCs.
Introduction to Antibody-Drug Conjugates and the Role of Linkers
Antibody-drug conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[1][2] The linker is a critical component of an ADC, connecting the antibody to the payload and influencing the ADC's stability, pharmacokinetics, and mechanism of drug release.[3] The choice of linker can significantly impact the therapeutic index of an ADC.[4]
This compound is a polyethylene (B3416737) glycol (PEG)-based linker containing two terminal propargyl groups.[5][6] These alkyne functionalities allow for covalent attachment to azide-modified molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[7] This bioorthogonal reaction is highly efficient and specific, enabling precise control over the conjugation process.[8] The PEG component of the linker enhances the solubility and stability of the ADC, can reduce aggregation, and may improve its pharmacokinetic profile.[3][9] The bifunctional nature of this compound presents opportunities for creating ADCs with higher drug-to-antibody ratios (DAR) or for the development of dual-payload ADCs.[4][10]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in ADC development.
| Property | Value | Reference |
| Chemical Formula | C30H54O13 | [5] |
| Molecular Weight | 622.75 g/mol | [5] |
| Appearance | Liquid | [11] |
| Purity | >95% | [12] |
| Solubility | Water, DMSO, DMF, DCM | [9][11] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C, protected from light. | [5][7] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in the preparation and characterization of ADCs.
Synthesis of this compound
Materials:
-
Polyethylene glycol 13 (PEG13) with hydroxyl groups at both termini (HO-PEG13-OH)
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Purification system (e.g., flash chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve HO-PEG13-OH in anhydrous DMF.
-
Deprotonation: Cool the solution in an ice bath and slowly add sodium hydride (a slight molar excess relative to the hydroxyl groups) portion-wise. Allow the reaction to stir at room temperature for 1-2 hours to ensure complete deprotonation of the terminal hydroxyl groups.
-
Alkylation: Add propargyl bromide (a molar excess) dropwise to the reaction mixture. Allow the reaction to proceed at room temperature overnight with vigorous stirring.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium (B1175870) chloride solution.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Preparation of an ADC using this compound and Click Chemistry
This protocol outlines the conjugation of an azide-modified antibody to a payload functionalized with a single reactive group, using this compound as a linker. This approach would result in an ADC with two payload molecules attached via the bifunctional linker.
Materials:
-
Azide-modified monoclonal antibody (mAb-N₃)
-
Payload with a single reactive group (e.g., an amine-functionalized cytotoxic drug)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Quenching solution (e.g., EDTA)
-
Purification system (e.g., size-exclusion chromatography, SEC)
Procedure:
-
Payload-Linker Conjugation:
-
First, conjugate the payload to one of the propargyl groups of the this compound linker. The specific chemistry will depend on the reactive group on the payload. For an amine-functionalized payload, a carbodiimide (B86325) coupling chemistry (e.g., using EDC/NHS) can be employed if the linker is first modified to have a carboxyl group. Alternatively, if the payload has an azide (B81097) group, a preliminary click reaction can be performed. For this protocol, we will assume a payload-linker conjugate has been pre-synthesized.
-
-
Antibody-Payload Conjugation (Click Reaction):
-
Reagent Preparation: Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate in an appropriate buffer.
-
Catalyst Premix: Mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio to form the copper-ligand complex.
-
Reaction Mixture: In a reaction vessel, combine the azide-modified antibody (mAb-N₃) and the payload-Bis-Propargyl-PEG13 conjugate in the desired molar ratio in the conjugation buffer.
-
Initiation of Click Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species. Immediately after, add the CuSO₄/THPTA premix to initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC.
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching solution containing a copper chelator like EDTA.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted payload-linker conjugate, excess reagents, and any aggregates.
-
-
Characterization:
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Characterization of the ADC
Thorough characterization of the ADC is crucial to ensure its quality, consistency, and to understand its biological activity.
| Parameter | Method | Expected Outcome |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) | A defined and consistent DAR value. For a bifunctional linker with a single payload type, a DAR of 2 would be expected. |
| Purity | Size-Exclusion Chromatography (SEC) | High monomer content with minimal aggregation. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT or CellTiter-Glo) on antigen-positive and antigen-negative cell lines | Potent and specific killing of antigen-positive cells, with significantly lower toxicity towards antigen-negative cells. |
| In Vivo Efficacy | Xenograft tumor models in mice | Tumor growth inhibition or regression in animals treated with the ADC compared to control groups. |
| Stability | Incubation in plasma followed by analysis (e.g., ELISA, HIC) | High stability in plasma with minimal premature drug release. |
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key concepts and processes in ADC development using this compound.
Caption: General structure of an ADC with a this compound linker.
Caption: Experimental workflow for ADC synthesis via click chemistry.
Caption: General mechanism of action for an antibody-drug conjugate.
Conclusion
This compound is a promising bifunctional linker for the development of advanced antibody-drug conjugates. Its defined structure, coupled with the efficiency and specificity of click chemistry, allows for the creation of more homogenous ADCs with the potential for higher drug loading or dual-payload delivery. The hydrophilic PEG spacer is expected to confer favorable pharmacokinetic properties. While specific in vitro and in vivo data for ADCs utilizing this particular linker are not widely published, the principles outlined in this guide provide a solid foundation for researchers to explore its potential in developing novel and effective targeted cancer therapies. Future research should focus on generating and publishing quantitative data to fully elucidate the advantages and potential limitations of this versatile linker.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound|COA [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound, 1351373-50-6 | BroadPharm [broadpharm.com]
- 10. What Are Dual Payload Linkers? | BroadPharm [broadpharm.com]
- 11. ysciei.com [ysciei.com]
- 12. precisepeg.com [precisepeg.com]
Navigating the Frontier of Bioconjugation: A Technical Guide to the Safe Handling of Propargylated PEG Compounds
For Researchers, Scientists, and Drug Development Professionals
Propargylated polyethylene (B3416737) glycol (PEG) compounds are at the forefront of bioconjugation, enabling the precise attachment of molecules through "click" chemistry.[1] This powerful tool has revolutionized the development of targeted therapeutics, advanced drug delivery systems, and novel biomaterials.[1][2] However, the unique chemical properties of these reagents necessitate a thorough understanding of their safety and handling requirements to ensure the well-being of researchers and the integrity of scientific endeavors. This in-depth technical guide provides a comprehensive overview of the safety and handling guidelines for propargylated PEG compounds, supported by quantitative data, detailed experimental protocols, and visual workflows.
Section 1: Safety and Hazard Profile
The safety profile of a propargylated PEG compound is a composite of its two key components: the polyethylene glycol (PEG) backbone and the terminal propargyl group.
Polyethylene Glycol (PEG): PEG is a biocompatible and non-immunogenic polymer that is generally considered safe for use in biomedical applications.[3][4] It is known to improve the solubility, stability, and pharmacokinetic properties of conjugated molecules.[3][5] Experience with marketed PEGylated products indicates that adverse effects in toxicology studies are usually related to the active part of the drug and not to the PEG moiety.[6]
Propargyl Group: The propargyl group, containing a terminal alkyne, is the reactive handle that enables click chemistry. While essential for its function, the propargyl moiety is structurally related to propargyl alcohol, a substance with known hazards. Therefore, the handling precautions for propargylated PEG compounds are largely dictated by the reactivity of this functional group.
Hazard Identification and Classification
While specific GHS classifications for all propargylated PEG derivatives are not universally available, the hazards associated with the propargyl group warrant a cautious approach. Based on data for related compounds like propargyl-PEG7-NHS ester, the following hazards may be anticipated:
It is imperative to consult the Safety Data Sheet (SDS) for the specific propargylated PEG compound being used.
Personal Protective Equipment (PPE)
A robust PPE strategy is mandatory to prevent exposure through inhalation, skin and eye contact, and ingestion.
| Stage of Handling | Required Personal Protective Equipment |
| Receiving & Storage | Safety glasses, Lab coat, Chemical-resistant gloves |
| Weighing & Aliquoting | Safety goggles with side-shields, Lab coat, Chemical-resistant gloves (e.g., nitrile), Fume hood |
| Solution Preparation | Safety goggles with side-shields, Lab coat, Chemical-resistant gloves, Fume hood |
| Reaction Setup | Safety goggles with side-shields, Lab coat, Chemical-resistant gloves, Fume hood |
| Waste Disposal | Safety goggles with side-shields, Lab coat, Chemical-resistant gloves |
This table summarizes general PPE requirements. Always refer to the specific SDS for detailed recommendations.
Section 2: Handling and Storage Procedures
Proper handling and storage are critical to maintain the stability of propargylated PEG compounds and to prevent accidental exposure.
Receiving and Inspection
Upon receipt, visually inspect the package for any signs of damage or leakage. If the package is compromised, do not open it. Isolate the package in a chemical fume hood and immediately contact your institution's Environmental Health and Safety (EHS) office.[8] If the package is intact, transfer it to the designated storage area.[8]
Storage
Store propargylated PEG compounds in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Many of these compounds are moisture-sensitive and should be stored with a desiccant.[9] For long-term storage, refrigeration (often at -20°C) is typically recommended.[2][9] Always consult the manufacturer's instructions for the specific storage temperature. Keep these compounds away from incompatible materials such as strong oxidizing agents.[8]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of propargylated PEG compounds from receipt to disposal.
Section 3: Experimental Protocols
The following are detailed methodologies for key experiments involving propargylated PEG compounds.
Synthesis of Propargyl-PEG-Acid from HOOC-PEG-OH
This protocol describes the synthesis of a heterobifunctional Propargyl-PEG-acid starting from a carboxy-PEG-hydroxyl.[10]
Materials:
-
HOOC-PEG-OH (e.g., 3500 Da)
-
Potassium hydroxide (B78521) (KOH)
-
Propargyl bromide
-
Dimethylformamide (DMF)
-
Succinic anhydride (B1165640)
-
4-dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous 1,4-dioxane
-
Diethyl ether
-
Tetrahydrofuran (THF)
Procedure:
-
Propargylation of the Carboxyl Group:
-
Dissolve HOOC-PEG-OH (1.0 g, 0.28 mmol for 3500 Da) and KOH (16.8 mg, 0.30 mmol) in 20 mL of DMF.[10]
-
Stir the mixture at 100 °C for 1 hour to form the potassium salt.[10]
-
Cool the solution and add propargyl bromide (0.027 mL, 0.30 mmol) dropwise over 30 minutes.[10]
-
Stir the reaction mixture at 70 °C for 15 hours.[10]
-
After cooling, filter the solution and concentrate it under vacuum.[10]
-
Dissolve the residue in distilled water and extract with dichloromethane.[10]
-
Remove the dichloromethane under vacuum to yield α-hydroxyl-ω-propargyl PEG.[10]
-
-
Conversion of the Hydroxyl Group to a Carboxylic Acid:
-
Dissolve the α-hydroxyl-ω-propargyl PEG (0.2 g, 0.057 mmol) in 10 mL of anhydrous 1,4-dioxane.[10]
-
Add succinic anhydride (6.0 mg, 0.06 mmol), DMAP (7.3 mg, 0.06 mmol), and TEA (0.008 mL, 0.06 mmol) at 20 °C.[10]
-
Stir the mixture at room temperature for 24 hours.[10]
-
Concentrate the solution under vacuum and precipitate the product in diethyl ether.[10]
-
Purify the crude product by crystallization from THF/diethyl ether to obtain α-carboxyl-ω-propargyl PEG.[10]
-
Conjugation of Propargyl-PEG-Acid to a Protein
This protocol outlines the conjugation of a Propargyl-PEG-acid to primary amines on a protein via NHS ester activation.[11]
Materials:
-
Propargyl-PEG-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Activation of Propargyl-PEG-Acid:
-
Dissolve the Propargyl-PEG-acid in anhydrous DMF or DMSO.
-
In a separate tube, combine 1 equivalent of the Propargyl-PEG-acid solution with 1.1 equivalents of EDC and 1.1 equivalents of NHS (or Sulfo-NHS).[11]
-
Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active Propargyl-PEG-NHS ester.[11]
-
-
Conjugation to the Protein:
-
Add the activated Propargyl-PEG-NHS ester solution to the protein solution. The molar ratio of the PEG reagent to the protein will need to be optimized depending on the desired degree of labeling.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This is a general protocol for a copper-catalyzed click chemistry reaction.[12]
Materials:
-
Propargylated molecule (e.g., PEGylated protein)
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for biocompatibility)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare stock solutions of all reagents.
-
If using a ligand, pre-complex the CuSO4 with the THPTA ligand.[12]
-
In a reaction tube, combine the propargylated molecule and the azide-containing molecule in the reaction buffer.
-
Add the CuSO4 (or the pre-complexed catalyst).[12]
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.[12]
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
Purify the clicked product to remove the catalyst and unreacted starting materials.
Section 4: Biological Effects and Signaling Pathways
The primary biological effect of PEGylation is the alteration of the physicochemical and pharmacokinetic properties of the conjugated molecule.[3][5] Propargylated PEG compounds serve as linkers to attach a payload (e.g., a drug, a dye) to a targeting moiety (e.g., an antibody). The resulting conjugate's effect on signaling pathways is determined by the nature of the attached payload and the target to which it is directed.
For instance, a propargyl-PEG linker can be used to create an antibody-drug conjugate (ADC). In this case, the antibody directs the ADC to a specific cell type, and the drug payload, once internalized, can modulate intracellular signaling pathways leading to, for example, cell cycle arrest or apoptosis.
The following diagram illustrates the general role of a propargyl-PEG compound in the creation of a targeted therapeutic that influences a cellular signaling pathway.
Section 5: Waste Disposal
Proper disposal of propargylated PEG compounds and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[8]
-
Waste Segregation: All solid waste contaminated with propargylated PEG compounds (e.g., weighing paper, gloves, absorbent materials) should be placed in a clearly labeled hazardous waste container.[8] Liquid waste containing these compounds should be collected in a separate, sealed, and clearly labeled hazardous waste container.[8] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[8]
-
Disposal Procedure: Dispose of all waste containing propargylated PEG compounds through your institution's hazardous waste management program.[8] Never dispose of these chemicals down the drain or in the regular trash.[8] While some polyethylene glycol compounds are biodegradable, the propargyl group may introduce additional hazards, making proper chemical waste disposal mandatory.[8] Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol), and the rinsate collected as hazardous waste.[7]
Conclusion
Propargylated PEG compounds are invaluable tools in modern life sciences research and drug development. Their safe and effective use hinges on a comprehensive understanding of their chemical properties and potential hazards. By adhering to the guidelines outlined in this technical guide, researchers can harness the power of these versatile linkers while maintaining a safe and compliant laboratory environment. Always prioritize consulting the specific Safety Data Sheet for any chemical and follow your institution's established safety protocols.
References
- 1. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 2. medkoo.com [medkoo.com]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
Navigating the Landscape of Bis-Propargyl-PEG13: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Purity, and Application of Bis-Propargyl-PEG13.
This in-depth technical guide serves as a crucial resource for professionals in the fields of bioconjugation, drug delivery, and proteomics. This compound, a homobifunctional crosslinker, is a key reagent in the advancement of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its defined-length polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides precise spatial control in complex bioconjugation strategies. This guide offers a detailed overview of its commercial sources, purity specifications, and practical experimental guidance.
Commercial Suppliers and Purity of this compound
The selection of a high-purity reagent is paramount for the reproducibility and success of experimental outcomes. This compound is available from a range of specialized chemical suppliers. The purity of this reagent is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The table below summarizes the offerings from several prominent commercial vendors.
| Supplier | Stated Purity | Catalog Number | Additional Information |
| BroadPharm | ≥98% | BP-24322 | Offers a variety of PEG linkers for click chemistry and ADC development. |
| CD BioGlyco | 98% | N/A | Specializes in glycobiology and related reagents. |
| MedKoo Biosciences | >95% | 571725 | Provides detailed technical data and solubility information. |
| AxisPharm | ≥95% | AP12318 | Offers a range of Bis-propargyl-PEG products with varying PEG lengths. |
| Precise PEG | >96% | AG-1811 | Focuses on the development and supply of high-purity PEG linkers. |
| DC Chemicals Limited | 98.0% | N/A | Listed on various chemical sourcing platforms. |
| Shanghai Nianxing Industrial Co., Ltd. | 98.0% | N/A | A supplier based in China with global distribution. |
Note: Purity levels and catalog numbers are subject to change. It is recommended to consult the supplier's most recent certificate of analysis for batch-specific data.
Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is primarily utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction facilitates the efficient and specific ligation of the propargyl-functionalized PEG linker to an azide-modified biomolecule, such as a protein, antibody, or small molecule.
General Protocol for a Model CuAAC Reaction
This protocol outlines a general procedure for the conjugation of an azide-containing molecule to this compound. Optimization of reaction conditions, including reactant concentrations, catalyst, and ligand, may be necessary for specific applications.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., Azido-PEG-Biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving reagents
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the azide-functionalized molecule in DMSO or an appropriate aqueous buffer.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of the THPTA ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound solution to an aqueous buffer.
-
Add the azide-functionalized molecule to the reaction mixture. A slight molar excess of one reactant may be used to drive the reaction to completion.
-
Add the THPTA ligand solution to the mixture and vortex briefly.
-
Add the CuSO₄ solution and vortex again.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex the reaction mixture thoroughly.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be protected from light.
-
-
Purification and Analysis:
-
The resulting conjugate can be purified using methods appropriate for the biomolecule of interest, such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis.
-
Analyze the product by techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation.
-
Visualizing Experimental and Biological Frameworks
To aid in the conceptualization of experimental designs and the biological context of these reagents, the following diagrams illustrate a typical workflow for Antibody-Drug Conjugate (ADC) development and a simplified signaling pathway that can be targeted by such therapeutics.
Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC).
The targeted delivery of cytotoxic payloads via ADCs often involves the modulation of critical cellular signaling pathways that drive cancer cell proliferation and survival. The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR pathway, a frequently dysregulated pathway in various cancers.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by an ADC-delivered cytotoxic payload.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The careful selection of reagents and the optimization of experimental protocols are critical for the successful application of this versatile crosslinker in the development of next-generation therapeutics.
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Click Chemistry using Bis-Propargyl-PEG13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the rapid and efficient covalent ligation of molecules.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097), offering high yields, stereospecificity, and compatibility with a wide range of functional groups and aqueous conditions.[1][3]
Bis-Propargyl-PEG13 is a homobifunctional polyethylene (B3416737) glycol (PEG) linker containing two terminal alkyne groups. The hydrophilic PEG spacer enhances aqueous solubility, reduces immunogenicity, and improves the pharmacokinetic properties of conjugated biomolecules.[4][5][6] These characteristics make this compound an ideal reagent for various applications, including the development of antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), hydrogels, and other advanced bioconjugates.[7][8][9] This document provides detailed protocols for utilizing this compound in copper-catalyzed click chemistry reactions.
Applications
The versatility of this compound lends itself to a variety of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): As a linker to attach cytotoxic drugs to antibodies for targeted cancer therapy.[8][10]
-
PROTACs: To synthesize heterobifunctional molecules that recruit E3 ubiquitin ligases to a target protein for degradation.[7][9]
-
Hydrogel Formation: For crosslinking with multi-azide functionalized molecules to form biocompatible hydrogels for tissue engineering and drug delivery.
-
Bioconjugation: To link various biomolecules, such as peptides, proteins, and nucleic acids, for diagnostic and therapeutic purposes.[2][11]
-
Surface Modification: To functionalize surfaces of nanoparticles and other materials to improve their biocompatibility and targeting capabilities.[8]
Experimental Protocols
The following are generalized protocols that can serve as a starting point. Optimization may be necessary based on the specific substrates and application.
Protocol 1: General Solution-Phase CuAAC
This protocol is suitable for small molecule synthesis and general conjugation reactions.
Materials and Reagents:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄ in deionized water.[10]
-
Prepare a 200 mM solution of THPTA ligand in deionized water.[10]
-
Prepare a 100 mM solution of Sodium Ascorbate in deionized water. This solution should be prepared fresh.[10]
-
Dissolve this compound and the azide-functionalized molecule in the chosen solvent to their desired concentrations.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound solution and the azide-functionalized molecule solution. The molar ratio of alkyne to azide groups can be varied, but a 1:2 or 2:1 ratio is a common starting point depending on the desired product.
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution in a 1:2 to 1:5 molar ratio. Let this premix stand for 1-2 minutes.[10][12]
-
Add the copper/ligand complex to the alkyne/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.[9]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[9]
-
-
Reaction and Monitoring:
-
Purification:
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper.
-
Purify the final product using standard methods such as extraction, column chromatography, or size-exclusion chromatography to remove excess reagents and byproducts.[10]
-
Protocol 2: Bioconjugation to a Protein
This protocol is adapted for conjugating this compound to an azide-modified protein.
Materials and Reagents:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄, THPTA, and Sodium Ascorbate as described in Protocol 1.
-
Dissolve this compound in the same buffer as the protein.
-
-
Reaction Setup:
-
To the solution of the azide-modified protein (e.g., final concentration 10-50 µM), add the this compound solution to a final concentration of 2-10 fold molar excess over the azide groups on the protein.[12]
-
Prepare the copper/ligand premix as described in Protocol 1 (1:5 molar ratio of copper to THPTA is recommended to protect the protein).[11]
-
Add the copper/ligand complex to the protein/alkyne mixture. The final copper concentration should be between 50-250 µM.[9]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.[9]
-
-
Reaction and Monitoring:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.[9]
-
The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the protein upon conjugation.
-
-
Purification:
-
Purify the conjugated protein using size-exclusion chromatography or affinity purification to remove unreacted reagents and byproducts.[10]
-
Characterize the final conjugate for purity and degree of conjugation using appropriate techniques such as LC-MS and SDS-PAGE.
-
Data Presentation
| Parameter | General Protocol | Bioconjugation Protocol |
| Reactants | This compound, Azide-functionalized small molecule | This compound, Azide-modified protein |
| Alkyne:Azide Molar Ratio | 1:2 to 2:1 (starting point) | 2-10 fold excess of alkyne over azide |
| Copper (CuSO₄) Final Conc. | 50 - 250 µM | 50 - 250 µM |
| Ligand (THPTA) Final Conc. | 100 µM - 1.25 mM (2-5x Copper conc.) | 250 µM - 1.25 mM (5x Copper conc.) |
| Reducing Agent (Na Ascorbate) | 250 µM - 2.5 mM (5-10x Copper conc.) | 250 µM - 2.5 mM (5-10x Copper conc.) |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Aqueous Buffer (e.g., PBS) |
| Reaction Temperature | Room Temperature | Room Temperature or 4°C |
| Reaction Time | 1 - 12 hours | 1 - 4 hours (or overnight at 4°C) |
| Purification Method | Chromatography, Extraction | Size-Exclusion or Affinity Chromatography |
Mandatory Visualization
Caption: General workflow for a copper-catalyzed click chemistry reaction.
Caption: Logical diagram of hydrogel formation via click chemistry.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. labinsights.nl [labinsights.nl]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. medkoo.com [medkoo.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. axispharm.com [axispharm.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation with Bis-Propargyl-PEG13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Propargyl-PEG13 is a homobifunctional polyethylene (B3416737) glycol (PEG) linker containing two terminal propargyl (alkyne) groups. This linker is a valuable tool for bioconjugation, enabling the covalent linkage of two azide-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". The PEG13 spacer, with its hydrophilic nature, enhances the solubility and can improve the pharmacokinetic properties of the resulting bioconjugate.[1]
This document provides a detailed guide for utilizing this compound in bioconjugation experiments, covering the reaction mechanism, experimental protocols, purification, and characterization of the final conjugate. The protocols are designed to be adaptable for various applications, including the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other complex biomolecular structures.
Principle of Bioconjugation
The core of the bioconjugation process with this compound is the CuAAC reaction. This reaction forms a stable and biologically inert 1,2,3-triazole ring, covalently linking an alkyne group from the PEG linker and an azide (B81097) group on the molecule of interest.[2] The reaction is highly specific and efficient, proceeding under mild, aqueous conditions compatible with a wide range of biomolecules.[2]
To catalyze the reaction, a source of copper(I) is required. This is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[3] To enhance reaction efficiency and protect biomolecules from potential copper-induced damage, a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed.[3][4]
Experimental Protocols
Materials and Reagents
-
This compound
-
Azide-functionalized molecule 1 (e.g., antibody, protein, peptide)
-
Azide-functionalized molecule 2 (e.g., small molecule drug, fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed, sterile phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving water-insoluble components
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC)
-
Characterization equipment (e.g., SDS-PAGE system, Mass Spectrometer)
Protocol 1: Two-Step Sequential Bioconjugation
This protocol is recommended when linking two different azide-containing molecules to the this compound linker to minimize the formation of homodimers.
Step 1: Conjugation of the First Azide-Containing Molecule (Molecule A)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or an appropriate buffer.
-
Prepare a stock solution of Azide-Molecule A in a compatible buffer.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine Azide-Molecule A and a molar excess of this compound (e.g., 1:10 molar ratio) in degassed PBS. The use of excess linker drives the reaction towards the mono-conjugated product.
-
In a separate tube, premix CuSO₄ and THPTA in a 1:2 molar ratio.[5]
-
Add the CuSO₄/THPTA complex to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.[6]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[7]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[5][7]
-
-
Purification of Mono-Conjugated Product:
-
Purify the reaction mixture using Size-Exclusion Chromatography (SEC) to remove excess this compound and other small molecule reagents.[][9] This step is crucial to ensure the subsequent reaction involves only the mono-alkyne functionalized Molecule A.
-
Step 2: Conjugation of the Second Azide-Containing Molecule (Molecule B)
-
Reaction Setup:
-
To the purified mono-conjugated product from Step 1, add a molar excess of Azide-Molecule B (e.g., 1:5 molar ratio).
-
Add a fresh aliquot of the premixed CuSO₄/THPTA complex and sodium ascorbate solution as described in Step 1.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Final Purification:
-
Purify the final bioconjugate using an appropriate chromatography method, such as SEC or Ion-Exchange Chromatography (IEX), to remove unreacted Molecule B and other reagents.[][9]
-
Protocol 2: One-Pot Symmetrical Bioconjugation
This protocol is suitable for creating homodimers where two identical azide-containing molecules are linked by this compound.
-
Reagent Preparation:
-
Prepare stock solutions of the azide-containing molecule, this compound, CuSO₄, THPTA, and sodium ascorbate as described in Protocol 1.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing molecule and this compound in a 2:1 molar ratio in degassed PBS.
-
Add the premixed CuSO₄/THPTA complex and freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the final homodimeric conjugate using SEC or another suitable chromatographic method to remove any unreacted starting materials and reagents.
-
Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration | Molar Ratio (relative to Azide) |
| Azide-Molecule | Varies | 1x | 1 |
| This compound | Varies | 1.1 - 10x | Varies (see protocols) |
| CuSO₄ | 100 mM | 50 - 250 µM | 25x[5] |
| THPTA | 200 mM | 250 - 1250 µM | 50x (2x relative to Cu)[5] |
| Sodium Ascorbate | 100 mM | 250 - 2500 µM | 40x[5] |
Table 2: Comparison of Purification Techniques for PEGylated Bioconjugates
| Technique | Principle | Application | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius.[] | Removal of excess linkers, small molecules, and unreacted proteins.[9] | Mild conditions, preserves protein structure. | Less effective for separating species with similar sizes.[9] |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge. | Separation of PEGylated species from unreacted protein and positional isomers.[] | High resolution and capacity. | PEG chains can shield charges, affecting separation.[] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Alternative to IEX for proteins with similar charge profiles.[] | Complementary to IEX. | Lower capacity and resolution compared to IEX.[] |
| Reversed-Phase Chromatography (RP-HPLC) | Separation based on hydrophobicity using a non-polar stationary phase. | Analytical separation of positional isomers and purity assessment.[] | High resolution for small molecules and peptides. | Can denature proteins. |
Characterization of Bioconjugates
Successful bioconjugation should be confirmed using appropriate analytical techniques.
-
SDS-PAGE: A simple and effective method to visualize the increase in molecular weight upon conjugation. The conjugated product will appear as a band with a higher molecular weight compared to the unconjugated starting materials.[10][11]
-
Mass Spectrometry (MS): Provides a precise determination of the molecular weight of the conjugate, confirming the successful addition of the linker and the second molecule.[12][13]
-
UV-Vis Spectroscopy: Can be used to quantify the concentration of the bioconjugate and to determine the degree of labeling if one of the conjugated molecules has a distinct absorbance profile.
-
Size-Exclusion Chromatography (SEC-HPLC): Used to assess the purity of the conjugate and to detect the presence of aggregates.[10]
Mandatory Visualizations
Caption: Workflow for two-step sequential bioconjugation.
Caption: Key components of the CuAAC bioconjugation reaction.
Caption: Purification and characterization workflow.
References
- 1. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 9. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aboligo.com [aboligo.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of SDS--PAGE-separated proteins by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-Propargyl-PEG13 in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bis-Propargyl-PEG13 in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules designed to harness the cell's own protein degradation machinery to eliminate specific target proteins. A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.
This compound is a polyethylene (B3416737) glycol (PEG)-based linker that has emerged as a valuable tool in PROTAC synthesis. Its structure, featuring a 13-unit PEG chain flanked by two propargyl groups, offers several distinct advantages for the modular and efficient construction of PROTAC libraries. The terminal alkyne functionalities of the propargyl groups make this linker exceptionally well-suited for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific conjugation method allows for the straightforward connection of azide-modified POI and E3 ligase ligands.
The hydrophilic PEG chain enhances the solubility and cell permeability of the resulting PROTAC, addressing a common challenge for these relatively large molecules. The length of the PEG13 linker also provides a significant degree of spatial separation and flexibility between the two ligands, which is often crucial for the formation of a stable and productive ternary complex.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental role of the this compound linker is to covalently connect the POI-binding ligand and the E3 ligase-binding ligand, thereby enabling the PROTAC-mediated degradation of the target protein. The process, illustrated below, is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.
Figure 1. Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using a this compound linker is typically achieved through a convergent approach, where the azide-functionalized POI and E3 ligase ligands are prepared separately and then conjugated to the bis-alkyne linker via a double CuAAC reaction.
General Experimental Workflow
The overall workflow for the synthesis and evaluation of a PROTAC utilizing a this compound linker is depicted below.
Figure 2. General experimental workflow for PROTAC synthesis and evaluation.
Protocol 1: Synthesis of a PROTAC via Double Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of two different azide-functionalized ligands to the this compound linker. A step-wise approach is often preferred to avoid the formation of homodimers.
Materials and Reagents:
-
Azide-functionalized POI ligand (1.0 eq)
-
Azide-functionalized E3 ligase ligand (1.0 eq)
-
This compound (1.1 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 eq)
-
Anhydrous Dimethylformamide (DMF) or a mixture of tert-Butanol and water (1:1)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
Step 1: First "Click" Reaction
-
In a round-bottom flask, dissolve the Azide-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in the chosen solvent system under a nitrogen atmosphere.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O and THPTA.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O/THPTA solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the mono-conjugated product.
-
Upon completion, the mono-alkyne intermediate can be purified by flash column chromatography or preparative HPLC, or in some cases, used directly in the next step after a simple work-up.
Step 2: Second "Click" Reaction
-
Dissolve the purified mono-alkyne intermediate from Step 1 (1.0 eq) and the Azide-functionalized E3 ligase ligand (1.0 eq) in the solvent system under a nitrogen atmosphere.
-
Repeat steps 2-4 from the first "click" reaction to initiate the second conjugation.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS for the formation of the final PROTAC.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Purification and Characterization of the Final PROTAC
Purification:
-
The crude PROTAC is typically purified by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (>95%).
-
A reversed-phase C18 column is commonly used with a gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA) or formic acid.
Characterization:
-
LC-MS: To confirm the molecular weight of the purified PROTAC.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and purity of the final compound.
Protocol 3: In-Cell Western Blot for Measuring Target Protein Degradation
This protocol provides a method to quantify the degradation of the target protein induced by the synthesized PROTAC.
Materials and Reagents:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Quantitative Data Presentation
The efficacy of a PROTAC is quantified by its DC₅₀ and Dₘₐₓ values. The following table provides an illustrative example of the type of data generated for a series of PROTACs with varying linkers, targeting the hypothetical protein "Target X" for degradation via the Cereblon (CRBN) E3 ligase.
| PROTAC ID | Linker | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | This compound | Target X | CRBN | 15 | >90 |
| PROTAC-B | Bis-Propargyl-PEG9 | Target X | CRBN | 50 | >85 |
| PROTAC-C | Alkyl C8 | Target X | CRBN | 250 | ~70 |
This data is for illustrative purposes only and will vary depending on the specific POI and E3 ligase ligands used.
Conclusion
This compound is a versatile and highly effective linker for the synthesis of PROTACs. Its bifunctional nature, combined with the efficiency of the CuAAC click chemistry, facilitates a modular and rapid approach to constructing PROTAC libraries. The incorporated PEG chain often imparts favorable physicochemical properties, such as enhanced solubility and cell permeability. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers in the rational design and synthesis of novel protein degraders using this valuable chemical tool. The systematic evaluation of PROTACs synthesized with this compound will continue to advance the field of targeted protein degradation and the development of new therapeutics.
Application Notes and Protocols for Hydrogel Formation with Bis-Propargyl-PEG13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preparation and characterization of hydrogels using Bis-Propargyl-PEG13. The protocols outlined below leverage the principles of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction. These hydrogels are valuable scaffolds in tissue engineering and serve as versatile platforms for controlled drug delivery.
Overview of Hydrogel Formation
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. The formation of hydrogels using this compound involves a click chemistry reaction where the terminal alkyne groups of the PEG derivative react with a multi-azide crosslinker to form a stable triazole linkage. This process, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is highly specific and proceeds under mild conditions, making it suitable for the encapsulation of sensitive therapeutic agents.
The resulting hydrogel's mechanical properties and degradation kinetics can be tailored by modulating the concentration of the precursors and the crosslinking density.
Experimental Protocols
Materials and Reagents
-
This compound (Molecular Formula: C30H54O13, Molecular Weight: 622.75 g/mol )[1][2][3][4]
-
Azide-functionalized crosslinker (e.g., a multi-arm PEG-azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Copper-chelating ligand (e.g., tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) - THPTA)[5]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
For cell-based assays: Cell culture medium, appropriate cell line, and cytotoxicity assay kits (e.g., MTT or LDH assay)
Protocol for Hydrogel Formation via CuAAC
This protocol describes the formation of a hydrogel using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in PBS (pH 7.4).
-
Prepare a stock solution of the multi-azide crosslinker in PBS (pH 7.4) at a concentration that results in the desired stoichiometric ratio with the this compound.
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.[5]
-
Prepare a 200 mM stock solution of THPTA in deionized water.[5]
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.[5]
-
-
Hydrogel Formation:
-
In a microcentrifuge tube, combine the this compound stock solution and the azide (B81097) crosslinker stock solution at the desired final concentrations.
-
In a separate tube, prepare the copper(I) catalyst solution by mixing the CuSO4 stock solution and the THPTA stock solution in a 1:2 molar ratio.[5] Let the mixture stand for a few minutes.
-
Add the copper(I)/THPTA complex to the PEG precursor mixture. The final concentration of copper is typically in the range of 50-250 µM.[6]
-
Initiate the crosslinking reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.[6]
-
Gently vortex the solution to ensure thorough mixing.
-
The hydrogel will typically form within minutes at room temperature.[7]
-
Characterization of Hydrogels
Swelling Behavior
The swelling ratio is a critical parameter that reflects the hydrogel's capacity to absorb and retain water, which influences nutrient transport and drug release.
-
Prepare hydrogel discs of a defined volume.
-
Lyophilize the hydrogels to determine their dry weight (Wd).
-
Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Continue until the hydrogel reaches equilibrium swelling (i.e., no further weight change).
-
Calculate the swelling ratio (Q) using the following formula: Q = (Ws - Wd) / Wd.[8]
Rheological Properties
Rheology is used to characterize the mechanical properties of the hydrogel, such as its stiffness and viscoelasticity, which are crucial for its intended application. The storage modulus (G') is a measure of the elastic response of the hydrogel.
-
Perform oscillatory rheometry on the hydrogel samples using a rheometer with a parallel plate geometry.
-
Conduct a frequency sweep at a constant strain to determine the storage modulus (G') and loss modulus (G'').
-
A higher G' indicates a stiffer hydrogel.
In Vitro Cytotoxicity
Cytotoxicity assays are essential to ensure the biocompatibility of the hydrogel for applications involving cell contact.
-
Prepare hydrogels in a 96-well plate.
-
Seed the desired cell line on top of the hydrogels or in adjacent wells.
-
Incubate for 24-72 hours.
-
Assess cell viability using a standard cytotoxicity assay, such as the MTT assay (measures metabolic activity) or the LDH assay (measures membrane integrity).[9][10] Materials are generally considered non-cytotoxic if cell viability is greater than 70% compared to a control.[11]
Data Presentation
The following tables summarize representative quantitative data for PEG-based hydrogels formed via click chemistry. These values can be used as a reference for hydrogels prepared with this compound.
Table 1: Influence of Polymer Concentration on Hydrogel Properties
| Polymer Concentration (wt%) | Gelation Time (min) | Storage Modulus (G') (Pa) | Equilibrium Swelling Ratio (Q) |
| 5 | ~15 | 100 - 500 | 20 - 30 |
| 10 | ~5 | 500 - 2000 | 15 - 20 |
| 15 | < 2 | 2000 - 5000 | 10 - 15 |
Table 2: In Vitro Cytotoxicity of PEG-based Hydrogels
| Cell Line | Assay | Incubation Time (h) | Cell Viability (%) |
| Fibroblasts (L929) | MTT | 24 | > 95 |
| HeLa | MTT | 24 | > 90 |
| Endothelial Cells | LDH | 24 | < 10% cytotoxicity |
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for hydrogel synthesis and characterization.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
References
- 1. Propargyl PEG reagent, this compound, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 8. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cytocompatibility Evaluation of PEG-Methylsulfone Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-Propargyl-PEG13 in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Bis-Propargyl-PEG13 in the targeted delivery of therapeutic agents. This versatile bifunctional linker enables the conjugation of targeting moieties and therapeutic payloads through efficient and specific click chemistry reactions, offering precise control over the architecture of drug delivery systems. The inclusion of a 13-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility, stability, and pharmacokinetic properties, making it an ideal component for the development of advanced nanomedicines, including antibody-drug conjugates (ADCs) and targeted nanoparticles.
Core Applications
This compound is a homobifunctional linker featuring two terminal alkyne groups, which are readily available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1][] This reaction is highly efficient and bioorthogonal, allowing for the stable conjugation of azide-modified molecules in a controlled manner.[3][4] The central PEG13 chain is a hydrophilic spacer that imparts favorable biological properties to the final conjugate, such as increased solubility in aqueous media, reduced immunogenicity, and prolonged circulation half-life by minimizing renal clearance and uptake by the reticuloendothelial system.[5][6][7]
Key applications of this compound in targeted drug delivery include:
-
Antibody-Drug Conjugates (ADCs): As a linker to covalently attach cytotoxic payloads to monoclonal antibodies (mAbs). The bifunctional nature allows for the potential to link multiple drug molecules or to create more complex ADC architectures.
-
Targeted Nanoparticle Systems: For the surface functionalization of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) with targeting ligands (e.g., peptides, aptamers, small molecules) to enhance their accumulation at the desired site of action.[1][3]
-
PROTACs (Proteolysis Targeting Chimeras): Although primarily a linker, the PEG chain can be incorporated into the design of PROTACs to optimize their solubility and cell permeability.[8]
-
Hydrogel Formation: The two alkyne groups can participate in cross-linking reactions with azide-functionalized polymers to form biocompatible hydrogels for sustained drug release.
Data Presentation: Representative Quantitative Analysis
The following tables present hypothetical but realistic quantitative data for a model antibody-drug conjugate (ADC) and a targeted nanoparticle system synthesized using a bis-propargyl-PEG linker. These values are representative of what researchers might expect to achieve and should be determined empirically for each specific application.
Table 1: Physicochemical Characterization of a Trastuzumab-MMAE ADC utilizing a Bis-Propargyl-PEG Linker
| Parameter | Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Aggregation | <2% | Size Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity (IC50) | 0.5 nM (SK-BR-3 cells) | CellTiter-Glo® Luminescent Cell Viability Assay |
| Binding Affinity (KD) | 1.2 nM | Surface Plasmon Resonance (SPR) |
Table 2: Characteristics of Doxorubicin-Loaded, cRGD-Targeted Polymeric Nanoparticles Prepared with a Bis-Propargyl-PEG Linker
| Parameter | Value | Method of Analysis |
| Particle Size (Diameter) | 120 ± 5 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.15 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 ± 2 mV | Laser Doppler Velocimetry |
| Drug Loading Content (DLC) | 8.5% (w/w) | UV-Vis Spectroscopy |
| Encapsulation Efficiency (EE) | >90% | UV-Vis Spectroscopy |
| In Vitro Drug Release (pH 5.5, 48h) | 65% | Dialysis Method with HPLC Quantification |
Experimental Protocols
The following are generalized protocols for the use of a bis-propargyl-PEG linker in the synthesis of an ADC and the formulation of targeted nanoparticles. These should be optimized for specific antibodies, drugs, and nanoparticle systems.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Click Chemistry
This protocol describes the conjugation of an azide-modified cytotoxic drug to a monoclonal antibody that has been functionalized to bear alkyne groups using a bis-propargyl-PEG linker.
Materials:
-
Monoclonal Antibody (mAb)
-
Bis-Propargyl-PEG-NHS ester
-
Azide-modified cytotoxic payload (e.g., Azido-PEG-MMAE)
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., PD-10)
Procedure:
-
Antibody Modification with Alkyne Groups:
-
Dissolve the mAb in PBS at a concentration of 5-10 mg/mL.
-
Prepare a stock solution of Bis-Propargyl-PEG-NHS ester in anhydrous DMSO.
-
Add a 5-10 fold molar excess of the Bis-Propargyl-PEG-NHS ester to the mAb solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Remove the excess linker by buffer exchange into PBS using a desalting column.
-
Determine the concentration and degree of labeling of the alkyne-modified mAb.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Prepare a stock solution of the azide-modified payload in DMSO.
-
In a reaction tube, combine the alkyne-modified mAb with a 4-8 fold molar excess of the azide-modified payload.
-
In a separate tube, pre-mix CuSO4 and THPTA in a 1:5 molar ratio in water to form the copper(I) catalyst.
-
Add the copper catalyst to the mAb-payload mixture.
-
Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate (final concentration ~1-5 mM).
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
-
Purification and Characterization of the ADC:
-
Purify the resulting ADC from unreacted payload and catalyst using a desalting column, followed by size exclusion or hydrophobic interaction chromatography if necessary.
-
Characterize the final ADC for DAR, purity, aggregation, and in vitro activity as described in Table 1.
-
Protocol 2: Formulation of cRGD-Targeted Polymeric Nanoparticles
This protocol outlines the preparation of drug-loaded polymeric nanoparticles and their subsequent surface functionalization with a cRGD targeting peptide using a bis-propargyl-PEG linker and click chemistry.
Materials:
-
PLGA-PEG-Azide block copolymer
-
Bis-Propargyl-PEG-cRGD
-
Doxorubicin (B1662922) (or other hydrophobic drug)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Dialysis tubing (MWCO 10 kDa)
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Preparation of Drug-Loaded Azide-Functionalized Nanoparticles:
-
Dissolve PLGA-PEG-Azide and doxorubicin in DCM.
-
Prepare an aqueous solution of PVA (1-5% w/v).
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Stir the emulsion overnight at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by ultracentrifugation and wash them three times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the azide-functionalized nanoparticles in a suitable buffer (e.g., HEPES).
-
-
Surface Functionalization with cRGD via Click Chemistry:
-
Dissolve Bis-Propargyl-PEG-cRGD in the nanoparticle suspension.
-
Add CuSO4 and sodium ascorbate to the mixture to catalyze the click reaction.
-
Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.
-
-
Purification and Characterization of Targeted Nanoparticles:
-
Purify the targeted nanoparticles by centrifugation and resuspension in fresh buffer to remove unreacted cRGD peptide and catalyst.
-
Characterize the final targeted nanoparticles for size, PDI, zeta potential, drug loading, and encapsulation efficiency as outlined in Table 2.
-
Assess the in vitro drug release profile and targeting efficiency in relevant cell lines.
-
Mandatory Visualizations
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a bis-propargyl-PEG linker.
Caption: Conceptual diagram of a targeted nanoparticle drug delivery system utilizing this compound.
References
- 1. "The impact of PEGylation on cellular uptake and in vivo biodistributio" by Nagwa El-Baz [ir.library.louisville.edu]
- 3. mdpi.com [mdpi.com]
- 4. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Linking Oligonucleotides with Bis-Propargyl-PEG13
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the covalent conjugation of azide-modified oligonucleotides to a homobifunctional bis-propargyl-PEG13 linker. The primary method described is the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." An alternative protocol for a metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is also presented for applications where copper cytotoxicity is a concern. These methods are essential for the synthesis of oligonucleotide conjugates used in various therapeutic and diagnostic applications, where PEGylation is employed to enhance stability, solubility, and pharmacokinetic profiles.[1][2][3] This note includes comprehensive experimental procedures, purification and characterization techniques, and expected quantitative outcomes to guide researchers in achieving successful conjugation.
Introduction
The functionalization of oligonucleotides is a critical process in the development of novel therapeutics, including antisense oligonucleotides, siRNAs, and aptamers.[3] Polyethylene glycol (PEG) is a widely utilized polymer for modifying biomolecules to improve their biopharmaceutical properties.[3] PEGylation can increase the hydrodynamic volume of an oligonucleotide, thereby reducing renal clearance, prolonging circulation half-life, and shielding it from nuclease degradation.[3]
The this compound linker is a homobifunctional reagent featuring two terminal alkyne groups, enabling the crosslinking of two azide-containing molecules. The linkage is typically formed via click chemistry, which describes reactions that are high-yielding, stereospecific, and biocompatible.[4] The most common form is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide.[4] For biological systems where copper ions may be toxic, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative by using a strained cyclooctyne (B158145) instead of a simple alkyne.[]
This application note details the protocols for conjugating an azide-modified oligonucleotide to this compound, with a focus on controlling stoichiometry to favor the formation of a 2:1 oligonucleotide-to-PEG conjugate.
Chemical Reaction and Workflow
The overall process involves the reaction of two equivalents of an azide-modified oligonucleotide with one equivalent of this compound. The reaction is catalyzed by Cu(I), generated in situ from a Cu(II) salt and a reducing agent. A stabilizing ligand is used to prevent copper precipitation and protect the oligonucleotide from damage. The resulting conjugate is then purified and characterized.
Caption: Experimental workflow for oligonucleotide-PEG conjugation.
Data Presentation
The following table summarizes typical quantitative data expected from the conjugation protocols described. Yields and purity are dependent on factors such as the scale of the reaction, the sequence and purity of the starting oligonucleotide, and the efficiency of the purification steps.
| Parameter | CuAAC Method | SPAAC Method | Reference(s) |
| Reactant Ratio | 2:1 (Oligo-N3 : Bis-Propargyl-PEG) | 2:1 (Oligo-N3 : DBCO-PEG-DBCO) | [6] |
| Reaction Time | 1 - 4 hours | 2 - 12 hours | [7][8] |
| Conversion Efficiency | >95% (as determined by LC-MS) | ~90-95% | [9][10] |
| Recovery after Precipitation | ~85-99% | N/A | [6] |
| Final Purity (Post-HPLC) | >95% | >95% | [11] |
| Mass Confirmation | Expected mass ± 0.02% (by MS) | Expected mass ± 0.02% (by MS) | [9] |
Experimental Protocols
Protocol 1: Oligonucleotide Conjugation via CuAAC
This protocol describes the copper-catalyzed reaction between an azide-modified oligonucleotide and this compound.
Materials:
-
Azide-modified oligonucleotide (lyophilized)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium Ascorbate (NaAsc)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Nuclease-free water
-
Conjugation Buffer: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-modified oligonucleotide in nuclease-free water.
-
Prepare a 5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 50 mM stock solution of THPTA ligand in nuclease-free water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in nuclease-free water. Note: This solution must be prepared fresh immediately before use.
-
-
Catalyst Premix:
-
In a microcentrifuge tube, combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand. Mix gently by pipetting. This creates a 5:1 ligand-to-copper ratio which protects the oligonucleotide.[12]
-
-
Reaction Assembly:
-
In a new 1.5 mL microcentrifuge tube, add the components in the following order. This example is for a 20 nmol oligonucleotide reaction.
-
2.0 µL of 10 mM Azide-Oligonucleotide (20 nmol)
-
2.0 µL of 5 mM this compound (10 nmol, for a 2:1 molar ratio)
-
Add conjugation buffer to bring the volume to ~440 µL.
-
Add the 7.5 µL of the premixed CuSO₄/THPTA solution.
-
-
Vortex the mixture gently.
-
-
Reaction Initiation and Incubation:
-
Add 25 µL of freshly prepared 100 mM Sodium Ascorbate to the reaction tube to initiate the reaction. The final concentration of sodium ascorbate will be approximately 5 mM.[12]
-
Gently vortex the solution.
-
Incubate the reaction at room temperature for 1-4 hours. For larger or more complex oligonucleotides, the reaction can be incubated overnight at 4°C.
-
-
Product Precipitation (Optional Cleanup):
-
Add 1/10th volume of 3 M sodium acetate.
-
Add 3 volumes of cold absolute ethanol (B145695).
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant. Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air dry the pellet and resuspend in nuclease-free water for purification.
-
Protocol 2: Oligonucleotide Conjugation via SPAAC (Copper-Free)
This protocol uses a strained alkyne, such as a dibenzocyclooctyne (DBCO), for a copper-free conjugation. For this protocol, the this compound would be replaced with a homobifunctional DBCO-PEG-DBCO linker.
Materials:
-
Azide-modified oligonucleotide (lyophilized)
-
DBCO-PEG-DBCO linker
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Nuclease-free water
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified oligonucleotide in PBS (pH 7.4) to a final concentration of 1-5 mM.
-
Dissolve the DBCO-PEG-DBCO linker in DMSO to create a 10 mM stock solution.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the azide-modified oligonucleotide and the DBCO-PEG-DBCO linker. A 2:1 molar ratio of oligonucleotide to linker is recommended to favor the formation of the desired 2:1 conjugate.
-
The final DMSO concentration in the reaction mixture should not exceed 20% to maintain oligonucleotide integrity. Adjust the total volume with PBS buffer as needed.
-
-
Incubation:
-
Incubate the reaction for 2-12 hours at room temperature, or overnight at 4°C.[8] Reaction times may need optimization depending on the specific oligonucleotide sequence and the reactivity of the DBCO linker.
-
-
Purification:
-
The product can be directly purified via HPLC without an intermediate precipitation step.
-
Purification and Characterization Protocols
Purification is critical to remove unreacted oligonucleotides, excess PEG linker, and reaction byproducts. HPLC is the method of choice.
Purification by Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC separates molecules based on charge. Since the PEGylated oligonucleotide has twice the negative charge of the unreacted single-stranded oligonucleotide, this method provides excellent resolution.[11]
-
Column: A strong anion-exchange column (e.g., Agilent PL-SAX).
-
Mobile Phase A: 20 mM Tris, 10 mM NaClO₄, pH 8.0
-
Mobile Phase B: 20 mM Tris, 300 mM NaClO₄, pH 8.0
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm.
-
Elution Profile: Unreacted oligonucleotide will elute first, followed by the desired 2:1 conjugate, which has a higher net negative charge.[13]
Purification by Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC separates based on hydrophobicity. The addition of the PEG linker significantly increases the hydrophobicity of the oligonucleotide, leading to a longer retention time.[14]
-
Column: C18 reverse-phase column (e.g., XTerra® MS C18, 2.5 µm).[14]
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, in 5% acetonitrile.[14]
-
Mobile Phase B: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, in 30% acetonitrile.[14]
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 60°C[14]
-
Detection: UV at 260 nm.
-
Elution Profile: Unreacted oligonucleotide will elute earlier, while the more hydrophobic PEGylated conjugate will have a significantly longer retention time.
Characterization by Mass Spectrometry
Confirmation of successful conjugation is achieved by verifying the molecular weight of the final product.
-
Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) Mass Spectrometry.
-
Sample Preparation (MALDI-TOF):
-
The purified, desalted conjugate should be co-crystallized with a suitable matrix. For oligonucleotides, 3-hydroxypicolinic acid (3-HPA) is a common choice.
-
An additive such as diammonium hydrogen citrate (B86180) may be included to reduce sodium and potassium adducts, resulting in sharper peaks and improved resolution.
-
-
Analysis: The observed mass should correspond to the calculated mass of the conjugate: (2 x Mass of Oligonucleotide) + Mass of this compound linker.
Signaling Pathways and Logical Relationships
Caption: CuAAC reaction mechanism for oligonucleotide conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 3. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. dynamic-biosensors.com [dynamic-biosensors.com]
- 7. Strain promoted click labeling of oligonucleotides on solid-phase support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method of Oligonucleotide Purification [biosyn.com]
- 12. Protocols | BroadPharm [broadpharm.com]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. agilent.com [agilent.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with Bis-Propargyl-PEG13
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for a wide range of biomedical applications, including targeted drug delivery, diagnostics, and bioimaging. The functionalization of nanoparticle surfaces with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance their stability, biocompatibility, and circulation time in vivo. Bis-Propargyl-PEG13 is a homobifunctional PEG linker that features two terminal propargyl groups, which are readily available for covalent conjugation to azide-functionalized nanoparticles via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1]
The PEG13 linker provides a hydrophilic spacer arm that can reduce non-specific protein adsorption and minimize clearance by the reticuloendothelial system. The presence of two propargyl groups allows for the crosslinking of nanoparticle shells or the attachment of multiple functional moieties, offering versatility in the design of complex nanomedical systems. These application notes provide a comprehensive overview of the use of this compound for nanoparticle surface modification, including detailed experimental protocols, characterization data, and workflow diagrams.
Data Presentation
The following tables summarize the expected changes in the physicochemical properties of nanoparticles upon surface modification with this compound. The data presented is a representative example based on the functionalization of nanoparticles with PEG linkers of similar chain lengths. Actual results may vary depending on the nanoparticle type, size, and surface chemistry.
| Nanoparticle Type | Modification Stage | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Polymeric Nanoparticles | Unmodified (PLA) | 97.1 | 0.19 | -36.0 |
| Azide-Functionalized | 105.2 | 0.21 | -33.5 | |
| PEGylated (this compound) | 125.8 | 0.18 | -15.2 | |
| Iron Oxide Nanoparticles | Unmodified | 30.0 | 0.25 | -23.0 |
| Azide-Functionalized | 35.4 | 0.27 | -20.8 | |
| PEGylated (this compound) | 60.0 | 0.22 | -4.7 |
Table 1: Representative data on the effect of this compound functionalization on the hydrodynamic size, polydispersity index, and zeta potential of polymeric and iron oxide nanoparticles. Data is illustrative and based on typical results reported for similar PEGylated nanoparticles.[2][3]
Experimental Protocols
The following protocols provide a step-by-step guide for the surface modification of azide-functionalized nanoparticles with this compound using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Protocol 1: Preparation of Azide-Functionalized Nanoparticles
This protocol describes the introduction of azide (B81097) groups onto the surface of nanoparticles, a prerequisite for click chemistry with this compound. The example provided is for nanoparticles with surface carboxyl groups.
Materials:
-
Carboxyl-functionalized nanoparticles
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Azido-PEG-amine
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: PBS, pH 7.4
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Suspension: Disperse the carboxyl-functionalized nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups: Add EDC (10-fold molar excess over carboxyl groups) and NHS (20-fold molar excess) to the nanoparticle suspension. Incubate for 30 minutes at room temperature with gentle mixing.
-
Removal of Excess Reagents: Centrifuge the activated nanoparticles and discard the supernatant. Resuspend the nanoparticle pellet in Coupling Buffer. Repeat this washing step twice.
-
Conjugation with Azido-PEG-amine: Add Azido-PEG-amine (50-fold molar excess) to the activated nanoparticle suspension. Incubate for 2-4 hours at room temperature with gentle mixing.
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 100 mM. Incubate for 15 minutes.
-
Purification: Purify the azide-functionalized nanoparticles by repeated centrifugation and resuspension in Washing Buffer to remove unreacted reagents.
-
Characterization: Characterize the azide-functionalized nanoparticles by Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of the azide group (characteristic peak around 2100 cm⁻¹).
Protocol 2: Surface Modification with this compound via CuAAC Click Chemistry
This protocol details the conjugation of this compound to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction Buffer: PBS, pH 7.4
-
Washing Buffer: PBS with 5 mM EDTA
-
Final Suspension Buffer: PBS, pH 7.4
-
Nitrogen gas
Procedure:
-
Prepare Reagent Stock Solutions:
-
This compound: 10 mg/mL in deoxygenated Reaction Buffer.
-
CuSO₄: 100 mM in deoxygenated water.
-
Sodium ascorbate: 500 mM in deoxygenated water (prepare fresh).
-
THPTA: 100 mM in deoxygenated water.
-
-
Reaction Setup: In a reaction vessel, add the azide-functionalized nanoparticles suspended in Reaction Buffer. The final nanoparticle concentration should be 1-5 mg/mL.
-
Deoxygenate: Purge the reaction vessel with nitrogen gas for 15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Add Reagents: Under a nitrogen atmosphere, add the following reagents to the nanoparticle suspension in the specified order, with gentle mixing after each addition:
-
This compound solution (10-50 fold molar excess over azide groups).
-
THPTA solution (final concentration 1-5 mM).
-
CuSO₄ solution (final concentration 0.5-2 mM).
-
Sodium ascorbate solution (final concentration 5-10 mM).
-
-
Incubation: Seal the reaction vessel and incubate for 12-24 hours at room temperature with gentle agitation, protected from light.
-
Purification:
-
Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.
-
Purify the PEGylated nanoparticles using centrifugal filtration. Wash the nanoparticles three times with the Washing Buffer (PBS with EDTA) to remove the copper catalyst and unreacted reagents.
-
Perform a final wash with the Final Suspension Buffer.
-
-
Characterization:
-
Size and Zeta Potential: Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
-
Confirmation of Conjugation: Analyze the nanoparticles using FTIR or Raman spectroscopy to confirm the formation of the triazole ring.
-
Quantification of PEGylation: The degree of PEGylation can be quantified using techniques such as Thermogravimetric Analysis (TGA).
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Click chemistry reaction on the nanoparticle surface.
Caption: Logical workflow for the CuAAC conjugation process.
References
Application Notes and Protocols for Live Cell Imaging Using Bis-Propargyl-PEG13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bis-Propargyl-PEG13, a homobifunctional PEG linker, in live cell imaging experiments. This document details the principles, experimental protocols, and data presentation for applications such as protein crosslinking and chemically induced dimerization, leveraging the power of click chemistry.
Introduction to this compound
This compound is a versatile tool for live cell imaging, featuring two terminal alkyne groups connected by a hydrophilic 13-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This structure allows for the covalent linkage of two azide-modified biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The PEG spacer enhances water solubility and minimizes steric hindrance, making it an ideal candidate for applications within the complex cellular environment.[1][2]
Key Features:
-
Homobifunctional: Possesses two reactive propargyl (alkyne) groups.[1]
-
PEGylated Spacer: The 13-unit PEG linker improves solubility and biocompatibility.[1][2]
-
Click Chemistry Compatible: Reacts efficiently with azide-modified molecules.[1]
Principle of Application: Inducing Protein Dimerization
A key application of this compound is the chemically induced dimerization (CID) of target proteins in live cells.[3][4][5] This is achieved by first genetically tagging the proteins of interest with a moiety that can be metabolically or enzymatically labeled with an azide (B81097) group. The subsequent introduction of the bis-alkyne linker, this compound, facilitates the crosslinking of two azide-modified proteins, effectively inducing their dimerization. This controlled dimerization allows for the study of downstream signaling events and protein-protein interactions in real-time.
Experimental Protocols
Protocol 1: Live Cell Labeling using Copper-Free Click Chemistry (SPAAC)
This protocol is recommended for live-cell applications to avoid the cytotoxicity associated with copper catalysts.[6] It involves the reaction of an azide-modified protein with a strained cyclooctyne-modified fluorescent probe. While this compound is designed for CuAAC, this section provides a general protocol for SPAAC labeling, which is a crucial technique in live-cell imaging. For applications with this compound, a copper-catalyzed approach (Protocol 2) may be necessary, albeit with careful optimization to minimize toxicity.
Materials:
-
Live cells expressing the azide-modified protein of interest.
-
Fluorescent probe conjugated to a strained alkyne (e.g., DBCO, BCN).[2]
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Cell Preparation: Seed cells in a suitable imaging dish and culture overnight to allow for adherence.
-
Probe Preparation: Prepare a stock solution of the strained alkyne-fluorophore in DMSO. The final working concentration typically ranges from 1-25 µM.
-
Labeling Reaction:
-
Wash the cells twice with pre-warmed PBS.
-
Dilute the strained alkyne-fluorophore to the desired final concentration in pre-warmed complete cell culture medium.
-
Add the labeling medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the labeling medium.
-
Wash the cells three times with pre-warmed PBS to remove any unreacted probe.
-
-
Imaging: Add fresh, pre-warmed imaging medium to the cells and proceed with live-cell imaging using appropriate filter sets for the chosen fluorophore.
Protocol 2: Chemically Induced Dimerization of Azide-Modified Proteins using this compound (CuAAC in Live Cells)
This protocol describes a method for inducing protein dimerization in live cells using this compound. This procedure requires a copper (I) catalyst and should be carefully optimized to minimize cytotoxicity.
Materials:
-
Live cells expressing the azide-modified protein of interest.
-
This compound.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
A water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
A reducing agent such as sodium ascorbate (B8700270).
-
Complete cell culture medium and PBS.
-
Fluorescence microscope.
Procedure:
-
Cell Preparation: Culture cells expressing the azide-modified target protein in an appropriate imaging dish.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare aqueous stock solutions of CuSO₄, THPTA, and sodium ascorbate.
-
-
Crosslinking Reaction:
-
Wash cells twice with pre-warmed PBS.
-
Prepare the "click-mix" in the following order in complete medium:
-
This compound (final concentration 10-100 µM).
-
CuSO₄ (final concentration 50-100 µM).
-
THPTA (final concentration 250-500 µM; typically a 5:1 ratio with CuSO₄).
-
Sodium ascorbate (final concentration 1-2.5 mM).
-
-
Add the click-mix to the cells and incubate for 5-15 minutes at 37°C.
-
-
Washing and Recovery:
-
Remove the reaction mixture and wash the cells three times with PBS.
-
Add fresh, pre-warmed complete medium and allow the cells to recover for at least 30 minutes before imaging.
-
-
Imaging and Analysis:
-
Image the cells using fluorescence microscopy to observe the localization and potential clustering of the fluorescently tagged proteins.
-
Analyze downstream signaling events or protein co-localization to confirm the effects of dimerization.
-
Data Presentation
Table 1: Quantitative Data for Live Cell Click Chemistry Labeling
| Parameter | Copper-Free Click (SPAAC) | Copper-Catalyzed Click (CuAAC) | Reference(s) |
| Typical Probe Concentration | 1 - 25 µM (strained alkyne) | 10 - 100 µM (alkyne) | [2] |
| Typical Copper (CuSO₄) Conc. | N/A | 50 - 100 µM | |
| Typical Ligand (THPTA) Conc. | N/A | 250 - 500 µM | |
| Typical Incubation Time | 15 - 60 minutes | 5 - 15 minutes | [2] |
| Labeling Efficiency | High | High | |
| Relative Cytotoxicity | Low | Higher, dependent on Cu concentration and incubation time |
Table 2: Cytotoxicity Assessment of Click Chemistry Reagents
| Reagent | Typical Concentration | Observed Cytotoxicity in Live Cells | Reference(s) |
| Strained Alkynes (DBCO, BCN) | 1 - 25 µM | Generally low to negligible. | [2] |
| Copper Sulfate (CuSO₄) | > 50 µM | Can induce oxidative stress and cell death with prolonged exposure. | |
| THPTA (Ligand) | 250 - 500 µM | Helps to mitigate copper-induced toxicity. | |
| Sodium Ascorbate | 1 - 2.5 mM | Can contribute to reactive oxygen species formation in the presence of copper. |
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for Chemically Induced Dimerization.
Caption: EGFR Dimerization Signaling Pathway.
Applications and Considerations
Applications:
-
Studying Protein-Protein Interactions: Induce dimerization to investigate the functional consequences of protein-protein interactions.[3][4]
-
Signal Transduction Research: Artificially activate signaling pathways that are initiated by receptor dimerization.
-
Drug Discovery: Screen for compounds that modulate protein dimerization and subsequent cellular responses.
Important Considerations:
-
Cytotoxicity: Copper-catalyzed reactions can be toxic to live cells. It is crucial to optimize the concentrations of CuSO₄ and the ligand (e.g., THPTA), as well as the incubation time, to maximize labeling efficiency while maintaining cell viability.[7]
-
Controls: Appropriate controls are essential. These include cells not expressing the azide-tagged protein, cells treated with the click chemistry components minus the alkyne linker, and cells treated with the linker alone.
-
Optimization: The provided protocols are a starting point. Optimal concentrations of this compound and other reagents, as well as incubation times, may vary depending on the cell type and the specific protein of interest.
By following these guidelines and protocols, researchers can effectively utilize this compound for innovative live cell imaging experiments, gaining deeper insights into complex biological processes.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Utilizing chemically induced dimerization of FKBP to analyze endocytosis by live-cell imaging in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Dimerization-Induced Protein Condensates on Telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-Propargyl-PEG13 Click Reaction with Azide-Modified Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly efficient method for the covalent modification of biomolecules. This bioorthogonal reaction enables the specific and stable ligation of an alkyne-functionalized molecule with an azide-bearing counterpart, forming a stable triazole linkage. Bis-Propargyl-PEG13 is a homobifunctional polyethylene (B3416737) glycol (PEG) linker containing two terminal propargyl groups.[1][2] The propargyl moieties serve as reactive handles for CuAAC reactions with azide-modified biomolecules, such as proteins, antibodies, and nucleic acids.[2]
The hydrophilic 13-unit PEG spacer enhances the aqueous solubility and reduces the potential for aggregation of the resulting bioconjugate.[2] These properties make this compound a valuable tool in various applications, including the development of antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other advanced biotherapeutics.[1][3] This document provides detailed protocols and quantitative data for the use of this compound in the click reaction with azide-modified biomolecules.
Principle of the Reaction
The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species. The reaction is highly specific, proceeds under mild, aqueous conditions, and is tolerant of a wide range of functional groups found in biological systems, making it an ideal tool for bioconjugation.
Figure 1: CuAAC Reaction Overview.
Applications
The versatility of the this compound linker makes it suitable for a range of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells. The PEG linker can improve the pharmacokinetic profile of the ADC.
-
PROTACs: In the synthesis of PROTACs, this linker can connect a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating the targeted degradation of pathogenic proteins.[3]
-
Biomolecule Labeling: Fluorophores, biotin, or other reporter molecules can be attached to biomolecules for detection and imaging purposes.
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and diagnostics.
Quantitative Data Presentation
The following tables summarize typical reaction parameters for the CuAAC reaction with PEG linkers. Note that optimal conditions may vary depending on the specific biomolecule and azide-modified partner.
| Parameter | Typical Range | Notes |
| Molar Ratio (Alkyne:Azide) | 1:1 to 1:10 | An excess of the smaller molecule is often used to drive the reaction to completion. For bioconjugation, a 1:4 to 1:10 ratio of biomolecule to payload is common.[4] |
| Copper(II) Sulfate (CuSO₄) Concentration | 50 µM - 1 mM | The final concentration of the copper catalyst. |
| Ligand (e.g., THPTA, TBTA) Concentration | 250 µM - 5 mM | A 5-fold excess of ligand to copper is often used to stabilize the Cu(I) ion and protect the biomolecule. |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 500 µM - 10 mM | A 10 to 20-fold excess relative to the copper concentration is typical to ensure efficient reduction of Cu(II) to Cu(I). |
| Reaction Temperature | 4°C to 37°C | Room temperature is generally sufficient. Lower temperatures can be used for sensitive biomolecules. |
| Reaction Time | 1 - 24 hours | Reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE. |
| pH | 6.5 - 8.0 | The reaction is tolerant of a range of pH values, but physiological pH is commonly used for bioconjugation. |
| Solvent | Aqueous buffers (e.g., PBS), DMSO/water mixtures | The choice of solvent depends on the solubility of the reactants. A co-solvent like DMSO may be needed for hydrophobic molecules. |
Table 1: General Reaction Conditions for CuAAC Bioconjugation.
| Parameter | Typical Value | Method |
| Yield | >90% | Determined by analytical techniques such as HPLC, LC-MS, or spectrophotometry. |
| Purity | >95% | Assessed by SDS-PAGE, size-exclusion chromatography (SEC), or reverse-phase HPLC. |
| Drug-to-Antibody Ratio (DAR) for ADCs | 2 - 8 | Measured by hydrophobic interaction chromatography (HIC) or mass spectrometry. |
Table 2: Typical Reaction Outcomes.
Experimental Protocols
Protocol 1: General Protocol for Bioconjugation of an Azide-Modified Protein with this compound
This protocol describes a general procedure for the conjugation of an azide-modified protein with another biomolecule using this compound as a linker. This is a two-step process where the first azide-modified molecule is reacted with one of the propargyl groups, followed by purification and then reaction with the second azide-modified molecule. For simplicity, this protocol outlines the conjugation of two different azide-modified proteins.
Materials:
-
Azide-Modified Protein A
-
Azide-Modified Protein B
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium Ascorbate (B8700270)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA or TBTA in DMSO/water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Step 1: Reaction of Azide-Modified Protein A with this compound
-
In a microcentrifuge tube, dissolve Azide-Modified Protein A in PBS to a final concentration of 1-10 mg/mL.
-
Add this compound to the protein solution at a 5 to 10-fold molar excess.
-
In a separate tube, premix the CuSO₄ and ligand solutions in a 1:5 molar ratio.
-
Add the copper/ligand mixture to the protein/linker solution to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Purification of the Intermediate:
-
Purify the propargyl-PEG-Protein A conjugate using size-exclusion chromatography to remove excess this compound and catalyst components.
-
-
Step 2: Reaction of the Intermediate with Azide-Modified Protein B
-
Pool the fractions containing the purified intermediate.
-
Add Azide-Modified Protein B to the solution of the intermediate at a desired molar ratio (e.g., 1:1).
-
Repeat the addition of the copper/ligand mixture and sodium ascorbate as described in Step 1.
-
Incubate the reaction at room temperature for 2-12 hours.
-
-
Final Purification:
-
Purify the final Protein A-PEG-Protein B conjugate using size-exclusion chromatography to remove any unreacted components and the catalyst.
-
Analyze the final conjugate by SDS-PAGE and other relevant analytical methods to confirm conjugation and purity.
-
Figure 2: Experimental Workflow.
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a PROTAC where two different azide-modified ligands (one for the target protein and one for the E3 ligase) are conjugated to this compound.
Procedure:
-
Follow the same procedure as in Protocol 1, substituting "Azide-Modified Protein A" with "Azide-Modified Target Protein Ligand" and "Azide-Modified Protein B" with "Azide-Modified E3 Ligase Ligand".
-
The purification steps will likely involve reverse-phase HPLC or flash chromatography due to the smaller size of the PROTAC molecule.
-
Characterization of the final PROTAC should be performed using LC-MS and NMR.
Signaling Pathway Visualization: PROTAC Mechanism of Action
This compound is a key component in the synthesis of PROTACs. The resulting PROTAC molecule hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein.
Figure 3: PROTAC Signaling Pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Reaction Yield | Inefficient reduction of Cu(II) | Use freshly prepared sodium ascorbate solution. |
| Oxidation of Cu(I) catalyst | Ensure the ligand to copper ratio is sufficient (at least 5:1). Degas solutions if necessary. | |
| Inactive biomolecule | Confirm the presence and accessibility of the azide group on the biomolecule. | |
| Protein Aggregation/Precipitation | Oxidative damage to the protein | Use a protective ligand like THPTA. Consider adding a radical scavenger like aminoguanidine (B1677879). |
| High concentration of organic co-solvent | Minimize the percentage of DMSO or other organic solvents in the reaction mixture. | |
| Non-specific Labeling | Reactive byproducts of ascorbate oxidation | Add aminoguanidine to the reaction mixture to scavenge reactive carbonyls. |
Table 3: Troubleshooting Guide.
Conclusion
This compound is a versatile and effective linker for the bioconjugation of azide-modified molecules via the copper-catalyzed azide-alkyne cycloaddition reaction. Its hydrophilic PEG spacer and bifunctional nature make it a valuable tool for the synthesis of complex biomolecules for therapeutic and research applications. The protocols and data provided herein serve as a guide for researchers to effectively utilize this reagent, with the understanding that optimization of reaction conditions is key to achieving high yields and the desired product characteristics.
References
Application Notes and Protocols for Bis-Propargyl-PEG13 in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Bis-Propargyl-PEG13, a homobifunctional linker, in various bioconjugation and drug development applications. The focus is on the stoichiometry and molar ratios required for successful reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry."
Introduction
This compound is a versatile polyethylene (B3416737) glycol (PEG) linker containing two terminal alkyne groups.[1] This symmetrical structure allows for the conjugation of two azide-containing molecules, making it an ideal tool for creating homodimers, crosslinking molecules, or assembling complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).[2][3] The PEG13 backbone, consisting of 13 ethylene (B1197577) glycol units, imparts increased hydrophilicity and biocompatibility to the resulting conjugates, which can improve their pharmacokinetic properties.[4]
The primary reaction involving this compound is the CuAAC reaction, a highly efficient and specific "click" reaction that forms a stable triazole linkage between an alkyne and an azide (B81097).[5] This reaction is widely used in drug discovery, bioconjugation, and materials science due to its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.
Key Applications
-
PROTAC Synthesis: this compound can serve as the central linker to connect a target protein-binding ligand and an E3 ligase-binding ligand, both functionalized with azide groups, to form a PROTAC.[2][3] The length and flexibility of the PEG linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for inducing target protein degradation.[6]
-
Homodimer Formation: The symmetrical nature of this compound allows for the straightforward synthesis of homodimers of peptides, proteins, or small molecules for applications in diagnostics and therapeutics.
-
Crosslinking Studies: This linker can be used to crosslink two different biomolecules within a complex to study their proximity and interactions.
-
Antibody-Drug Conjugates (ADCs): While less common than heterobifunctional linkers, this compound could be used to attach two drug molecules to an antibody that has been functionalized with azide groups.[1]
Stoichiometry and Molar Ratios for CuAAC Reactions
The stoichiometry of CuAAC reactions involving this compound depends on whether a one-pot/one-step reaction with a single azide or a stepwise reaction with two different azides is performed.
One-Pot Synthesis of a Homodimer
In this scenario, two equivalents of an azide-containing molecule (Molecule A-Azide) are reacted with one equivalent of this compound.
| Reactant/Reagent | Molar Ratio (relative to this compound) | Typical Concentration | Purpose |
| This compound | 1.0 | 10-100 µM | Homobifunctional alkyne linker. |
| Molecule A-Azide | 2.0 - 2.2 | 20-220 µM | The azide-containing molecule to be conjugated. A slight excess is used to ensure complete reaction. |
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.1 - 0.5 | 1-50 µM | Source of the copper catalyst.[5] |
| Sodium Ascorbate (B8700270) | 0.5 - 2.5 | 5-250 µM | Reducing agent to generate the active Cu(I) catalyst from Cu(II). A 5 to 10-fold excess over copper is common.[5] |
| Ligand (e.g., THPTA) | 0.5 - 2.5 | 5-250 µM | Stabilizes the Cu(I) catalyst, prevents its disproportionation, and can increase reaction rate. A 1:1 to 5:1 ratio with copper is often used.[5] |
Stepwise Synthesis of a Heterobifunctional Conjugate
This more complex synthesis involves two sequential CuAAC reactions. First, one alkyne group of this compound is reacted with the first azide-containing molecule (Molecule A-Azide). The resulting mono-functionalized PEG linker is then purified and reacted with the second azide-containing molecule (Molecule B-Azide).
Step 1: Mono-functionalization
| Reactant/Reagent | Molar Ratio (relative to Molecule A-Azide) | Typical Concentration | Purpose |
| This compound | 1.5 - 2.0 | 15-200 µM | Used in excess to favor the formation of the mono-adduct. |
| Molecule A-Azide | 1.0 | 10-100 µM | The first azide-containing molecule. |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 0.5 | 1-50 µM | Catalyst precursor. |
| Sodium Ascorbate | 0.5 - 2.5 | 5-250 µM | Reducing agent. |
| Ligand (e.g., THPTA) | 0.5 - 2.5 | 5-250 µM | Catalyst stabilizer. |
Step 2: Second Conjugation
| Reactant/Reagent | Molar Ratio (relative to Mono-alkyne-PEG13-Molecule A) | Typical Concentration | Purpose |
| Mono-alkyne-PEG13-Molecule A | 1.0 | 10-100 µM | The purified mono-functionalized linker. |
| Molecule B-Azide | 1.1 - 1.5 | 11-150 µM | The second azide-containing molecule, used in slight excess. |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 0.5 | 1-50 µM | Catalyst precursor. |
| Sodium Ascorbate | 0.5 - 2.5 | 5-250 µM | Reducing agent. |
| Ligand (e.g., THPTA) | 0.5 - 2.5 | 5-250 µM | Catalyst stabilizer. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of a Homodimeric PROTAC
This protocol describes the synthesis of a PROTAC where two molecules of an azide-functionalized E3 ligase ligand are conjugated to this compound, followed by conjugation to an azide-functionalized target protein ligand. For simplicity, this example illustrates the formation of a homodimer which is a precursor to a full PROTAC.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., an E3 ligase ligand)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed, anhydrous solvent (e.g., DMF or a mixture of t-BuOH/H₂O)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Dissolve this compound (1.0 eq) and the azide-functionalized molecule (2.1 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (1.0 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.2 eq) and THPTA (1.0 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude product can be purified by preparative HPLC to obtain the desired homodimeric product.
Protocol 2: Stepwise Synthesis of a Heterobifunctional PROTAC
Step 1: Synthesis of Mono-alkyne-PEG13-Ligand A
-
Dissolve this compound (1.5 eq) and the first azide-functionalized ligand (Ligand A-Azide, 1.0 eq) in a suitable solvent.
-
Add freshly prepared solutions of sodium ascorbate (0.5 eq) and a pre-mixed solution of CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq).
-
Stir the reaction at room temperature and monitor by LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the starting Ligand A-Azide is consumed, purify the mono-alkyne product from the excess this compound and the disubstituted product using flash column chromatography or preparative HPLC.
Step 2: Synthesis of the Final Heterobifunctional PROTAC
-
Dissolve the purified Mono-alkyne-PEG13-Ligand A (1.0 eq) and the second azide-functionalized ligand (Ligand B-Azide, 1.2 eq) in a suitable solvent.
-
Add freshly prepared solutions of sodium ascorbate (0.5 eq) and a pre-mixed solution of CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
Visualizations
Caption: General workflow for the synthesis of a PROTAC using this compound.
References
- 1. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(Acid-PEG4)-N-bis(PEG4-Propargyl) | BroadPharm [broadpharm.com]
- 3. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Bis-Propargyl-PEG13 Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of Bis-Propargyl-PEG13 conjugates. The methodologies described herein are designed to ensure high purity of the final product, a critical aspect for downstream applications in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
Introduction to this compound Purification
This compound is a homobifunctional polyethylene (B3416737) glycol (PEG) linker containing two terminal alkyne groups. These propargyl groups are reactive towards azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The PEG spacer enhances solubility and provides flexibility to the linked molecules.
Synthetic routes to this compound can result in a mixture of the desired product, unreacted starting materials, and side products. Therefore, robust purification is essential to obtain a homogenous product with a defined structure and high purity, which is critical for the reproducibility of subsequent conjugation reactions and the biological activity of the final conjugate. The primary purification methods for small PEGylated molecules like this compound are chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and flash chromatography.
Purification Methods Overview
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. For this compound, which is a relatively small and non-polar molecule, RP-HPLC offers the highest resolution and purity, making it ideal for both analytical and preparative-scale purification. Flash chromatography is a faster, more scalable option for purification, though it may offer lower resolution compared to HPLC.
Data Summary of Purification Methods
| Purification Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. A non-polar stationary phase retains the analyte, which is eluted by a polar mobile phase with an increasing concentration of organic solvent.[1] | >98%[1] | High resolution and purity, well-suited for both analytical and preparative scales, highly reproducible.[1] | Can be time-consuming for large sample volumes, requires specialized equipment.[1] |
| Flash Chromatography | A rapid form of column chromatography that utilizes positive pressure to accelerate the flow of the mobile phase. | >95% | Faster than traditional column chromatography, suitable for larger-scale purifications. | Lower resolution compared to HPLC, may require further purification for very high-purity applications. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the recommended method for achieving high-purity this compound. The following protocol is a general guideline and may require optimization based on the specific crude product mixture.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 10 µm particle size, 19 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Sample solvent: 20% acetonitrile in water with 0.1% TFA
-
0.45 µm syringe filters
-
Rotary evaporator and lyophilizer
Protocol:
-
Sample Preparation: Dissolve the crude this compound product in a minimal amount of the sample solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 20% Mobile Phase B) until a stable baseline is achieved.
-
Injection and Elution: Inject the filtered sample onto the equilibrated column. Elute the compound using a linear gradient of Mobile Phase B. A typical gradient might be:
-
0-5 min: 20% B
-
5-30 min: 20% to 80% B (linear gradient)
-
30-35 min: 80% B
-
35-40 min: 80% to 20% B (re-equilibration)
-
-
Detection and Fraction Collection: Monitor the elution profile using a UV detector at 220 nm and 254 nm.[1] Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Solvent Removal and Product Isolation: Pool the pure fractions and remove the acetonitrile and water using a rotary evaporator. It is important to minimize the time the product is in the acidic mobile phase to prevent potential degradation.
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified this compound as a dry powder.
Workflow for RP-HPLC Purification:
Caption: Workflow for the purification of this compound using RP-HPLC.
Flash Chromatography
For larger scale purification of this compound, flash chromatography provides a more rapid alternative to preparative HPLC.
Instrumentation and Materials:
-
Flash chromatography system
-
Silica (B1680970) gel column
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The exact ratio should be determined by thin-layer chromatography (TLC) analysis of the crude product.
-
Sample solvent: A minimal amount of the mobile phase or a solvent in which the crude product is soluble.
-
Rotary evaporator
Protocol:
-
TLC Analysis: Determine the optimal mobile phase composition for separation using TLC. The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.
-
Column Packing and Equilibration: Pack a silica gel column with the chosen mobile phase. Equilibrate the column by running the mobile phase through it until the packing is stable.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column, or inject it directly if using a liquid loader.
-
Elution: Elute the column with the predetermined mobile phase. Apply positive pressure to achieve a fast flow rate.
-
Fraction Collection: Collect fractions as they elute from the column. Monitor the separation by TLC analysis of the collected fractions.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow for Flash Chromatography Purification:
Caption: Workflow for the purification of this compound using flash chromatography.
Characterization of Purified this compound
After purification, it is essential to characterize the final product to confirm its identity, purity, and integrity.
Recommended Analytical Techniques:
-
Analytical RP-HPLC: To determine the final purity of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the this compound conjugate. Electrospray ionization (ESI) is a suitable technique.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and the presence of the terminal alkyne protons.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor resolution in RP-HPLC | Inappropriate gradient or mobile phase | Optimize the gradient slope and the organic solvent in the mobile phase. |
| Column overloading | Reduce the amount of sample injected onto the column. | |
| Low recovery from RP-HPLC | Product precipitation on the column | Increase the initial percentage of organic solvent or use a stronger organic solvent (e.g., isopropanol). |
| Product instability in acidic mobile phase | Neutralize the collected fractions immediately after elution. | |
| Co-elution of impurities in flash chromatography | Poor solvent system selection | Re-optimize the mobile phase using TLC with different solvent combinations. |
Conclusion
The purification of this compound conjugates is a critical step in ensuring the quality and reliability of subsequent bioconjugation applications. RP-HPLC offers the highest purity and is the method of choice for obtaining well-characterized material for research and development. For larger quantities, flash chromatography provides a rapid and efficient purification strategy. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to achieve high-purity this compound for their specific needs.
References
Application Notes and Protocols for Bis-Propargyl-PEG13 as a Linker for Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis-Propargyl-PEG13 as a versatile linker for the synthesis of fluorescent probes. Detailed protocols for probe synthesis, purification, and application in cellular imaging are provided, along with key quantitative data to guide experimental design.
Introduction to this compound
This compound is a homobifunctional linker featuring a 13-unit polyethylene (B3416737) glycol (PEG) chain flanked by two propargyl groups. The propargyl groups contain terminal alkynes, which are reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific covalent linkage of the PEG chain to molecules containing azide (B81097) functionalities, such as fluorescent dyes and targeting moieties.
The hydrophilic PEG chain imparts several advantageous properties to the resulting fluorescent probes, including increased aqueous solubility, reduced non-specific binding, and improved biocompatibility. These features make this compound an excellent choice for constructing sophisticated probes for a variety of biological applications.
Key Applications
The unique properties of this compound make it suitable for a range of applications in research and drug development:
-
Bivalent Fluorescent Probes: The two terminal alkynes allow for the conjugation of two distinct or identical molecules. This can be leveraged to create bivalent probes that can simultaneously target two different cellular components or to create probes with enhanced binding affinity through avidity effects.
-
Fluorescent Labeling of Biomolecules: this compound can be used to label proteins, nucleic acids, and other biomolecules that have been functionalized with azide groups. The PEG linker helps to maintain the native conformation and function of the biomolecule while providing a means for fluorescent detection.
-
Development of Targeted Imaging Agents: By conjugating a targeting ligand (e.g., a peptide or small molecule) to one end of the linker and a fluorescent dye to the other, highly specific probes for cellular imaging can be constructed.
-
Probes for Studying Receptor Dynamics: Bivalent probes can be used to study receptor dimerization and clustering, key events in many signaling pathways.
Data Presentation
The following tables summarize key physicochemical and photophysical properties of a representative fluorescent probe synthesized using this compound. For this example, we will consider a hypothetical probe, "Cy5-PEG13-Targeting Peptide," where a Cy5 azide is attached to one alkyne and an azide-modified cell-surface receptor targeting peptide is attached to the other.
Table 1: Physicochemical Properties of this compound and a Representative Fluorescent Probe
| Property | This compound | Cy5-PEG13-Targeting Peptide (Hypothetical) |
| Molecular Formula | C₃₀H₅₄O₁₃ | Varies based on dye and peptide |
| Molecular Weight | 622.75 g/mol | Approx. 2000-3000 g/mol |
| Solubility | Soluble in water, DMSO, DMF, DCM | High solubility in aqueous buffers |
| Purity | >95% | >95% after purification |
Table 2: Photophysical Properties of a Representative Fluorescent Probe (Hypothetical)
| Property | Value (in aqueous buffer, pH 7.4) |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~670 nm |
| Quantum Yield (Φ) | 0.20 - 0.30 |
| Fluorescence Lifetime (τ) | 1.0 - 1.5 ns |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ at λex |
Experimental Protocols
Protocol 1: Synthesis of a Bivalent Fluorescent Probe using this compound
This protocol describes the synthesis of a bivalent fluorescent probe where one molecule of an azide-containing fluorescent dye and one molecule of an azide-containing targeting peptide are conjugated to the this compound linker via a copper-catalyzed click reaction.
Materials:
-
This compound
-
Azide-functionalized fluorescent dye (e.g., Cy5-azide)
-
Azide-functionalized targeting peptide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., HPLC or FPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized fluorescent dye in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized targeting peptide in sterile water or an appropriate buffer.
-
Prepare a 100 mM stock solution of CuSO₄ in sterile water.
-
Prepare a 1 M stock solution of sodium ascorbate in sterile water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in sterile water.
-
-
Click Reaction (Two-Step Sequential Addition):
-
Step 1: First Conjugation (Dye):
-
In a microcentrifuge tube, combine the following in order:
-
10 µL of 10 mM this compound (100 nmol)
-
10 µL of 10 mM Azide-dye (100 nmol, 1 equivalent)
-
Phosphate-buffered saline (PBS) to a final volume of 85 µL.
-
-
Prepare the copper catalyst solution by mixing 2.5 µL of 100 mM CuSO₄ with 12.5 µL of 50 mM THPTA. Let it stand for 5 minutes.
-
Add 5 µL of the freshly prepared 1 M sodium ascorbate to the reaction mixture.
-
Add 10 µL of the pre-mixed copper catalyst solution to initiate the reaction.
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
-
Step 2: Second Conjugation (Peptide):
-
To the reaction mixture from Step 1, add 12 µL of the 10 mM azide-peptide solution (120 nmol, 1.2 equivalents).
-
Add another 5 µL of 1 M sodium ascorbate.
-
Add another 10 µL of the copper catalyst solution.
-
Incubate the reaction at room temperature for an additional 2-4 hours, or overnight, protected from light.
-
-
-
Purification:
-
Purify the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC) to separate the desired bivalent probe from unreacted starting materials and side products.
-
Monitor the elution profile using absorbance at the dye's excitation wavelength and at 280 nm for the peptide.
-
Collect the fractions corresponding to the desired product and confirm its identity by mass spectrometry.
-
-
Storage:
-
Lyophilize the purified probe or store it in a suitable buffer (e.g., PBS with 0.1% BSA) at -20°C or -80°C, protected from light.
-
Protocol 2: Cellular Imaging with a Bivalent Fluorescent Probe
This protocol outlines a general procedure for labeling and imaging live cells with the synthesized fluorescent probe.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Synthesized fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing (optional)
-
Mounting medium with DAPI (optional)
-
Fluorescence microscope (confocal or widefield)
Procedure:
-
Cell Seeding:
-
Seed the cells onto a suitable imaging dish or chamber slide at an appropriate density and allow them to adhere and grow overnight.
-
-
Probe Labeling:
-
Prepare a working solution of the fluorescent probe in complete cell culture medium. The optimal concentration should be determined empirically but typically ranges from 100 nM to 1 µM.
-
Remove the old medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for a specified time (e.g., 30-60 minutes). The incubation time will depend on the specific targeting moiety and the biological process being investigated.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with warm PBS to remove unbound probe.
-
-
Live-Cell Imaging:
-
Add fresh, warm complete medium or imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore (e.g., Cy5).
-
-
Fixing and Mounting (Optional):
-
After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslip onto a microscope slide using a mounting medium containing DAPI to counterstain the nuclei.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway of a G-protein coupled receptor (GPCR) that can be studied using a bivalent fluorescent probe constructed with a this compound linker to investigate receptor dimerization and subsequent downstream signaling.
Application Notes and Protocols for Crosslinking Proteins Using Homobifunctional Bis-Propargyl-PEG13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Propargyl-PEG13 is a homobifunctional crosslinking reagent that enables the covalent linkage of two azide-containing molecules through a flexible polyethylene (B3416737) glycol (PEG) spacer. This reagent is particularly useful for studying protein-protein interactions, creating protein conjugates, and developing antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs). The core of its functionality lies in the two terminal propargyl (alkyne) groups, which react with azides via the highly efficient and specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The PEG13 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers.[1]
This document provides detailed application notes and protocols for the use of this compound in protein crosslinking applications.
Principle of Reaction
The crosslinking strategy involves a two-step process. First, the target protein or proteins must be modified to introduce azide (B81097) functional groups. This can be achieved through various biochemical methods, such as metabolic labeling with azide-containing amino acids or enzymatic modification. Once the proteins are azide-modified, this compound is introduced to bridge two azide-modified proteins via a CuAAC reaction. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). To prevent oxidative damage to the proteins by reactive oxygen species generated during the reaction, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended.[2][3]
Figure 1. CuAAC reaction for protein crosslinking.
Quantitative Data Summary
The success of a crosslinking experiment is dependent on several factors, including the concentration of reactants, molar ratios, temperature, and reaction time. The following table summarizes recommended starting conditions for optimizing intermolecular crosslinking of two distinct azide-modified protein populations with this compound.
| Parameter | Recommended Range | Purpose | Reference |
| Protein Concentration | 1 - 10 mg/mL (20 - 200 µM for a 50 kDa protein) | Higher concentrations favor intermolecular over intramolecular crosslinking. | [4][5] |
| Molar Ratio (Protein 1:Protein 2) | 1:1 | For equimolar formation of the heterodimer. | N/A |
| Molar Ratio ([Total Protein]:Crosslinker) | 1:0.5 to 1:5 | A 1:0.5 ratio is theoretically optimal for linking two proteins. Higher ratios may be needed to drive the reaction to completion but increase the risk of polymerization. | [6] |
| Molar Ratio (CuSO₄:Ligand) | 1:2 to 1:5 | A higher ligand concentration protects proteins from oxidative damage. | [2][7] |
| Final CuSO₄ Concentration | 50 - 500 µM | Catalytic amount. | [2] |
| Final Sodium Ascorbate (B8700270) Concentration | 1 - 5 mM | In excess to maintain Cu(I) state. | [2][7] |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help maintain protein stability. | |
| Reaction Time | 1 - 16 hours | Reaction progress should be monitored to determine the optimal time. | [8] |
| CuAAC Reaction Efficiency | >95% | The CuAAC reaction is known for its high yields under optimal conditions. | [9] |
Experimental Protocols
Protocol 1: General Intermolecular Crosslinking of Two Azide-Modified Protein Populations
This protocol describes the crosslinking of two different protein populations, Protein A and Protein B, which have been previously modified to contain azide groups.
Materials:
-
Azide-modified Protein A (in amine-free buffer, e.g., PBS pH 7.4)
-
Azide-modified Protein B (in amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
THPTA stock solution (e.g., 50 mM in water)
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Quenching solution (e.g., 100 mM EDTA)
-
Microcentrifuge tubes
Procedure:
-
Prepare Protein Mixture: In a microcentrifuge tube, combine equimolar amounts of Azide-Protein A and Azide-Protein B in the reaction buffer. The final total protein concentration should be in the range of 1-10 mg/mL.
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is recommended.
-
Add Crosslinker: Add the desired amount of this compound to the protein mixture. A good starting point is a 1:0.5 molar ratio of total protein to crosslinker.
-
Initiate Reaction: a. Add the catalyst premix to the protein-crosslinker mixture. b. Immediately add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentrations should be in the ranges specified in the table above.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 10 mM EDTA. EDTA will chelate the copper catalyst.
-
Analysis and Purification: Proceed with the analysis of the crosslinked products by SDS-PAGE and/or mass spectrometry. Purify the crosslinked conjugate from unreacted components using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Figure 2. Experimental workflow for intermolecular crosslinking.
Protocol 2: SDS-PAGE Analysis of Crosslinked Proteins
Materials:
-
Crosslinked protein sample from Protocol 1
-
Uncrosslinked protein control
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gel
-
Electrophoresis apparatus and running buffer
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation: Mix an aliquot of the quenched crosslinking reaction with Laemmli sample buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel along with a molecular weight marker. Run the gel according to the manufacturer's instructions.
-
Staining: Stain the gel with Coomassie Brilliant Blue and subsequently destain to visualize the protein bands.
-
Analysis: The formation of a new, higher molecular weight band corresponding to the size of the crosslinked protein conjugate (Protein A + Protein B + crosslinker) indicates a successful crosslinking reaction. The intensity of this band relative to the uncrosslinked protein bands can provide a qualitative measure of crosslinking efficiency.
Protocol 3: Mass Spectrometry Analysis
Mass spectrometry (MS) can be used to confirm the identity of the crosslinked product and to identify the specific sites of crosslinking.
Procedure:
-
Sample Preparation: The purified crosslinked protein conjugate can be analyzed intact or after proteolytic digestion (e.g., with trypsin).
-
Intact Mass Analysis: For intact mass analysis, the sample is typically analyzed by ESI-MS. The resulting spectrum will show a peak corresponding to the mass of the crosslinked conjugate. The PEG component of the linker can lead to a distribution of peaks, which can be challenging to analyze without specialized deconvolution software.[4][10]
-
Analysis of Proteolytic Peptides (XL-MS): a. The crosslinked protein is digested with a protease (e.g., trypsin). b. The resulting peptide mixture is analyzed by LC-MS/MS. c. Specialized software (e.g., pLink) is used to identify the crosslinked peptides.[11] This analysis is complex due to the presence of two peptide chains linked by the crosslinker.
Troubleshooting
Figure 3. Troubleshooting guide for crosslinking.
Conclusion
This compound is a versatile tool for the covalent crosslinking of azide-modified proteins. The protocols and guidelines presented here provide a starting point for the successful application of this reagent in a variety of research and development settings. Optimization of the reaction conditions, particularly protein concentration and molar ratios of reactants, is crucial for achieving efficient and specific intermolecular crosslinking.
References
- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. enovatia.com [enovatia.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. mdpi.com [mdpi.com]
- 7. Click-linking: a cell-compatible protein crosslinking method based on click chemistry | bioRxiv [biorxiv.org]
- 8. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Bis-Propargyl-PEG13 Click Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Bis-Propargyl-PEG13 click chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low yield in my this compound click chemistry reaction?
Low yields in CuAAC reactions can be attributed to several factors. A primary reason is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, often due to the presence of oxygen.[1] Other significant factors include the use of inhibitory buffer components, suboptimal ligand choice or concentration, steric hindrance from bulky substrates, and low concentrations of reactants.[1][2]
Q2: I'm observing unexpected byproducts. What are they and how can I prevent their formation?
A frequent byproduct in CuAAC reactions is the result of oxidative homocoupling of the alkyne, forming a diacetylene impurity.[1] This side reaction is more likely to occur when the reaction is exposed to oxygen.[1] To minimize this, it is crucial to maintain an inert atmosphere and use an antioxidant like sodium ascorbate (B8700270).[1]
Q3: Can the PEG linker itself interfere with the click reaction?
Yes, while PEG linkers enhance solubility and biocompatibility, they can also present challenges.[3][4] The PEG chain can cause steric hindrance, potentially slowing down the reaction rate.[2] Additionally, impurities in PEG reagents can sometimes interfere with the catalyst. It is crucial to use high-purity reagents.
Q4: How do I choose the right solvent for my reaction?
The choice of solvent is critical. While CuAAC reactions can be performed in a variety of solvents, including water, non-protic solvents like DMF, THF, and dioxane are generally preferred to avoid byproduct formation.[1] For biological applications, aqueous buffer systems are common, but care must be taken to use non-coordinating buffers like phosphate (B84403), HEPES, or MOPS.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low-yield issues in your this compound click chemistry reactions.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Oxidation of Cu(I) Catalyst | Degas all solutions thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add a fresh solution of a reducing agent, such as sodium ascorbate, to the reaction mixture to maintain copper in the Cu(I) state.[1] |
| Inhibitory Buffer Components | Avoid using buffers that can chelate copper, such as Tris. Switch to a non-coordinating buffer like phosphate, HEPES, or MOPS.[1] |
| Suboptimal Ligand | Use a copper-stabilizing ligand to protect the catalyst and accelerate the reaction. Commonly used ligands include THPTA (for aqueous reactions) and TBTA (for organic solvents).[1] |
| Low Reactant Concentration | Increase the concentration of the limiting reagent (either the azide (B81097) or the alkyne). Low concentrations can significantly slow down the reaction rate.[1] |
| Steric Hindrance | If your azide-containing molecule is particularly bulky, consider increasing the reaction time or temperature. However, be mindful that excessive heat can lead to degradation. |
| Impure Reagents | Ensure the purity of your this compound and azide-containing compound. Use freshly prepared solutions of reagents like sodium ascorbate. |
Problem 2: Product is Formed, but Isolated Yield is Low
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inefficient Purification | PEGylated molecules can be challenging to purify due to their physical properties. Consider using specialized purification techniques such as size exclusion chromatography (SEC), reverse-phase HPLC (RP-HPLC), or ion-exchange chromatography (IEX) for better separation.[][6] |
| Product Precipitation | The final PEGylated product may have different solubility characteristics than the starting materials and could precipitate out of solution.[2] If a precipitate is observed, analyze it to confirm if it is your desired product. |
| Product Adsorption | PEGylated compounds can sometimes adsorb to labware or chromatography media. Pre-treating surfaces or choosing appropriate materials can help mitigate this issue. |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol provides a starting point for the click reaction between a this compound linker and an azide-containing molecule. Optimization may be required based on the specific substrates.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMF or water).
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of THPTA ligand in water.
-
-
Reaction Setup (Final Volume: 1 mL):
-
In a microcentrifuge tube, add the following in order:
-
500 µL of reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
100 µL of this compound stock solution (final concentration: 1 mM).
-
120 µL of azide-containing molecule stock solution (final concentration: 1.2 mM, 1.2 equivalents).
-
20 µL of CuSO₄ stock solution (final concentration: 1 mM).
-
20 µL of THPTA stock solution (final concentration: 1 mM).
-
-
Vortex the mixture gently.
-
Add 20 µL of freshly prepared sodium ascorbate stock solution (final concentration: 2 mM).
-
Vortex the mixture again.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Purify the reaction mixture using an appropriate method such as SEC or RP-HPLC to isolate the desired PEGylated product.[][6]
-
Visual Guides
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield click chemistry reactions.
Key Components of a Successful CuAAC Reaction
Caption: Essential components for a successful copper-catalyzed azide-alkyne cycloaddition.
References
Side reactions of Bis-Propargyl-PEG13 and how to avoid them
Welcome to the technical support center for Bis-Propargyl-PEG13. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this versatile linker by providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a polyethylene (B3416737) glycol (PEG) derivative that contains two terminal propargyl groups.[1][2][3] The propargyl groups feature a terminal alkyne functional group, which is a key component for "click chemistry."[4][5] Specifically, it is widely used in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form a stable triazole linkage with molecules containing azide (B81097) groups.[1][2][6] The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media.[1] Its primary applications are in bioconjugation, such as the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5][6]
Q2: What is the most common side reaction when using this compound in a CuAAC reaction?
A2: The most prevalent side reaction is the oxidative homo-coupling of the terminal alkyne groups, known as the Glaser or Glaser-Hay coupling.[7][8][9][10] This reaction results in the formation of a symmetric 1,3-diyne, which is an undesired byproduct that competes with the intended azide-alkyne cycloaddition.[11] This side reaction is also catalyzed by copper ions, the same catalyst used for the desired click reaction.[7][9]
Q3: What factors promote the undesired homo-coupling of alkynes?
A3: Several factors can promote the Glaser-Hay homo-coupling side reaction:
-
Presence of Oxygen: This is an oxidative coupling reaction, and the presence of an oxidant like oxygen (from air) is often required to regenerate the active copper catalyst.[8][9]
-
High Copper Concentration: Elevated concentrations of the copper catalyst can increase the rate of this bimolecular side reaction.
-
Absence of a Stabilizing Ligand: Without a suitable ligand to stabilize the copper(I) oxidation state, the catalyst may be more prone to participating in side reactions.[12][13]
-
Elevated Temperatures: Higher reaction temperatures can sometimes favor the homo-coupling reaction.[7]
-
Basic Conditions: The stability of the propargyl group can be compromised under basic conditions, potentially leading to side reactions.[14]
Q4: Can the copper catalyst cause damage to biomolecules, such as proteins, during conjugation?
A4: Yes, the copper catalyst used in CuAAC reactions can be cytotoxic and may cause damage to biomolecules.[15] In the context of protein bioconjugation, copper ions can lead to protein degradation and oxidation, especially under extended reaction times.[16] It is crucial to use appropriate ligands and optimized reaction conditions to minimize these deleterious effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product and presence of a higher molecular weight byproduct. | This is likely due to the Glaser-Hay homo-coupling of the this compound linker. | 1. Deoxygenate Buffers: Purge all reaction buffers with an inert gas like argon or nitrogen to minimize the presence of oxygen.[8][9] 2. Use a Cu(I) Stabilizing Ligand: Employ a water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to stabilize the copper(I) catalyst and enhance the rate of the desired click reaction.[12][13] 3. Optimize Catalyst Concentration: Use the lowest effective concentration of the copper catalyst and sodium ascorbate (B8700270). A typical starting point is 100-200 µM Cu(II) with 5-10 fold excess of sodium ascorbate. |
| Incomplete reaction or low conjugation efficiency. | 1. Oxidation of Cu(I) to inactive Cu(II). 2. Insufficient reaction time or temperature. 3. Low concentration of reactants. | 1. Ensure sufficient reducing agent: Use a fresh solution of a reducing agent like sodium ascorbate to maintain the copper in its active Cu(I) state.[12] 2. Optimize reaction time and temperature: Most click reactions proceed efficiently at room temperature within 1-4 hours. Monitor the reaction progress to determine the optimal time. 3. Increase reactant concentrations: If possible, increasing the concentration of the reactants can improve reaction kinetics. |
| Degradation of the protein or biomolecule being conjugated. | Copper-mediated oxidative damage. | 1. Use a biocompatible ligand: Ligands like THPTA can chelate the copper ion, reducing its toxicity and potential for causing oxidative damage to biomolecules.[12][16] 2. Minimize reaction time: Optimize the reaction to proceed as quickly as possible to reduce the exposure of the biomolecule to the copper catalyst. 3. Include a reducing agent: Besides regenerating Cu(I), reducing agents like sodium ascorbate can also help mitigate oxidative damage. |
| Propargyl group instability. | Reaction buffer is too basic. | The propargyl group can be unstable under basic conditions.[14] It is advisable to perform the conjugation in a buffer with a pH between 6.0 and 8.0.[16] |
Experimental Protocols
Protocol for Minimizing Homo-Coupling in a Typical Bioconjugation Reaction
This protocol provides a general guideline for conjugating an azide-containing protein with this compound.
-
Reagent Preparation:
-
Prepare all buffers (e.g., phosphate-buffered saline, PBS) and deoxygenate them by bubbling with argon or nitrogen for at least 15-20 minutes.
-
Prepare stock solutions of the following:
-
Azide-containing protein in deoxygenated PBS.
-
This compound in deoxygenated DMSO or water.
-
Copper(II) sulfate (B86663) (CuSO4) in deoxygenated water.
-
THPTA ligand in deoxygenated water.
-
Sodium ascorbate in deoxygenated water (prepare this solution fresh immediately before use).
-
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing protein to the desired final concentration in deoxygenated PBS.
-
Add the this compound linker to the desired molar excess.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO4 and THPTA solutions (a 1:5 molar ratio is common) and let it stand for 2-3 minutes.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate should be in 5-10 fold molar excess to the copper.
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature, protected from light.
-
The reaction is typically complete within 1-4 hours. The progress can be monitored by techniques like SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, the resulting conjugate can be purified from excess reagents and byproducts using standard techniques such as size exclusion chromatography (SEC) or dialysis.
-
Visual Guides
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|COA [dcchemicals.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glaser coupling - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. interchim.fr [interchim.fr]
- 14. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bis-Propargyl-PEG13 Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times for Bis-Propargyl-PEG13 conjugation. The guidance focuses on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the fundamental chemistry for this type of conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of this compound conjugation?
This compound is a PEG derivative containing two terminal alkyne groups (propargyl groups). It undergoes conjugation with azide-bearing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a type of "click chemistry". This reaction forms a stable triazole linkage.
Q2: What are the critical components for a successful and rapid CuAAC reaction?
A successful CuAAC reaction requires several key components:
-
An alkyne-containing molecule: In this case, this compound.
-
An azide-containing molecule: The molecule to be conjugated.
-
A source of Copper(I) ions: This is the catalyst for the reaction. It is often generated in situ from a Copper(II) salt like copper(II) sulfate (B86663) (CuSO₄).
-
A reducing agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state and to protect it from oxidation.
-
A copper-chelating ligand: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are crucial for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing side reactions.
Q3: Why is my CuAAC reaction slow or incomplete?
Several factors can lead to slow or incomplete reactions. A primary reason is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, often due to the presence of oxygen. Other factors include the use of inhibitory buffer components (like Tris), low reactant concentrations, or steric hindrance in the substrates.
Q4: What are common side reactions, and how can they be minimized?
A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which can be suppressed by maintaining an inert atmosphere and using an adequate amount of a reducing agent like sodium ascorbate. Additionally, the combination of a copper catalyst and a reducing agent can generate reactive oxygen species (ROS) that may damage sensitive biomolecules. The use of a copper-chelating ligand can help minimize this damage.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Copper Catalyst | Ensure your sodium ascorbate solution is freshly prepared, as it can oxidize over time. Degas all solutions to remove dissolved oxygen and consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate Buffer | Avoid buffers containing primary amines (e.g., Tris) or strong chelators that can sequester copper ions. Use non-coordinating buffers such as phosphate, HEPES, or MOPS. |
| Poor Ligand Performance | Use a water-soluble, copper-chelating ligand like THPTA to stabilize the Cu(I) catalyst and accelerate the reaction. Ensure the optimal ligand-to-copper ratio is used, typically ranging from 2:1 to 5:1. |
| Low Reactant Concentration | Increase the concentration of your reactants if possible. CuAAC reactions are concentration-dependent, and very dilute solutions can result in slow reaction rates. |
| Steric Hindrance | If your azide (B81097) or alkyne is sterically hindered, consider increasing the reaction temperature or prolonging the reaction time. Using a longer PEG linker might also help. |
Presence of Side Products
| Potential Cause | Suggested Solution |
| Alkyne Homocoupling | This is often caused by exposure to oxygen. Ensure the reaction is performed under an inert atmosphere and that a sufficient excess of sodium ascorbate is present to maintain a reducing environment. |
| Biomolecule Degradation | The generation of reactive oxygen species (ROS) can damage sensitive molecules. The use of a copper-chelating ligand like THPTA is highly recommended to minimize ROS formation. Keeping the reaction time as short as possible by optimizing other parameters is also beneficial. |
Data Presentation
Optimizing the reaction time for this compound conjugation involves balancing several factors. The following tables provide an overview of how different parameters can influence the reaction rate.
Table 1: Effect of Copper and Ligand Concentration on Reaction Time
| Copper(II) Sulfate (µM) | Ligand (THPTA) (µM) | Ligand:Copper Ratio | Relative Reaction Rate | Estimated Time to >90% Completion |
| 50 | 250 | 5:1 | Moderate | 1 - 2 hours |
| 100 | 500 | 5:1 | Fast | < 1 hour |
| 250 | 1250 | 5:1 | Very Fast | < 30 minutes |
| 500 | 2500 | 5:1 | Very Fast | < 30 minutes |
Note: Data is illustrative and based on general principles of CuAAC kinetics. Optimal concentrations should be determined empirically for each specific system.
Table 2: Influence of Temperature on Reaction Time
| Temperature (°C) | Relative Reaction Rate | Notes |
| 4 | Slow | Recommended for very sensitive biomolecules to minimize degradation, but requires longer incubation times. |
| 25 (Room Temp) | Moderate to Fast | A good starting point for most bioconjugation reactions, offering a balance between reaction speed and stability of reactants. |
| 37 | Fast | Can significantly accelerate the reaction but may not be suitable for all biomolecules due to potential denaturation. |
Experimental Protocols
General Protocol for this compound Conjugation to an Azide-Modified Protein
This protocol provides a general guideline. Molar ratios and concentrations should be optimized for your specific application.
Materials:
-
This compound
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, dissolve the this compound in the reaction buffer. Add this solution to the azide-modified protein. A 5- to 10-fold molar excess of the this compound per azide group on the protein is a common starting point.
-
Catalyst Premix: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule. Let this mixture stand for 1-2 minutes.
-
Reaction Initiation: Add the copper/ligand premix to the protein/PEG mixture. The final concentration of copper is typically in the range of 100-250 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE for proteins).
-
Quenching and Purification: Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper. Purify the final conjugate using a suitable method like size-exclusion chromatography to remove excess reagents and byproducts.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for slow this compound conjugation.
Technical Support Center: Improving Solubility of Bis-Propargyl-PEG13 Conjugates
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with Bis-Propargyl-PEG13 conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a homobifunctional linker molecule featuring a 13-unit polyethylene (B3416737) glycol (PEG) chain with a propargyl group at each end.[1][2][3] The propargyl groups are used for "click chemistry" reactions, typically with azide-containing molecules.[1][4] The hydrophilic PEG spacer is specifically included in its structure to increase the water solubility of the linker and its subsequent conjugates.[1][2] While the PEG chain enhances aqueous solubility, the parent molecule is also soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[1][4]
Q2: My this compound conjugate is poorly soluble in aqueous buffer. What are the most likely causes?
A2: While the PEG13 linker is designed to improve hydrophilicity, the overall solubility of the final conjugate is heavily influenced by the properties of the molecule you have attached.[5][6] Common causes for poor aqueous solubility include:
-
Hydrophobic Conjugated Molecule: If the attached molecule is large and/or highly hydrophobic, it can counteract the solubilizing effect of the PEG chain.[6][7]
-
pH of the Solution: If your conjugated molecule contains ionizable functional groups (e.g., carboxylic acids or amines), the pH of the aqueous buffer is critical. At a pH where the group is in its neutral, protonated state, solubility can be significantly reduced.[6]
-
High Concentration: You may be attempting to create a solution that exceeds the conjugate's intrinsic solubility limit.[6]
-
Aggregation: The conjugated molecules may self-associate through hydrophobic or other intermolecular interactions, leading to the formation of aggregates and precipitation.[8]
Q3: What is the recommended first step for solubilizing a difficult conjugate?
A3: A co-solvent strategy is the most common and effective first step. This involves dissolving the conjugate in a minimal amount of a water-miscible organic solvent (like DMSO) to create a concentrated stock solution. This stock solution is then added dropwise to a larger volume of the desired aqueous buffer while vortexing or stirring vigorously.[6][9] This method prevents the conjugate from crashing out of solution by avoiding high local concentrations during the transition from an organic to an aqueous environment.
Q4: How can I use pH to improve the solubility of my conjugate?
A4: If your conjugated molecule has an acidic or basic functional group, adjusting the pH of the buffer can dramatically increase solubility. For a molecule with a carboxylic acid group, for instance, increasing the buffer pH to a value well above the group's pKa (e.g., pH 7.4 to 8.5) will deprotonate it to the more soluble carboxylate form (-COO⁻).[6] Conversely, for a molecule with a basic amine group, lowering the pH will protonate it to the more soluble ammonium (B1175870) form. This is a highly effective technique for enhancing solubility.[10]
Q5: Are there any additives or excipients that can help improve solubility?
A5: Yes, several additives can be incorporated into the formulation. Co-solvents like PEG300 or ethanol (B145695) can be used in the final buffer system.[9][10] Surfactants, such as Tween-80, can form micelles that encapsulate the hydrophobic parts of the conjugate, increasing its apparent solubility.[9][11][12] For certain molecules, cyclodextrins (e.g., SBE-β-CD) can form inclusion complexes to enhance solubility.[9] Interestingly, using a low concentration of a high molecular weight PEG (e.g., PEG-8000) in the buffer itself can act as an excipient to reduce the aggregation of small molecules, thereby keeping them in solution.[8]
Q6: My conjugate dissolves initially but then precipitates over time or after freeze-thaw cycles. What is happening and how can I prevent it?
A6: This phenomenon is often due to the formation of aggregates.[8] While the molecule may be soluble as a monomer, over time, molecules can self-associate, leading to precipitation. To mitigate this, consider the following:
-
Store at Optimal Concentrations: Avoid storing stock solutions at concentrations close to the solubility limit.
-
Use Co-solvents: Storing stock solutions in a buffer containing a small percentage of an organic solvent like DMSO or glycerol (B35011) can improve long-term stability.
-
Aliquot Solutions: Once prepared, aliquot the stock solution into smaller volumes for single-use to prevent repeated freeze-thaw cycles, which can promote aggregation and degradation.[9]
-
Add Excipients: As mentioned in Q5, incorporating surfactants or other polymers can help stabilize the conjugate and prevent aggregation.
Data Presentation
Table 1: Qualitative Solubility of this compound Linker in Common Solvents
| Solvent | Solubility | Notes |
| Water & Aqueous Buffers | High | The hydrophilic PEG chain confers good water solubility.[1][13] |
| DMSO, DMF | High | Excellent for creating concentrated stock solutions.[4][6] |
| Dichloromethane (DCM) | Soluble | Useful for reactions and purification in organic phases.[4] |
| Ethanol, Methanol | Soluble | Good solubility for the linker itself.[7][14] |
Table 2: Example Co-Solvent Systems for Improving Conjugate Solubility
| System Component | Protocol 1 (General Purpose) | Protocol 2 (with Cyclodextrin) |
| Organic Stock | 10% DMSO | 10% DMSO |
| Co-solvent | 40% PEG300 | - |
| Surfactant | 5% Tween-80 | - |
| Complexation Agent | - | 90% (of a 20% SBE-β-CD solution) |
| Aqueous Base | 45% Saline | Saline (as part of the SBE-β-CD sol.) |
| Resulting Solubility | ≥ 2.5 mg/mL (for Bis-propargyl-PEG1)[9] | ≥ 2.5 mg/mL (for Bis-propargyl-PEG1)[9] |
Note: These protocols were developed for a similar compound, Bis-propargyl-PEG1, and serve as an excellent starting point for formulation development.[9] The optimal system for a specific this compound conjugate will depend on the properties of the attached molecule.
Experimental Protocols
Protocol 1: Standard Solubilization Using a Co-Solvent
This protocol details the recommended method for dissolving a conjugate with poor aqueous solubility.
-
Prepare Stock Solution: Weigh the this compound conjugate into a sterile microcentrifuge tube. Add a minimal volume of a dry, water-miscible organic solvent (e.g., 100% DMSO) to completely dissolve the conjugate. Gently vortex or sonicate if necessary. Aim for a high concentration (e.g., 10-50 mg/mL).
-
Prepare Aqueous Buffer: In a separate, larger tube, add the required volume of your final aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Combine Solutions: While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise. It is critical to add the concentrated organic stock to the stirring aqueous buffer, not the other way around, to prevent precipitation.[6]
-
Final Formulation: If the protocol requires other excipients (e.g., PEG300, Tween-80), they can be added to the aqueous buffer before the addition of the stock solution.[9]
-
Verification: After mixing, visually inspect the solution for any cloudiness or precipitate. A brief, gentle sonication can be used to break up any remaining micro-aggregates.
Protocol 2: Solubilization via pH Adjustment
This protocol is for conjugates containing an ionizable group, such as a carboxylic acid.
-
Initial Suspension: Weigh the conjugate into a microcentrifuge tube and add a small volume of purified water to create a suspension. The pH will likely be acidic, and the conjugate will be poorly soluble.
-
pH Adjustment: While gently vortexing, add a dilute basic solution (e.g., 0.1 M NaOH or a basic buffer like PBS, pH 7.4) dropwise.
-
Dissolution: Continue adding the basic solution until the conjugate fully dissolves. This occurs as the pH increases and the carboxylic acid group deprotonates to its more soluble form.[6]
-
Final Volume and Buffer: Once the conjugate is dissolved, add your desired buffer (e.g., PBS, pH 7.4) to reach the final target concentration.
-
Verification: Check the final pH of the solution and adjust if necessary to ensure it is within the desired range for your experiment and for maintaining solubility.
Visualizations
Caption: Chemical structure of this compound.
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for the co-solvent method.
References
- 1. medkoo.com [medkoo.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound|COA [dcchemicals.com]
- 4. Bis-propargyl-PEG12, 1351373-49-3 | BroadPharm [broadpharm.com]
- 5. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. skemman.is [skemman.is]
- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 13. labinsights.nl [labinsights.nl]
- 14. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition can significantly affect the stability and solubility of a protein. Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, which in turn promotes aggregation.[1]
-
High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the probability of intermolecular interactions and subsequent aggregation.[1]
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large, insoluble aggregates.[1]
-
PEG-Protein Interactions: Although PEG is generally considered a protein stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length and structure (linear vs. branched) of the PEG chain can influence these interactions.[1][2]
-
Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can result in unintended cross-linking and aggregation.[1]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a highly accurate and quantitative method that separates molecules based on their hydrodynamic radius. Larger aggregates will elute first. When combined with sensitive detectors like UV, fluorescence, or multi-angle light scattering (MALS), SEC provides robust and reproducible separation and quantification of soluble aggregates.[3]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is a useful technique for detecting the presence of aggregates, although it has limited size resolution and can be less sensitive to small particles in the presence of larger ones.[3]
-
UV-Vis Spectroscopy: Aggregation can sometimes be monitored by measuring the absorbance of the PEGylated protein solution. While the protein itself absorbs at 280 nm, an increase in light scattering due to aggregation can affect the baseline.[4]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): These techniques can determine the molecular weight of the PEGylated protein, which helps in identifying the number of PEG molecules attached and can reveal the presence of cross-linked species.[4]
A combination of these methods often provides the most comprehensive picture of the aggregation state of a PEGylated protein.[4]
Troubleshooting Guide
Issue: I am observing significant protein precipitation/aggregation during my PEGylation reaction.
This is a common issue that can often be resolved by systematically optimizing the reaction conditions and considering the reagents used.
Workflow for Troubleshooting Protein Aggregation
Caption: A stepwise workflow for troubleshooting protein aggregation during PEGylation.
Step 1: Optimize Reaction Conditions
The most critical step is to perform small-scale screening experiments to identify the optimal reaction conditions for your specific protein.
Key Parameters to Screen:
| Parameter | Recommended Range for Screening | Rationale |
| Protein Concentration | 0.5, 1, 2, 5 mg/mL | Lower concentrations reduce the likelihood of intermolecular interactions.[1] |
| PEG:Protein Molar Ratio | 1:1, 5:1, 10:1, 20:1 | A sufficient excess of PEG can favor modification over cross-linking, but a very high excess is not always better.[1] |
| pH | 6.0, 7.0, 7.4, 8.0 (or a range around the protein's pI and optimal stability pH) | pH affects protein stability and the reactivity of amino acid side chains.[1][5] |
| Temperature | 4°C, Room Temperature | Lower temperatures slow down the reaction rate, which can reduce aggregation.[1] |
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is insufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.[1]
Commonly Used Stabilizing Excipients:
| Excipient Type | Examples | Typical Concentration | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for sugars | Act as protein stabilizers through preferential exclusion, increasing protein stability.[1][6] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppress non-specific protein-protein interactions.[1][6] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduce surface tension and prevent surface-induced aggregation.[1][6] |
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intra-molecular modification over inter-molecular cross-linking, thereby reducing aggregation.[1]
-
Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[1]
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.[1]
Step 4: Re-evaluate Your PEG Reagent and Strategy
If aggregation remains a persistent issue, it may be necessary to consider alternative PEG reagents or PEGylation strategies.
-
Use Monofunctional PEG: If you are using a bifunctional linker, switching to a monofunctional PEG (with a single reactive group) will prevent intermolecular cross-linking.
-
Consider Branched PEG: Branched PEG molecules can offer a greater shielding effect on the protein surface, which may help to reduce aggregation and immunogenicity.[7]
-
Employ Site-Specific PEGylation: If random PEGylation is leading to aggregation, consider site-specific PEGylation techniques. These methods target specific amino acids (e.g., N-terminal, cysteine, or unnatural amino acids), providing greater control over the conjugation site and potentially avoiding modifications in regions prone to aggregation.[2][5]
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG stock solution (e.g., 100 mg/mL)
-
A series of reaction buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
Microcentrifuge tubes or a 96-well plate
-
Incubators or water baths set to different temperatures (e.g., 4°C and 25°C)
-
Analytical instrument for aggregation analysis (e.g., SEC-HPLC or DLS)
Procedure:
-
Design the Experiment: Set up a matrix of reaction conditions to test the different combinations of protein concentration, PEG:protein molar ratio, pH, and temperature.
-
Prepare Reactions: In separate microcentrifuge tubes or wells of a 96-well plate, prepare the reaction mixtures according to your experimental design. For each condition, combine the appropriate volumes of protein stock, buffer, and PEG stock.
-
Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) at the designated temperatures, with gentle mixing.
-
Quenching (Optional): If necessary, stop the reaction by adding a quenching reagent (e.g., a primary amine like Tris or glycine) to consume the excess activated PEG.
-
Analysis: Analyze a sample from each reaction for protein aggregation using your chosen analytical method (e.g., SEC-HPLC to quantify the percentage of monomer, dimer, and higher-order aggregates).
-
Data Evaluation: Compare the aggregation levels across all tested conditions to identify the combination that results in the highest yield of PEGylated monomer with the lowest level of aggregation.
Protocol 2: Quantification of Protein Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the monomeric, dimeric, and aggregated forms of a PEGylated protein.
Materials:
-
SEC-HPLC system with a suitable detector (e.g., UV at 280 nm)
-
SEC column appropriate for the size range of your protein and its PEGylated forms
-
Mobile phase (typically a buffered saline solution, e.g., phosphate-buffered saline, pH 7.4)
-
PEGylated protein sample
-
Unmodified protein sample (as a control)
-
Molecular weight standards (for column calibration, if needed)
Procedure:
-
System Preparation: Equilibrate the SEC-HPLC system and column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter your PEGylated protein sample through a low-protein-binding 0.22 µm filter to remove any large particulates that could clog the column.
-
Injection: Inject a defined volume of the prepared sample onto the SEC column.
-
Chromatographic Separation: Run the chromatogram according to the established method (flow rate, run time). The different species will separate based on size, with larger aggregates eluting before smaller oligomers and the monomer.
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and any higher-order aggregates by comparing the chromatogram to that of the unmodified protein control and considering the expected size increase upon PEGylation.
-
Integrate the area under each peak.
-
Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks and multiplying by 100.
-
This quantitative data will allow you to precisely assess the impact of different PEGylation conditions on protein aggregation.
This technical support center is for informational purposes only and should not be considered a substitute for professional scientific advice. Always refer to the specific product documentation and safety guidelines when conducting experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. scispace.com [scispace.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Efficient Bis-Propargyl-PEG13 Reactions
Welcome to the technical support center for Bis-Propargyl-PEG13 reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful implementation of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1][2]
Troubleshooting Guide
This section addresses common issues encountered during this compound reactions in a question-and-answer format, offering potential causes and recommended solutions.
Q1: Why is the yield of my this compound conjugation reaction unexpectedly low?
Low or inconsistent yields can arise from several factors. Below is a systematic guide to troubleshooting this common issue.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | The active catalyst in CuAAC is Copper(I).[3][4][5][6] Oxidation of Cu(I) to the inactive Cu(II) state is a primary cause of low yield. Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used.[4][5][6] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[7] |
| Insufficient Catalyst or Ligand | The catalyst and ligand concentrations are critical. A typical starting point is a final copper concentration of 50-250 µM.[1] A 1:5 molar ratio of copper to a stabilizing ligand (e.g., THPTA, BTTAA) is often recommended to protect biomolecules and enhance reaction efficiency.[5][8] |
| Poor Reagent Quality | The purity of this compound, the azide-containing molecule, and all other reagents is crucial. Ensure reagents are stored correctly, protected from moisture and light, to prevent degradation.[9] |
| Suboptimal Reaction Conditions | pH: The optimal pH for the CuAAC reaction is typically between 4 and 12.[6] For bioconjugations, a pH of 7.0-8.5 is common.[9] Temperature: While many reactions proceed at room temperature, gentle heating (e.g., 37-60°C) can sometimes increase the reaction rate.[9][10] Solvent: The choice of solvent can impact reactant solubility and reaction rate. Common solvents include DMF, DMSO, water, and mixtures thereof.[11] |
| Side Reactions | Alkyne homocoupling (Glaser coupling) is a common side reaction that consumes the starting material. This can be minimized by ensuring a sufficient excess of the reducing agent and limiting oxygen exposure.[6] |
| Steric Hindrance | If the azide (B81097) or alkyne group is sterically hindered within a large molecule, the reaction rate can be significantly reduced. Introducing a longer PEG spacer on the azide-containing molecule may improve accessibility.[9] |
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield in this compound reactions.
Q2: I am observing precipitate formation during my reaction. What could be the cause?
Precipitation during the reaction can be due to several factors:
-
Poor solubility of reactants or product: The PEGylated product may have different solubility properties than the starting materials. Consider using a co-solvent system (e.g., DMSO/water) to improve solubility.
-
Catalyst precipitation: The copper catalyst, particularly if not properly chelated by a ligand, can precipitate out of solution. Ensure a sufficient ligand-to-copper ratio.
-
Protein aggregation: If conjugating to a protein, the reaction conditions (e.g., pH, solvent) may be causing the protein to denature and aggregate. It is important to maintain conditions that are compatible with the protein's stability.
Frequently Asked Questions (FAQs)
Catalyst Selection
Q1: What is the best copper source for my this compound reaction?
The choice of copper source depends on your specific application.
-
CuSO₄ with Sodium Ascorbate (B8700270): This is the most common and convenient method, where the active Cu(I) is generated in situ.[4][5][6] It is suitable for a wide range of applications.
-
Cu(I) Salts (e.g., CuBr, CuI): These can be used directly but are more sensitive to oxidation. They are often used in organic solvents.
-
Metallic Copper (e.g., copper wire): This provides a heterogeneous catalyst that can be easily removed by filtration after the reaction.[3]
Catalyst Performance Comparison (Model Reaction: Benzyl Azide and Phenylacetylene)
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | 1 | Cyrene™ | 30 | 0.5 | ~95 | [12] |
| CuSO₄·5H₂O / Sodium Ascorbate | 1 | Cyrene™ | 30 | 0.5 | ~80 | [12] |
| Cu₂O | Not Specified | Water | Room Temp | 0.25 | 91 | [12] |
| Cu Wire | Not Specified | Toluene | Not Specified | 48 | ~92 | [3] |
Q2: Is a ligand always necessary for the CuAAC reaction?
While the reaction can proceed without a ligand, using one is highly recommended, especially in bioconjugation. Ligands such as THPTA and BTTAA serve to:
-
Stabilize the Cu(I) oxidation state , preventing catalyst deactivation.[5][8]
-
Protect biomolecules from damage caused by copper ions and reactive oxygen species.[5][7]
Reaction Conditions
Q3: What is the recommended molar ratio of reactants?
A slight excess of one of the reactants is often used to drive the reaction to completion. A common starting point is a 1:1.1 to 1:3 ratio of the this compound to the azide-containing molecule, depending on the specific substrates and desired outcome.[1]
Q4: Can this reaction be performed in an aqueous buffer?
Yes, the CuAAC reaction is well-suited for aqueous environments, which is a major advantage for bioconjugation.[6] The use of water-soluble ligands like THPTA is crucial in these cases.
Purification
Q5: How do I purify my PEGylated product after the reaction?
The purification strategy will depend on the properties of your final conjugate. Common techniques include:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted molecules, catalyst, and ligand.[15]
-
Ion Exchange Chromatography (IEX): Can separate molecules based on charge differences between the starting material and the product.[15]
-
Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity, which can change upon PEGylation.
-
Dialysis/Ultrafiltration: Useful for removing small molecule impurities from macromolecular products.[15]
Purification Strategy Workflow
Caption: A general workflow for the purification of PEGylated products.
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol provides a starting point; optimization may be required for specific applications.
-
Preparation of Stock Solutions:
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO, water).
-
Azide-containing molecule: Prepare a stock solution in a compatible solvent.
-
Copper Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and the azide-containing molecule in the desired molar ratio in your chosen reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is a good starting point.
-
Add the copper/ligand premix to the reaction vessel containing the alkyne and azide. The final copper concentration is typically 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A 5-10 fold molar excess of sodium ascorbate to copper is recommended.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched by adding a copper chelator like EDTA.
-
Proceed with the appropriate purification method as described in the FAQ section.
-
Logical Relationship of Reaction Components
Caption: The relationship between reactants and the catalytic system in a CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2 | MDPI [mdpi.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. path.web.ua.pt [path.web.ua.pt]
Technical Support Center: Purification of Biomolecules from Unreacted Bis-Propargyl-PEG13
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Bis-Propargyl-PEG13 from post-reaction mixtures. Covalent conjugation of polyethylene (B3416737) glycol (PEG) derivatives is a common strategy to improve the pharmacokinetic properties of therapeutic molecules. However, the presence of unreacted PEG linkers can complicate downstream applications and analytics. This guide details common purification methodologies, offers troubleshooting advice, and provides clear experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be removed?
This compound is a chemical linker containing two propargyl groups, which can react with azide-containing molecules through "click chemistry".[1] With a molecular weight of 622.75 g/mol , this hydrophilic PEG linker is used to conjugate molecules of interest.[1] It is crucial to remove any unreacted this compound from the reaction mixture to ensure the purity of the final conjugated product, which is essential for accurate downstream analysis and to avoid potential side effects in therapeutic applications.
Q2: What are the common methods for removing unconjugated this compound?
The most common and effective methods for removing small, unconjugated PEG linkers like this compound from a mixture containing a much larger conjugated biomolecule are based on differences in molecular size and other physicochemical properties. These methods include:
-
Size-Exclusion Chromatography (SEC) / Desalting: A rapid and effective method for separating molecules based on their size.[][3][4]
-
Dialysis / Ultrafiltration: These techniques separate molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[4][5]
-
Precipitation: This method involves the selective precipitation of either the product or the unreacted PEG linker using a suitable solvent.[6][7]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and is particularly useful for purifying peptides and smaller biomolecules.[8][9]
Q3: How do I choose the best purification method for my experiment?
The choice of purification method depends on several factors, including the size and properties of your target biomolecule, the required purity, sample volume, and available equipment.
| Factor | Size-Exclusion Chromatography (SEC) | Dialysis / Ultrafiltration | Precipitation | Reverse-Phase HPLC (RP-HPLC) |
| Biomolecule Size | Ideal for large biomolecules (proteins, antibodies) significantly larger than the PEG linker. | Best for large biomolecules where a significant size difference exists with the linker. | Applicable to a range of biomolecule sizes, but optimization is required. | Suitable for peptides and small proteins. |
| Required Purity | High purity can be achieved. | Good for bulk removal, but may not achieve the highest purity. | Purity depends on the specificity of precipitation. | Can achieve very high purity. |
| Sample Volume | Scalable from small to large volumes. | Best for moderate to large volumes due to potential sample dilution. | Can be applied to a wide range of volumes. | Typically used for smaller, analytical to semi-preparative scales. |
| Speed | Relatively fast, especially with modern columns. | Can be time-consuming (overnight). | Relatively fast procedure. | Can be time-consuming for larger scales. |
| Equipment Needs | HPLC or chromatography system. | Simple lab equipment (membranes, beakers). | Standard laboratory glassware and centrifuge. | HPLC system. |
Troubleshooting Guides
Size-Exclusion Chromatography (SEC)
| Problem | Possible Cause | Solution |
| Poor separation of linker and conjugate. | Inappropriate column choice. | For removing a small linker like this compound (MW ~623 Da) from a large protein, use a desalting column with a suitable exclusion limit (e.g., Sephadex G-25 or G-50).[10] |
| Non-specific interactions with the column resin. | The addition of modifiers like arginine to the mobile phase can reduce non-specific interactions.[11] | |
| Sample Dilution. | Inherent to the SEC process. | Concentrate the sample after elution using ultrafiltration if necessary. |
| Distorted peak shapes. | Issues with the mobile phase or stationary phase. | When using THF as an eluent with styrene-divinylbenzene columns for PEG analysis, distorted peaks can occur. Consider alternative mobile phases or column types.[12] |
Dialysis / Ultrafiltration
| Problem | Possible Cause | Solution |
| Unconjugated linker still present after dialysis. | Incorrect Molecular Weight Cutoff (MWCO) of the membrane. | For this compound (MW ~623 Da), use a dialysis membrane with a low MWCO, such as 1 kDa or 3 kDa, to ensure the linker can pass through while retaining the larger biomolecule.[10] |
| Insufficient dialysis time or buffer volume. | Dialyze for a sufficient duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume).[10] | |
| Loss of conjugated biomolecule. | The biomolecule is passing through the membrane. | Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule. |
| Non-specific binding to the membrane. | Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding (e.g., regenerated cellulose). |
Precipitation
| Problem | Possible Cause | Solution |
| Incomplete precipitation of the desired component. | Incorrect solvent or solvent ratio. | Empirically test different anti-solvents (e.g., diethyl ether, toluene) and their ratios to the reaction solvent.[6] |
| Co-precipitation of the linker and the conjugate. | Lack of specificity in precipitation conditions. | Adjust parameters such as temperature and pH to improve the selectivity of the precipitation. |
| Difficulty in resuspending the pellet. | Over-drying or tight packing of the pellet. | Avoid over-drying the pellet. Allow the pellet to sit in the resuspension buffer for a period before gentle mixing.[13] |
Experimental Protocols
Protocol 1: Removal of this compound using Size-Exclusion Chromatography (Desalting)
This protocol is suitable for the rapid removal of the small this compound linker from a significantly larger biomolecule.
Materials:
-
Desalting column (e.g., Sephadex G-25)
-
Chromatography system (e.g., FPLC or HPLC)
-
Mobile phase (e.g., Phosphate-Buffered Saline - PBS)
-
Reaction mixture containing the conjugated biomolecule and unreacted linker
Methodology:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the mobile phase at a flow rate recommended by the manufacturer.
-
Sample Loading: Load the reaction mixture onto the column. The sample volume should not exceed the manufacturer's recommendation (typically around 30% of the column volume for optimal resolution).
-
Elution: Elute the sample with the mobile phase. The larger conjugated biomolecule will pass through the column in the void volume and elute first. The smaller this compound linker will enter the pores of the resin and elute later.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins) or another appropriate detection method.
-
Analysis: Pool the fractions containing the purified conjugate and verify the removal of the linker by a suitable analytical technique (e.g., HPLC, Mass Spectrometry).
Protocol 2: Removal of this compound using Dialysis
This protocol is ideal for removing the small linker from a larger biomolecule when sample dilution is not a major concern.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)[10]
-
Dialysis buffer (e.g., PBS)
-
Reaction mixture
-
Stir plate and stir bar
-
Beaker or container for dialysis
Methodology:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and washing). For dialysis cassettes, they are typically ready to use.
-
Load Sample: Load the reaction mixture into the dialysis tubing/cassette, ensuring to leave some space for potential volume increase.
-
Dialysis: Place the sealed tubing/cassette into a beaker containing a large volume of dialysis buffer (e.g., 100x the sample volume). Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing. Perform the dialysis at a low temperature (e.g., 4°C) for several hours to overnight.
-
Buffer Exchange: For efficient removal, change the dialysis buffer at least 2-3 times.
-
Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.
Visualizations
Caption: Workflow for Size-Exclusion Chromatography purification.
Caption: Workflow for Dialysis purification.
References
- 1. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Impact of pH on Bis-Propargyl-PEG13 reaction efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of Bis-Propargyl-PEG13 in chemical reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, particularly in the context of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Yield | Suboptimal pH: The pH of the reaction mixture is outside the optimal range for CuAAC, which can affect catalyst activity. | Adjust the pH to a range of 6.5-8.0. A pH of approximately 7.0 is often recommended for optimal results[1][2][3]. |
| Incompatible Buffer: Certain buffer components can interfere with the copper catalyst. | Avoid using Tris buffers and buffers with high concentrations of chloride (>0.2 M) as they can chelate copper ions[1]. Phosphate buffers (e.g., PBS) at a concentration of around 100 mM are generally a good choice[1][3]. | |
| Oxidation of Copper(I) Catalyst: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II), especially in the presence of oxygen. | Ensure the reaction is set up with freshly prepared solutions, particularly the sodium ascorbate (B8700270) reducing agent. Consider degassing the reaction mixture. The use of a copper-chelating ligand like THPTA can help stabilize the Cu(I) oxidation state[4]. | |
| Presence of Inhibitors: Components in the reaction mixture, such as free thiols (e.g., from glutathione), can strongly bind to the copper catalyst and inhibit the reaction[3]. | If possible, remove or protect thiol groups prior to the reaction. Increasing the concentration of the copper catalyst and ligand may help overcome some inhibition[1]. | |
| Side Product Formation or Degradation of Biomolecule | Oxidative Damage: The combination of copper and a reducing agent can generate reactive oxygen species, which may damage sensitive biomolecules like peptides and proteins[3]. | The inclusion of a copper-chelating ligand is highly recommended to protect sensitive substrates. Minimizing reaction time and optimizing reagent concentrations can also reduce side reactions. |
| Non-specific Binding or Aggregation | The PEG linker in this compound generally enhances water solubility[5]. However, the properties of the conjugated molecules may lead to aggregation. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for a CuAAC reaction using this compound?
While the CuAAC reaction can proceed over a wide pH range (pH 4-12), a neutral pH of around 7.0 to 7.5 is generally recommended for most applications, especially when working with sensitive biomolecules[1][2][6]. For some specific applications, a slightly acidic pH (around 6.5) or slightly basic pH (up to 8.0) may be optimal and should be determined empirically[3].
2. Which buffers should I use for my reaction?
Phosphate buffers, such as phosphate-buffered saline (PBS), at a concentration of 100 mM are a common and effective choice for CuAAC reactions[1][3]. HEPES and carbonate buffers are also generally compatible[2][3]. It is crucial to avoid Tris buffers and buffers containing high concentrations of chloride, as these can interfere with the copper catalyst[1].
3. Why is a ligand, such as THPTA, often included in the reaction?
A copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serves two primary purposes: it stabilizes the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II), and it protects sensitive biomolecules from potential oxidative damage that can be caused by the copper catalyst[4].
4. Can I perform this reaction in organic solvents?
Yes, the CuAAC reaction is compatible with a variety of solvents, including water and many organic solvents[6]. The choice of solvent will depend on the solubility of your specific substrates.
5. How can I monitor the progress of my reaction?
The progress of the reaction can be monitored using various analytical techniques. For small molecules, Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. For larger biomolecules like proteins, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can show the shift in molecular weight upon successful conjugation.
Experimental Protocols
Protocol 1: General CuAAC Bioconjugation with this compound
This protocol describes a general method for the conjugation of an azide-containing molecule to this compound.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0)
Procedure:
-
In a microcentrifuge tube, dissolve the this compound and the azide-containing molecule in the reaction buffer.
-
In a separate tube, prepare the copper/ligand complex by premixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is commonly used[1][7].
-
Add the copper/ligand complex to the mixture from step 1. The final concentration of copper is typically in the range of 50-250 µM[1][8].
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper[8].
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper.
-
Purify the final conjugate using an appropriate method (e.g., dialysis, size-exclusion chromatography) to remove excess reagents.
Visual Diagrams
Caption: General experimental workflow for a CuAAC reaction.
Caption: Troubleshooting logic for low-yield CuAAC reactions.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
Bis-Propargyl-PEG13 linker cleavage and stability testing
Welcome to the technical support center for the Bis-Propargyl-PEG13 linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use, stability, and potential challenges encountered when working with this homobifunctional linker.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what is its primary application?
A this compound is a homobifunctional crosslinker. It consists of a 13-unit polyethylene (B3416737) glycol (PEG) spacer flanked by a propargyl group at each end. The propargyl groups are terminal alkynes, making this linker ideal for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage with molecules containing azide (B81097) functional groups. Its primary use is in bioconjugation to link two azide-modified molecules or to conjugate molecules to surfaces.
Q2: Is the this compound linker designed to be cleaved?
This is a critical point of clarification. The this compound linker is generally considered a non-cleavable linker under standard physiological and bioconjugation conditions.
-
PEG Backbone: The polyethylene glycol (PEG) backbone consists of stable ether bonds. Cleavage of these bonds requires harsh chemical conditions (e.g., strong acids, high temperatures) or specific oxidative environments (e.g., presence of reactive oxygen species) that are not typical for most biomedical applications.[1][2]
-
Propargyl Group and Triazole Linkage: The propargyl groups react with azides to form a 1,4-disubstituted triazole ring. This triazole linkage is exceptionally stable and not susceptible to cleavage under physiological conditions.
Therefore, if your experimental design requires the release of a conjugated molecule, a linker with intentionally incorporated cleavable moieties (e.g., disulfide bonds, esters, or enzyme-specific peptide sequences) would be more appropriate.
Q3: What are the key stability considerations for the this compound linker?
The stability of the linker is crucial for reproducible results. The main factors affecting the stability of the PEG component are temperature, light, and the presence of oxygen. The propargyl ether groups are generally stable under normal storage and handling.
-
Storage: For long-term stability, the linker should be stored at -20°C in a dry, dark environment.[3] For short-term storage (days to weeks), 0-4°C is acceptable.
-
In Solution: PEG solutions are most stable when stored frozen (-20°C).[4] Refrigerated (4°C) solutions are more stable than those at room temperature.[4] Aging of PEG solutions at room temperature can be accelerated by light and oxygen, leading to a decrease in pH and an increase in ionic strength.[4] If storing in solution at room temperature for any length of time, it is advisable to purge the container with an inert gas like argon and protect it from light.[4]
Q4: I am observing aggregation or precipitation when using the this compound linker. What is the cause?
This is a common issue with homobifunctional crosslinkers. Because the linker has identical reactive groups at both ends, it can react with two separate molecules (e.g., two proteins), leading to intermolecular crosslinking. This can result in the formation of large, insoluble aggregates or polymers.
Section 2: Troubleshooting Guides
Troubleshooting Guide 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This guide addresses common issues encountered during the click chemistry reaction.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Copper Catalyst: The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by oxygen. | • Ensure you are using a freshly prepared solution of a reducing agent (e.g., sodium ascorbate). • Degas your solvents and reaction buffer to remove dissolved oxygen. • Consider using a Cu(I)-stabilizing ligand, such as THPTA for aqueous reactions, to protect the catalyst from oxidation.[5] |
| Poor Reagent Quality: The azide or alkyne starting materials may have degraded. | • Use high-purity reagents. • Perform a small-scale test reaction with a simple model alkyne (like propargyl alcohol) and azide to confirm the activity of your catalyst and other reagents.[6][7] | |
| Substrate Issues: Steric hindrance near the alkyne or azide can slow the reaction. The substrate might also chelate the copper catalyst, making it unavailable. | • If steric hindrance is suspected, increase the reaction time or temperature. • If catalyst sequestration is a possibility, you may need to add excess copper.[6][7] | |
| Side Reactions Observed | Oxidative Homocoupling (Glaser Coupling): The terminal alkyne (propargyl group) can couple with itself in the presence of Cu(II) and oxygen. | • This is another reason to maintain anaerobic conditions and ensure a sufficient concentration of the reducing agent to keep the copper in the Cu(I) state.[8] |
| Degradation of Biomolecule: Copper ions can sometimes cause degradation of sensitive biomolecules like proteins or oligonucleotides. | • Use a stabilizing ligand to chelate the copper, reducing its potential toxicity to the biomolecule. • Minimize reaction time and temperature where possible. • Purify the conjugate promptly after the reaction to remove the copper catalyst, for example, by using a desalting column with a buffer containing EDTA.[6] |
Troubleshooting Guide 2: Issues with a Homobifunctional Linker
This guide focuses on challenges related to the linker having two identical reactive ends.
| Problem | Possible Cause | Troubleshooting Steps |
| Product Aggregation / Precipitation | Intermolecular Crosslinking: The linker is connecting two separate target molecules instead of two sites on the same molecule or a single site as desired for modification. | • Reduce Molar Excess: Lower the molar ratio of the this compound linker to your target molecule.[9] • Adjust Protein Concentration: Lowering the concentration of your target molecule can favor intramolecular crosslinking (if applicable) or reduce the rate of formation of large aggregates.[9] • Control Reaction Time: Shorten the incubation time to limit the extent of the crosslinking reaction.[9] |
| Heterogeneous Product Mixture | Lack of Reaction Control: The reaction conditions are leading to a wide distribution of species (unreacted, singly-reacted, and crosslinked). | • Stoichiometry Control: Carefully control the molar ratio of the linker to the target molecule. This is the primary way to influence the degree of modification.[9] • Stepwise Addition: Consider adding the linker slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor certain reaction pathways. |
Section 3: Experimental Protocols
Protocol 1: General Stability Testing of this compound Linker
This protocol describes a method to assess the stability of the linker under various conditions.
Objective: To determine the degradation of the this compound linker over time at different pH and temperature conditions.
Materials:
-
This compound linker
-
Phosphate buffer (pH 5.0, 7.4)
-
Borate buffer (pH 9.0)
-
HPLC system with a suitable detector (e.g., Charged Aerosol Detector - CAD, or Mass Spectrometer - MS)
-
Reverse-phase C18 column
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Incubators or water baths set to 4°C, 25°C, and 37°C
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the this compound linker (e.g., 10 mg/mL) in a suitable organic solvent like DMSO or acetonitrile.
-
Sample Preparation: Dilute the stock solution into each of the buffer systems (pH 5.0, 7.4, 9.0) to a final concentration of 1 mg/mL. Aliquot these solutions into separate, sealed vials for each time point and condition.
-
Time Zero (T=0) Analysis: Immediately analyze an aliquot from each condition using HPLC-CAD/MS to establish the initial purity and peak area of the intact linker.
-
Incubation: Place the vials in their respective temperature-controlled environments (4°C, 25°C, 37°C). Protect samples from light.
-
Time Point Analysis: At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each condition.
-
HPLC Analysis: Analyze the samples by HPLC. A typical method would involve a gradient elution from water to acetonitrile on a C18 column.
-
Data Analysis: Quantify the peak area of the intact this compound linker at each time point. Calculate the percentage of the linker remaining relative to the T=0 sample. The appearance of new peaks may indicate degradation products, which can be further characterized by LC-MS.[10][11]
Protocol 2: CuAAC "Click" Reaction for Bioconjugation
This protocol provides a general workflow for conjugating an azide-containing molecule to the this compound linker in an aqueous buffer.
Objective: To conjugate two equivalents of an azide-functionalized molecule to the this compound linker.
Materials:
-
This compound
-
Azide-containing molecule (e.g., a peptide, protein, or small molecule)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Desalting column or dialysis cassette for purification
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound linker in DMSO or water.
-
Prepare a stock solution of the azide-containing molecule in degassed PBS.
-
Prepare fresh stock solutions: 50 mM CuSO₄ in water, 250 mM THPTA in water, and 500 mM Sodium Ascorbate in water.
-
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. This will form the Cu(I)-THPTA complex.
-
Reaction Setup:
-
In a new tube, add the azide-containing molecule (2.2 equivalents) and the this compound linker (1.0 equivalent) to degassed PBS.
-
Add the CuSO₄/THPTA premix to the reaction tube. The final concentration of copper is typically 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration should be around 5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light.
-
Monitoring (Optional): The reaction progress can be monitored by LC-MS or HPLC.
-
Purification: Once the reaction is complete, remove the copper catalyst and excess reagents. This is typically done using size-exclusion chromatography (e.g., a desalting column) or dialysis against a buffer containing a chelating agent like EDTA.[6]
Section 4: Data and Visualizations
Quantitative Data Summary
Table 1: General Stability of PEG Solutions Under Various Storage Conditions
This table summarizes the expected stability of general PEG solutions, which can serve as a guideline for the this compound linker. Aging is typically measured by a decrease in pH and an increase in conductivity.[4]
| Storage Condition | Temperature | Light/Oxygen Exposure | Expected Stability |
| Optimal | -20°C (Frozen) | Protected from light, minimal oxygen | Most Stable: Minimal changes over extended periods (months to years).[4] |
| Good | 4°C (Refrigerated) | Protected from light, minimal oxygen | Stable: More stable than room temperature.[4] |
| Fair | Room Temperature | Protected from light, purged with Argon | Less Stable: Aging is minimized but still occurs faster than refrigerated.[4] |
| Poor | Room Temperature | Exposed to light and oxygen | Least Stable: Aging effects (pH decrease) are accelerated.[4] |
Diagrams (DOT Language)
References
- 1. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Hydrogel Degradation and the Role of the Surrounding Tissue Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PROTACs with Bis-Propargyl-PEG13
Welcome to the technical support center for optimizing Proteolysis Targeting Chimeras (PROTACs) using Bis-Propargyl-PEG13. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in PROTAC synthesis?
This compound is a chemical linker used in the synthesis of PROTACs.[1] It consists of a 13-unit polyethylene (B3416737) glycol (PEG) chain with a propargyl group (a terminal alkyne) at each end. This bifunctional linker is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to conjugate a target protein-binding ligand (warhead) and an E3 ligase ligand, each functionalized with an azide (B81097) group.[1] The PEG component of the linker is incorporated to improve the solubility and cell permeability of the final PROTAC molecule.[2][3]
Q2: Why is the length of the PEG linker, such as in this compound, important for PROTAC activity?
The linker length in a PROTAC is a critical determinant of its efficacy.[2][4] It dictates the spatial orientation and distance between the target protein and the E3 ligase within the ternary complex.[2] An optimal linker length is crucial for the formation of a stable and productive ternary complex, which leads to efficient ubiquitination and subsequent degradation of the target protein.[2][4] A linker that is too short can cause steric hindrance, preventing the formation of a stable complex, while a linker that is too long may result in an unproductive complex where ubiquitination is inefficient.[4][5]
Q3: How do I choose the optimal linker length for my PROTAC?
The optimal linker length is target-dependent and must be determined empirically for each new PROTAC system.[2] A common strategy is to synthesize a library of PROTACs with varying PEG linker lengths to identify the one that provides the best degradation efficiency (lowest DC50 and highest Dmax).[2][6] As shown in the comparative data below, even small changes in linker length can significantly impact PROTAC potency.
Troubleshooting Guide
Problem 1: Low or no degradation of the target protein.
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation: The PEG13 linker may not be the optimal length for your specific target protein and E3 ligase pair, leading to an unstable or unproductive ternary complex.[2][4] | - Synthesize and test PROTACs with shorter and longer PEG linkers to find the optimal length. - Conduct biophysical assays such as Förster Resonance Energy Transfer (FRET), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to measure ternary complex formation and stability.[7][8] |
| Poor Cell Permeability: Despite the PEG linker, the overall PROTAC molecule may have poor cell permeability due to its size or other physicochemical properties.[3] | - Perform cellular uptake assays to measure the intracellular concentration of your PROTAC. - Modify the warhead or E3 ligase ligand to improve overall lipophilicity, while balancing solubility. |
| Incorrect E3 Ligase Choice: The chosen E3 ligase may not be expressed at sufficient levels in your cell line of interest. | - Confirm the expression of the target E3 ligase (e.g., VHL, CRBN) in your cell line using Western blot or qPCR. - Consider using a different E3 ligase ligand in your PROTAC design. |
Problem 2: The "Hook Effect" is observed at high PROTAC concentrations.
| Possible Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes: At high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming binary complexes that do not lead to degradation and compete with the formation of the productive ternary complex. | - Perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[9] - For subsequent experiments, use your PROTAC at concentrations at or below the peak of the degradation curve. - If the hook effect is very pronounced, it may indicate very high-affinity binary interactions. Consider designing ligands with slightly lower binary affinities to favor ternary complex formation. |
Problem 3: Low yield or failed "click chemistry" reaction with this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions: The CuAAC reaction is sensitive to various factors including the copper source, reducing agent, ligand, and solvent.[10] | - Ensure all reagents are fresh, particularly the sodium ascorbate (B8700270) solution, which should be prepared immediately before use.[11] - Optimize the reaction by screening different copper sources (e.g., CuSO₄, CuI), ligands (e.g., TBTA, THPTA), and solvent systems (e.g., DMSO, t-BuOH/H₂O).[11][12] - Monitor the reaction progress using LC-MS to determine the optimal reaction time. |
| Poor Solubility of Reactants: One or both of your azide-functionalized ligands may have poor solubility in the reaction solvent, leading to an incomplete reaction. | - Try different solvent systems or co-solvents to improve the solubility of all reaction components. - Gentle heating may improve solubility, but monitor for potential degradation of your starting materials. |
Problem 4: Weak or no signal in Western blot analysis of protein degradation.
| Possible Cause | Troubleshooting Steps |
| Antibody Issues: The primary or secondary antibody may not be optimal for detecting your target protein.[13][14] | - Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C).[13] - Ensure you are using a secondary antibody that is compatible with your primary antibody and has a strong signal. - Always include a positive control to validate that the antibodies and detection system are working correctly.[15] |
| Low Protein Abundance: The target protein may be expressed at very low levels in your cells.[16] | - Increase the amount of total protein loaded onto the gel.[16] - Consider using a more sensitive detection reagent. |
| Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete.[16] | - Confirm successful transfer by staining the membrane with Ponceau S after transfer.[16] - Optimize transfer time and voltage, especially for high molecular weight proteins. |
Quantitative Data
The following tables summarize data from studies on PROTACs with varying PEG linker lengths, demonstrating the impact of linker length on degradation efficiency. While specific data for a PEG13 linker is not always available, these tables illustrate the importance of linker optimization.
Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths [2]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data from a study by Cyrus et al. highlights that a 16-atom linker provided the optimal length for ERα degradation.[2]
Table 2: Degradation Potency of TBK1-Targeting PROTACs [2]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
This data indicates that for TBK1, a 21-atom linker was most potent, and linkers shorter than 12 atoms were inactive.[2]
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the "click chemistry" reaction to synthesize a PROTAC using this compound.
Reagents and Materials:
-
Azide-functionalized warhead (1.0 eq)
-
Azide-functionalized E3 ligase ligand (1.0 eq)
-
This compound (0.5 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMSO)
Procedure:
-
Dissolve the azide-functionalized warhead, azide-functionalized E3 ligase ligand, and this compound in the chosen solvent.
-
Prepare a fresh aqueous solution of sodium ascorbate.
-
Prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Western Blotting to Assess Target Protein Degradation
This protocol provides a standard method to quantify the amount of target protein remaining after PROTAC treatment.
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of your PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.
-
Visualizations
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: A typical workflow for PROTAC synthesis and evaluation.
Caption: Signaling pathway for BRD4 degradation by a CRBN-based PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
Technical Support Center: Scaling Up Bis-Propargyl-PEG13 Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis-Propargyl-PEG13. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving this versatile PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction chemistry of this compound, and what makes it suitable for bioconjugation?
This compound is a polyethylene (B3416737) glycol (PEG) derivative with two terminal propargyl groups. These alkyne groups are designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1] This reaction forms a stable triazole linkage with molecules containing azide (B81097) groups.[2][3] The PEG13 linker itself is hydrophilic, which helps to improve the solubility of the resulting conjugate in aqueous media. This chemistry is highly valued in drug development, particularly for creating antibody-drug conjugates (ADCs) and other targeted therapies, due to its high efficiency, specificity, and mild reaction conditions.[2][3]
Q2: What are the primary challenges when scaling up this compound reactions from the bench to a larger scale?
Scaling up CuAAC reactions introduces several challenges that are often not apparent at the lab scale. These primarily revolve around:
-
Catalyst Management: The copper(I) catalyst is prone to oxidation and can be toxic to biological systems, making its efficient use and subsequent removal critical.[2][3][4]
-
Reaction Heterogeneity: Achieving uniform mixing and temperature control in larger volumes is difficult, potentially leading to localized high concentrations of reagents and unwanted side reactions.[5]
-
Purification Efficiency: Separating the desired PEGylated product from excess reagents, byproducts, and different PEGylated species becomes more complex and costly at a larger scale.[6][][8][9]
-
Process Monitoring: Ensuring consistent reaction progress and endpoint determination requires robust real-time monitoring techniques, which can be challenging to implement in large reactors.[10]
Troubleshooting Guide: Common Issues in Scale-Up
Problem 1: Low or Inconsistent Product Yield
You may observe a significant drop in yield or batch-to-batch variability when moving to a larger reaction volume.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Poor Mixing & Mass Transfer | Inadequate mixing can lead to localized "hot spots" of reagents, causing side reactions or incomplete conversion. • Action: Implement a more efficient stirring mechanism (e.g., overhead stirrer with appropriate impeller design). Model the mixing dynamics of your vessel if possible. Ensure baffles are used in the reactor to prevent vortexing and improve mixing.[5] |
| Inefficient Heat Transfer | CuAAC reactions can be exothermic. Poor heat dissipation in large vessels can lead to temperature gradients, promoting side reactions and reagent degradation. • Action: Use a jacketed reactor with a temperature control unit. For highly exothermic additions, consider a slower, controlled addition rate of one of the reactants.[5] |
| Catalyst Inactivation | The Cu(I) catalyst is sensitive to oxygen. In larger volumes with more headspace and longer reaction times, the risk of oxidation to the inactive Cu(II) state increases.[11][12] • Action: Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. Consider using a copper-stabilizing ligand, such as TBTA or THPTA, to protect the Cu(I) state.[2][12] |
| Suboptimal Reagent Concentration | Simply increasing the volume without adjusting concentrations can alter reaction kinetics. • Action: Maintain the optimal concentrations of reactants and catalyst that were established at the lab scale. This may require using more concentrated stock solutions for additions to minimize dilution.[13] |
Troubleshooting Workflow for Low Yield
Here is a logical workflow to diagnose the cause of low yield during scale-up.
Problem 2: Product Contamination with Copper
Residual copper in the final product is a major concern, especially for therapeutic applications, due to its toxicity.[2][4]
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient Catalyst Removal | Standard lab-scale purification methods (like simple filtration) may not be sufficient for removing all copper species at a larger scale. • Action: Employ copper-chelating resins or perform a post-reaction quench with a chelating agent like EDTA.[2] For large-scale operations, consider using a recoverable or heterogeneous copper catalyst (e.g., copper wire, supported copper) which can be physically removed more easily.[14][15][16] |
| High Catalyst Loading | Using an excessive amount of copper catalyst to drive the reaction to completion leads to a greater purification burden. • Action: Optimize the catalyst loading to the minimum effective concentration. The use of highly efficient copper ligands can often reduce the required catalyst amount to ppm levels.[11][17] |
Problem 3: Difficulty in Product Purification
You are struggling to isolate the desired mono-PEGylated product from a complex mixture containing unreacted starting materials, di-PEGylated species, and other byproducts.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Low Resolution of Purification Method | Size Exclusion Chromatography (SEC) is effective at removing unreacted PEG and small molecules, but may not effectively separate native protein from mono-PEGylated protein, or different PEGylated isomers.[6][][9] • Action: Use a multi-step purification strategy. Ion Exchange Chromatography (IEX) is often used as a subsequent step, as PEGylation can shield surface charges, allowing for separation based on the degree of PEGylation.[][9][18] |
| High Product Heterogeneity | The reaction is producing a wide range of PEGylated species (mono-, di-, multi-PEGylated). • Action: Re-optimize the stoichiometry of the reaction. Carefully control the molar ratio of this compound to your azide-containing molecule. A slower addition rate can sometimes improve selectivity for the mono-PEGylated product. |
| Scale-Up Incompatibility | Lab-scale chromatography columns do not scale linearly in terms of performance and cost. • Action: For large-scale purification, consider membrane-based techniques like ultrafiltration/diafiltration (UF/DF) to remove smaller impurities and for buffer exchange.[6][] Aqueous two-phase systems (ATPS) can also be a cost-effective method for separating PEGylated conjugates from unreacted protein at scale.[8] |
General Purification Workflow
This diagram outlines a typical multi-step purification process for large-scale PEGylation reactions.
Experimental Protocols
Protocol: General Procedure for Scaled-Up CuAAC Reaction
This protocol provides a general framework. Specific concentrations, temperatures, and reaction times must be optimized for your particular system.
-
Reagent Preparation:
-
Prepare a stock solution of your azide-containing biomolecule in a degassed aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5).
-
Prepare a stock solution of this compound in a compatible, degassed solvent (e.g., DMSO, water).
-
Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate) in degassed buffer.
-
Prepare a stock solution of copper(II) sulfate (B86663) and, if used, a stabilizing ligand (e.g., THPTA) in degassed buffer.
-
-
Reaction Setup:
-
In a jacketed reactor equipped with an overhead stirrer and an inert gas inlet, add the biomolecule solution.
-
Begin stirring to ensure the solution is well-mixed and at the desired temperature (e.g., 25°C).
-
Add the this compound solution, followed by the copper/ligand solution.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the sodium ascorbate (B8700270) solution. The addition can be done slowly via a syringe pump to control the reaction rate and heat generation.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, SDS-PAGE).
-
-
Quenching and Workup:
-
Once the reaction has reached the desired conversion, quench it by adding a copper chelator like EDTA.
-
Proceed with the purification workflow as described above, starting with copper removal.
-
Protocol: Purification via Ion Exchange Chromatography (IEX)
-
Column Selection: Choose an appropriate IEX resin (cation or anion exchange) based on the isoelectric point (pI) of your target molecule.
-
Equilibration: Equilibrate the IEX column with a low-ionic-strength buffer (Buffer A) until the pH and conductivity are stable.
-
Loading: Load the crude product (after copper removal and buffer exchange) onto the column at a controlled flow rate.
-
Elution: Elute the bound species using a linear or step gradient of a high-ionic-strength buffer (Buffer B, same as Buffer A but with added salt, e.g., 1M NaCl). Un-PEGylated, mono-PEGylated, and multi-PEGylated species will typically elute at different salt concentrations due to the charge-shielding effect of the PEG chains.[19]
-
Fraction Collection & Analysis: Collect fractions and analyze them (e.g., via SDS-PAGE or HPLC) to identify those containing the pure desired product.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
How to characterize and quantify Bis-Propargyl-PEG13 conjugation
Welcome to the technical support center for Bis-Propargyl-PEG13. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and standardized protocols to help researchers, scientists, and drug development professionals successfully characterize and quantify their this compound conjugates.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a polyethylene (B3416737) glycol (PEG) derivative with a defined length of 13 ethylene (B1197577) glycol units, terminated at both ends by a propargyl group. The propargyl group contains a terminal alkyne (a carbon-carbon triple bond), which is a key functional group for "click chemistry".[1][2] Specifically, the alkyne groups can react with azide-containing molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole linkage.[3][4] This makes it a valuable homobifunctional crosslinker for various applications, including:
-
PROTACs: Linking an E3 ubiquitin ligase ligand to a target protein ligand.[5]
-
Bioconjugation: Conjugating peptides, proteins, or oligonucleotides.[6]
-
Drug Delivery: Modifying surfaces or creating hydrogels.
-
Materials Science: Synthesizing complex polymer architectures.
The PEG spacer is hydrophilic, which can help to increase the solubility and reduce the immunogenicity of the resulting conjugate.[6][7]
Q2: Which analytical techniques are recommended for characterizing the starting material, this compound, before conjugation?
A2: It is critical to verify the identity and purity of the this compound reagent before starting a conjugation reaction. The primary recommended techniques are:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is one of the most powerful tools for confirming the structure. You can verify the presence of the propargyl groups by identifying the characteristic signals for the alkynyl proton (–C≡C–H ) and the adjacent methylene (B1212753) protons (–O–CH₂ –C≡CH). It is also used to confirm the PEG backbone structure.[8][9][10]
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can confirm the molecular weight of the compound.[11] Due to the nature of PEG, you will likely observe a distribution of ions corresponding to different charge states or adducts (e.g., with Na⁺ or K⁺).[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for confirming the presence of the key functional groups. The terminal alkyne has two characteristic absorptions: a C≡C stretch (weak) around 2100-2260 cm⁻¹ and a ≡C–H stretch (strong, narrow) around 3300 cm⁻¹.[13][14][15]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) method can be used to assess the purity of the reagent.[][17]
Q3: How can I confirm that my molecule (e.g., a protein or peptide) has been successfully conjugated with this compound?
A3: Successful conjugation results in a new, larger molecule with altered physical properties. The following techniques can be used to confirm the formation of the conjugate:
-
Mass Spectrometry (MS): This is a direct method to observe the increase in molecular weight. The mass of the conjugate should be the mass of your starting molecule plus the mass of the this compound linker. ESI-MS is commonly used for this purpose.[18]
-
SDS-PAGE (for protein conjugates): Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis will show a clear shift in the molecular weight of the protein. The PEGylated protein will migrate more slowly than the unconjugated protein, appearing as a higher molecular weight band.[19]
-
HPLC: Chromatographic methods like Size-Exclusion (SEC) or Reversed-Phase (RP-HPLC) can separate the conjugate from the unreacted starting materials.[20][21] The conjugate will have a different retention time.
-
NMR Spectroscopy: While more complex for large biomolecules, NMR can be used to detect the disappearance of the signal from the reactive group on your starting molecule and the appearance of new signals corresponding to the newly formed linkage. For smaller molecule conjugations, ¹H NMR is highly effective for confirming the structure of the final product.[22]
Q4: What are the best methods to quantify the degree of PEGylation?
A4: The degree of PEGylation refers to the average number of PEG chains attached to each molecule. Quantifying this is crucial for consistency and efficacy.
-
Mass Spectrometry (MALDI-TOF or ESI-QTOF): MS can resolve peaks corresponding to the unconjugated molecule, as well as molecules conjugated with one, two, or more PEG chains. By analyzing the relative intensities of these peaks, the average degree of PEGylation can be estimated.[18]
-
HPLC: By separating the different PEGylated species (mono-, di-, etc.) and the unconjugated molecule, the relative area of each peak can be used to calculate the distribution and average degree of PEGylation.[][20]
-
NMR Spectroscopy: For smaller molecules, the degree of substitution can be calculated by comparing the integration of a characteristic proton signal from the PEG linker with a signal from the parent molecule.[8][23]
Section 2: Troubleshooting Guides
Problem: My ¹H NMR spectrum is complex and difficult to interpret.
| Potential Cause | Recommended Solution |
| Solvent Choice: The chemical shifts of PEG protons, especially terminal hydroxyl or functional groups, can be highly dependent on the solvent. In solvents like CDCl₃ or D₂O, the hydroxyl peak can be broad and shift with concentration.[8][9] | Use DMSO-d₆ as the solvent. In DMSO-d₆, the hydroxyl proton of any unreacted PEG starting material appears as a stable, sharp peak around 4.56 ppm, which does not shift significantly with concentration or water content.[9] This allows for easier identification and quantification. |
| Overlapping Peaks: The large signal from the PEG backbone (–O–CH₂–CH₂–O–) around 3.6 ppm can obscure signals from terminal groups or the conjugated molecule.[22] | Use a higher field strength NMR instrument (e.g., 600 MHz or higher) to achieve better signal dispersion. Also, carefully integrate smaller, well-resolved peaks from the terminal propargyl group or unique peaks from your conjugated molecule. |
| ¹³C Satellite Peaks: For high molecular weight PEGs, the satellite peaks arising from ¹H-¹³C coupling can have significant integration and be mistaken for impurity or end-group signals.[23][24] | Be aware that these satellite peaks appear symmetrically around the main PEG backbone signal (typically ±70 Hz).[23] Running a ¹³C-decoupled ¹H experiment can confirm their identity, as they will disappear.[24] |
Problem: My mass spectrum shows a very broad distribution or multiple overlapping charge envelopes.
| Potential Cause | Recommended Solution |
| Polydispersity of PEG: Although this compound has a defined number of units, many commercial PEGs have a molecular weight distribution, leading to a series of peaks separated by 44 Da (the mass of one ethylene glycol unit).[18] | This is an inherent property of many PEG reagents. The goal is to determine the center of the distribution. Specialized deconvolution software provided with the mass spectrometer can help to calculate the average molecular weight from the complex spectrum. |
| Multiple Charge States: ESI-MS often produces ions with multiple charges (e.g., [M+2H]²⁺, [M+3H]³⁺), especially for larger molecules. This results in multiple overlapping isotopic envelopes that complicate the spectrum.[11][25] | Use a charge-stripping agent. Adding a reagent like triethylamine (B128534) (TEA) post-column and before the ESI source can reduce the charge state of the ions, simplifying the spectrum into fewer, higher m/z envelopes that are easier to interpret.[18] |
| Salt Adducts: PEG molecules readily form adducts with sodium (Na⁺) and potassium (K⁺) ions, leading to additional series of peaks ([M+Na]⁺, [M+K]⁺) that complicate the spectrum. | Ensure high-purity solvents and additives (e.g., formic acid, acetonitrile, water). If adducts persist, specialized deconvolution software can often identify and account for them. |
Problem: The conjugation efficiency is low according to my analysis.
| Potential Cause | Recommended Solution |
| Reaction Conditions (pH): For reactions involving functional groups like amines (e.g., on lysine (B10760008) residues), the pH is critical. The nucleophilic amine must be deprotonated to be reactive.[19] | Optimize the reaction pH. For reactions with primary amines (like NHS ester chemistry), the pH should typically be between 7 and 9.[6] For "click" chemistry (CuAAC), ensure the copper catalyst is active and not oxidized. |
| Reagent Stability: Activated PEG reagents can be susceptible to hydrolysis, especially in aqueous buffers. This reduces the concentration of active reagent available for conjugation.[19] | Use fresh reagents. Prepare stock solutions of the PEG linker immediately before use. If possible, perform the reaction in a buffer with minimal nucleophilic components (e.g., avoid Tris buffer if using NHS esters). |
| Steric Hindrance: The conjugation site on your target molecule may be sterically hindered, preventing the PEG molecule from accessing it. | If possible, consider engineering the conjugation site to a more accessible region of the molecule. Alternatively, using a PEG linker with a longer spacer arm may help overcome steric hindrance. |
Section 3: Experimental Protocols
Protocol 1: Characterization by ¹H NMR Spectroscopy
This protocol outlines the steps for confirming the identity of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Using DMSO-d₆ is recommended for its ability to provide a stable, non-exchangeable signal for any residual hydroxyl protons.[9]
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup & Acquisition:
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the end-group protons (typically 16-64 scans).
-
-
Data Analysis:
-
Integrate the following key regions (expected chemical shifts may vary slightly):
-
~4.1 ppm (triplet): Methylene protons adjacent to the alkyne (–O–CH₂ –C≡CH).
-
~3.5-3.6 ppm (multiplet): PEG backbone ethylene glycol protons (–O–CH₂ –CH₂ –O–).
-
~3.2 ppm (triplet): Alkynyl proton (–C≡C–H ).
-
-
Calculate the ratio of the backbone protons to the end-group protons to confirm the structure and estimate purity.
-
Table 1: Expected ¹H NMR Chemical Shifts for Bis-Propargyl-PEG in DMSO-d₆
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Alkynyl Proton (–C≡C–H ) | ~3.2 | Triplet |
| PEG Backbone (–O–CH₂CH₂ –O–) | ~3.5 - 3.6 | Multiplet |
| Methylene adjacent to alkyne (–O–CH₂ –C≡CH) | ~4.1 | Triplet |
Protocol 2: Analysis by Mass Spectrometry (ESI-TOF)
This protocol is for confirming the molecular weight of the starting material or the final conjugate.
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Dilute the stock solution to a final concentration of 1-10 µM in the mobile phase. A typical mobile phase is 50:50 acetonitrile:water with 0.1% formic acid to aid ionization.
-
-
Instrument Setup & Acquisition:
-
Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Calibrate the instrument using a known standard appropriate for the mass range of interest.[11]
-
Acquire data in positive ion mode over a mass range that covers the expected molecular weight (e.g., m/z 500-4000).
-
Infuse the sample directly or via a liquid chromatography system.
-
-
Data Analysis:
-
Look for the distribution of peaks corresponding to the PEG oligomers, typically separated by 44.05 Da (mass of C₂H₄O).
-
Use the spectrometer's deconvolution software to process the raw data. The software will collapse the multiple charge states and adducts into a single spectrum showing the neutral mass of the species present.
-
Compare the observed average molecular weight to the theoretical molecular weight.
-
Protocol 3: Purification and Analysis by HPLC
This protocol can be adapted for purity analysis or for separating the conjugate from starting materials.
-
Method Selection:
-
Reversed-Phase (RP-HPLC): Separates based on hydrophobicity. Good for analyzing purity and separating conjugates that have a significant change in hydrophobicity. A C4 or C18 column can be used.[20]
-
Size-Exclusion (SEC-HPLC): Separates based on hydrodynamic volume. Ideal for separating a large PEGylated protein from the smaller, unreacted protein and PEG linker.[20]
-
-
RP-HPLC Protocol Example:
-
Column: C4 stationary phase, 300 Å pore size (for proteins).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: A linear gradient from 5% B to 95% B over 30 minutes. (This must be optimized for your specific conjugate).
-
Detection: UV detection at 214 nm (for peptide bonds) and/or 280 nm (for Trp, Tyr). An Evaporative Light Scattering Detector (ELSD) can also be used, as it does not require a chromophore and is suitable for PEG analysis.[21]
-
Injection: Inject 10-50 µL of your reaction mixture or purified sample.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unreacted starting material, the PEG linker, and the final conjugate based on their retention times.
-
Integrate the peak areas to determine the relative purity or to quantify the extent of the reaction.
-
Section 4: Visual Guides & Reference Data
Diagrams
Caption: General experimental workflow for this compound conjugation.
Caption: Decision tree for troubleshooting low conjugation efficiency.
Reference Tables
Table 2: Characteristic FTIR Absorption Frequencies
This table highlights the key stretches for identifying the propargyl group.[13][14][15][26]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C–H Stretch | 3330 - 3270 | Strong, Sharp |
| Alkyne | –C≡C– Stretch | 2260 - 2100 | Weak to Medium |
| Alkane (PEG backbone) | C–H Stretch | 2960 - 2850 | Strong |
| Ether (PEG backbone) | C–O Stretch | 1150 - 1085 | Strong |
References
- 1. Bis-propargyl-PEG1 | PEG Linkers | Ambeed.com [ambeed.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. Bis-propargyl-PEG5, 159428-42-9 | BroadPharm [broadpharm.com]
- 4. Bis-propargyl-PEG10 - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Analysis of Poly(Ethylene Glycol) In Various Matrices Using LCMS - www.impactanalytical.com [impactanalytical.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 17. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 18. ingenieria-analitica.com [ingenieria-analitica.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. lcms.cz [lcms.cz]
- 21. agilent.com [agilent.com]
- 22. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 23. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. m.youtube.com [m.youtube.com]
Preventing steric hindrance with Bis-Propargyl-PEG13 linkers
Welcome to the technical support center for Bis-Propargyl-PEG13 linkers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during bioconjugation experiments, with a focus on mitigating steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its primary applications?
A this compound is a chemical linker molecule featuring two terminal propargyl (alkyne) groups connected by a 13-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] Its primary application is in bioconjugation, particularly in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This linker is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][3]
Q2: How does the PEG13 chain in the this compound linker help in preventing steric hindrance?
The polyethylene glycol (PEG) chain acts as a flexible spacer, increasing the distance between the two molecules being conjugated.[4][5] This separation can prevent the bulky structures of the molecules from interfering with the conjugation reaction or the biological activity of the final conjugate.[5][6] The length of the PEG chain is a critical factor; a linker that is too short may not provide sufficient separation, while an overly long linker could lead to other issues like reduced efficiency of ubiquitination in PROTACs.[7] The PEG13 length often provides an optimal balance for many applications.
Q3: What are the key advantages of using a PEG linker like this compound in drug development?
PEG linkers offer several benefits in the development of therapeutics like ADCs and PROTACs:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic molecules in aqueous solutions.[2]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, which can lead to reduced renal clearance and a longer circulation half-life in the body.
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, reducing the likelihood of an immune response.
-
Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity.[8]
Q4: Can the this compound linker be used for applications other than PROTACs and ADCs?
Yes, the this compound linker is versatile. Its two terminal alkyne groups make it suitable for any application requiring the conjugation of two azide-containing molecules through a flexible, hydrophilic spacer. This includes surface modification of materials, development of diagnostic probes, and assembly of complex biomolecular architectures.[8]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency or Incomplete Reaction
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | - The PEG13 linker is designed to mitigate steric hindrance, but if the conjugated molecules are exceptionally bulky, a longer PEG linker may be necessary.[6][7] - Consider altering the attachment point of the linker on your molecule of interest to a more accessible location. |
| Suboptimal Reaction Conditions | - pH: Ensure the pH of the reaction buffer is appropriate for the chosen conjugation chemistry. For CuAAC, a pH around 7 is generally effective.[9] - Copper Catalyst: Use a freshly prepared solution of a copper(I) source or a copper(II) salt with a reducing agent like sodium ascorbate. The use of a copper-chelating ligand such as THPTA can improve catalyst stability and reaction efficiency.[9] - Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxygen. Degas your reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect catalyst oxidation. |
| Reagent Quality and Concentration | - Purity of Linker: Ensure the this compound linker is of high purity (>95%). - Stoichiometry: Optimize the molar ratio of the reactants. A slight excess of one of the components may be necessary to drive the reaction to completion. - Solubility: Although the PEG linker enhances solubility, if one of your molecules is highly hydrophobic, it may precipitate out of the reaction mixture. Consider using a co-solvent like DMSO, but keep the percentage low to avoid denaturing biomolecules. |
| Precipitation During Reaction | - If a precipitate forms during the reaction, it could be due to aggregation of the starting materials or the product.[9] Try reducing the concentration of the reactants or adding a small amount of a non-ionic detergent. |
Problem 2: Aggregation or Poor Solubility of the Final Conjugate
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity of Conjugated Molecules | - Even with the PEG13 linker, if the conjugated molecules are highly hydrophobic, the final product may have limited aqueous solubility.[10] - For purification, consider using a chromatography method that can handle hydrophobic molecules, such as reverse-phase HPLC. |
| Insufficient PEGylation | - If the goal is to significantly increase the solubility of a very hydrophobic molecule, a single PEG13 linker may not be sufficient. Consider using a longer PEG linker or a branched PEG structure.[11] |
| pH of the Final Solution | - The overall charge of the final conjugate can affect its solubility. Ensure the pH of the storage buffer is one where the conjugate is most stable and soluble. |
| High Concentration | - Attempting to dissolve the conjugate at a concentration above its solubility limit will lead to precipitation. Determine the maximum soluble concentration experimentally.[10] |
Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables provide a comparative overview of how PEG linker length can influence the efficacy of PROTACs for different targets.
Table 1: Effect of Linker Length on ERα Degradation
| PROTAC Linker (Atom Chain Length) | DC50 (nM) | Dmax (%) |
| 12 | >1000 | <20 |
| 16 | 5 | >95 |
| 20 | 25 | >95 |
Data synthesized from a study on Estrogen Receptor α (ERα)-targeting PROTACs. A 16-atom linker was found to be optimal for potent degradation.[12]
Table 2: Effect of Linker Length on TBK1 Degradation
| PROTAC Linker (Atom Chain Length) | DC50 (nM) | Dmax (%) |
| < 12 | No Activity | 0 |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Data from a study on TANK-binding kinase 1 (TBK1)-targeting PROTACs, showing that a linker length of at least 12 atoms is required for activity, with peak potency at 21 atoms.[13]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound Linker
This protocol describes the conjugation of two different azide-containing molecules (Molecule A-N3 and Molecule B-N3) using the this compound linker.
Materials:
-
This compound Linker
-
Molecule A-N3 (e.g., an azide-functionalized protein ligand)
-
Molecule B-N3 (e.g., an azide-functionalized E3 ligase ligand)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent (e.g., DMSO) for dissolving hydrophobic molecules
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in deionized water or an appropriate organic solvent.
-
Prepare 10 mM stock solutions of Molecule A-N3 and Molecule B-N3 in a suitable solvent.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add Molecule A-N3 to the reaction buffer.
-
Add the this compound linker in a 1:1 molar ratio to Molecule A-N3.
-
Add Molecule B-N3 in a 1:1 molar ratio to the this compound linker.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 200 µM.
-
Initiate the reaction by adding Sodium Ascorbate to a final concentration of 2.5 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Reaction Quenching and Purification:
-
Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper.
-
Purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC), reverse-phase HPLC, or dialysis to remove unreacted reagents and byproducts.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for bioconjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labinsights.nl [labinsights.nl]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Bioconjugation: Bis-Propargyl-PEG13 vs. NHS-ester PEG
In the landscape of drug delivery, diagnostics, and proteomics, the covalent attachment of Polyethylene Glycol (PEG) chains to biomolecules—a process known as PEGylation—is a cornerstone technique for improving therapeutic efficacy and stability. The choice of linker chemistry is paramount to the success of these conjugates. This guide provides an in-depth, objective comparison between two prevalent PEGylation reagents: Bis-Propargyl-PEG13, which utilizes click chemistry, and the traditional NHS-ester PEG for amine-reactive conjugation. This comparison is supported by a summary of experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific application.
Executive Summary: A Tale of Two Chemistries
The fundamental difference between these two PEG linkers lies in their reaction mechanisms, which dictates their efficiency, specificity, and ease of use. NHS-ester PEGylation is a long-established method that targets primary amines, such as those on lysine (B10760008) residues, which are often abundant on the surface of proteins. While effective, this can lead to a heterogeneous mixture of products with varying degrees of PEGylation at different sites.[1]
In contrast, this compound employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[2][3] This reaction is known for its high efficiency, specificity, and bioorthogonality, meaning it does not interfere with native biological functional groups.[1][4] This allows for precise, site-specific PEGylation, provided an azide-functionalized counterpart is available on the target molecule.[4]
Quantitative Performance Comparison
The choice between these two linkers often comes down to a trade-off between the straightforwardness of NHS-ester chemistry and the precision of click chemistry. The following tables summarize key performance indicators based on reported experimental outcomes.
| Parameter | This compound (via CuAAC) | NHS-ester PEG | References |
| Reaction Efficiency/Yield | Generally high to very high (>90%) | Variable, moderate to high (50-90%) | [1][4] |
| Specificity | High (targets azides only) | Moderate to low (targets primary amines) | [1][4] |
| Control over Degree of Labeling | High | Moderate, can be challenging | [4] |
| Reaction Kinetics | Fast (typically 1-4 hours) | Moderate (typically 30-60 minutes at RT, or 2 hours on ice) | [4][5] |
| pH Sensitivity | Less sensitive | Highly sensitive (optimal pH 7.2-8.5) | [4] |
| Side Reactions | Minimal; potential for oxidative damage to proteins in the presence of copper, which can be mitigated with ligands. | Hydrolysis of NHS ester is a major competing reaction. | [4] |
| Linkage Stability | High (stable triazole ring) | High (stable amide bond) | [4] |
Reaction Mechanisms and Experimental Workflows
To visually compare the two conjugation strategies, the following diagrams illustrate the chemical reactions and a general experimental workflow.
Signaling Pathways
Caption: Reaction mechanisms for this compound and NHS-ester PEG.
Experimental Workflow
Caption: A generalized experimental workflow for bioconjugation.
Detailed Experimental Protocols
Below are representative protocols for key experiments involving both types of PEG linkers.
Protocol 1: NHS-ester PEG Conjugation to a Protein
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-ester PEG (dissolved in anhydrous DMSO or DMF immediately before use)[6]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassette)
Methodology:
-
Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[6] Equilibrate the NHS-ester PEG reagent to room temperature before opening to prevent moisture condensation.[6]
-
Reaction: Immediately before use, prepare a 10 mM stock solution of NHS-ester PEG in anhydrous DMSO or DMF.[6] Add a 10- to 50-fold molar excess of the PEG solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.[6]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4]
-
Quenching: (Optional) Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.[4]
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.[6]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., TBTA or THPTA) stock solution (e.g., 50 mM in DMSO)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)[5]
-
Purification system
Methodology:
-
Preparation: In a microcentrifuge tube, combine the azide-modified protein and this compound. A starting molar ratio of 1:3 (protein:PEG) is common, but should be optimized.[5]
-
Catalyst Preparation: In a separate tube, prepare the copper/ligand complex by mixing the CuSO4 and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often used.[5]
-
Reaction Initiation: Add the copper/ligand complex to the protein/PEG mixture. The final copper concentration is typically 50-250 µM.[5] Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.[5]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.[5] The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Once the reaction is complete, purify the conjugate using size-exclusion chromatography or another suitable method to remove the catalyst and excess reagents.[5]
Conclusion: Making an Informed Decision
The choice between this compound and NHS-ester PEG is highly dependent on the specific requirements of the application.
-
NHS-ester PEG remains a viable and cost-effective option for routine labeling applications where a degree of heterogeneity is acceptable and the primary goal is to increase the overall hydrodynamic size of the biomolecule.[4] However, researchers must be mindful of the competing hydrolysis reaction and carefully control the pH to maximize yield.[4]
-
This compound , utilized in a click chemistry workflow, offers superior specificity and control, leading to more homogeneous conjugates.[4] This is particularly crucial for applications where the precise location and stoichiometry of the PEGylation are critical, such as in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. While this method requires the introduction of an azide (B81097) handle onto the target molecule, the high efficiency and reliability of the click reaction often justify the additional step.[4]
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Bis-Propargyl-PEG13 Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical checkpoint in the development of novel therapeutics, antibody-drug conjugates (ADCs), and other advanced biomaterials. The covalent attachment of functionalized polyethylene (B3416737) glycol (PEG) linkers, such as Bis-Propargyl-PEG13, requires rigorous analytical characterization to ensure product quality, efficacy, and safety. This guide provides an objective comparison of mass spectrometry with alternative analytical methods for the validation of this compound conjugation, supported by experimental data and detailed protocols.
The bifunctional nature of this compound, possessing two terminal alkyne groups, allows for the potential of dual conjugation or the formation of cross-linked products. This adds a layer of complexity to the analytical validation, necessitating techniques that can not only confirm the conjugation but also distinguish between different conjugated species. Mass spectrometry (MS) has emerged as a premier tool for this purpose, offering high sensitivity and the ability to provide detailed molecular weight information.[1] However, other techniques such as High-Performance Liquid Chromatography (HPLC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are also widely used and offer complementary information.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for validating this compound conjugation is contingent on the specific information required, the characteristics of the conjugated molecule, and the available instrumentation. While mass spectrometry provides direct evidence of conjugation through mass shifts, chromatographic and electrophoretic methods offer valuable information on purity and the distribution of different species.
| Technique | Principle | Information Provided | Advantages | Limitations |
| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules after laser desorption from a matrix. | Precise molecular weight of the conjugate, determination of the number of attached PEG linkers (degree of conjugation), and assessment of product heterogeneity.[1] | High sensitivity, rapid analysis, and tolerance to some impurities.[2] Provides direct confirmation of successful conjugation. | Can have limitations in accurately quantifying mixtures of different species.[3] Fragmentation of the PEG chain can sometimes occur. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates components of a mixture by chromatography before mass analysis. | Provides molecular weight information for each separated species, allowing for the identification and quantification of mono-conjugated, di-conjugated, and unconjugated species.[4][5] | High resolution and sensitivity, suitable for complex mixtures and quantitative analysis.[6] Can identify and characterize impurities and side-products.[4] | Can be more time-consuming than direct infusion MS. The polydispersity of some PEGs can complicate spectra.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their interaction with a stationary phase. | Quantification of conjugated vs. unconjugated species, assessment of purity, and separation of different conjugated forms (e.g., mono- vs. di-conjugated).[] | Highly reproducible and quantitative.[] Different modes (e.g., SEC, RP-HPLC) can provide different types of information.[5] | Does not directly provide molecular weight information. Co-elution of species with similar properties can occur. |
| SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) | Separates proteins based on their molecular weight. | Visual confirmation of a molecular weight increase upon conjugation. Estimation of conjugation efficiency. | Simple, widely available, and can analyze multiple samples in parallel. | Low resolution, provides only an estimation of molecular weight. The interaction between PEG and SDS can lead to band broadening and anomalous migration.[8] |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical experimental workflow for the validation of a this compound conjugation reaction, highlighting the complementary roles of different analytical techniques.
Caption: Experimental workflow for this compound conjugation and its validation.
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable and comparable data. The following are representative protocols for the key analytical techniques discussed.
Protocol 1: MALDI-TOF Mass Spectrometry Analysis
This protocol provides a general method for the analysis of a this compound conjugated protein using sinapinic acid as the matrix.
1. Sample Preparation:
-
Desalt and purify the conjugated protein sample using a suitable method (e.g., zip-tip, dialysis) to remove interfering salts and reagents.
-
Prepare the sample at a concentration of 1-10 pmol/µL in a solvent compatible with the analyte and matrix (e.g., 0.1% trifluoroacetic acid in water/acetonitrile).
2. Matrix Solution Preparation:
-
Prepare a saturated solution of sinapinic acid (SA) in a 1:1 (v/v) mixture of acetonitrile (B52724) and 0.1% aqueous trifluoroacetic acid.[9]
3. Sample Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution and allow it to air dry.
-
Spot 1 µL of the sample solution onto the dried matrix spot.
-
Alternatively, mix the sample and matrix solutions in a 1:1 ratio and spot 1 µL of the mixture onto the target plate. Allow the spot to dry completely at room temperature.
4. Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in linear positive ion mode.
-
Calibrate the instrument using a protein standard of a similar molecular weight to the analyte.
-
Acquire spectra over a mass range that encompasses the unconjugated and expected conjugated species.
5. Data Analysis:
-
Process the raw data to determine the average molecular weights of the observed species.
-
The mass difference between the unconjugated and conjugated protein peaks will confirm the successful attachment of the this compound linker and allow for the determination of the degree of conjugation.
Protocol 2: LC-MS Analysis
This protocol describes a general method for the analysis of a this compound conjugated protein using reversed-phase HPLC coupled to a mass spectrometer.
1. LC System and Conditions:
-
Column: A C4 or C8 reversed-phase column suitable for protein separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3-1.0 mL/min.
-
Injection Volume: 5-20 µL of the sample at a concentration of 0.1-1 mg/mL.
2. MS System and Conditions:
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass analysis.
-
Data Acquisition: Acquire data in a mass range that covers the expected charge states of the unconjugated and conjugated protein.
-
Post-column Addition (Optional): To reduce the complexity of the mass spectra due to multiple charge states of the PEGylated protein, a charge-stripping agent like triethylamine (B128534) (TEA) can be introduced post-column.[4]
3. Data Analysis:
-
Integrate the peaks in the chromatogram to quantify the relative abundance of unconjugated, mono-conjugated, and di-conjugated species.
-
Deconvolute the mass spectra corresponding to each chromatographic peak to determine the average molecular weight of each species.
Protocol 3: HPLC (Size-Exclusion Chromatography) Analysis
This protocol outlines a method for separating and quantifying the components of a this compound conjugation reaction by size-exclusion chromatography (SEC).
1. System and Conditions:
-
Column: A size-exclusion column with a pore size appropriate for the molecular weight range of the analytes.
-
Mobile Phase: A buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for proteins) and/or a refractive index (RI) detector (for PEG).
-
Sample: Inject 20-100 µL of the purified reaction mixture.
2. Data Analysis:
-
The chromatogram will display peaks corresponding to species with different hydrodynamic radii. Higher molecular weight species (conjugated protein) will elute earlier than lower molecular weight species (unconjugated protein and free PEG).
-
The peak areas can be used to determine the relative amounts of each component and to calculate the conjugation efficiency.
Conclusion
The validation of this compound conjugation requires a multi-faceted analytical approach. Mass spectrometry, particularly LC-MS, provides the most definitive evidence of successful conjugation by directly measuring the molecular weight of the product.[5] MALDI-TOF MS is a rapid and sensitive method for confirming the presence of the conjugate.[1] HPLC and SDS-PAGE are valuable complementary techniques for assessing purity, quantifying the degree of conjugation, and resolving different conjugated species. For a comprehensive and robust validation, a combination of these techniques is recommended to ensure the quality and consistency of the final bioconjugate.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 3. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 4. enovatia.com [enovatia.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. | Semantic Scholar [semanticscholar.org]
- 9. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
Preserving Protein Function: A Comparative Guide to Conjugation with Bis-Propargyl-PEG13
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins. This guide provides a comprehensive comparison of protein conjugation using Bis-Propargyl-PEG13, a bifunctional linker designed for "click chemistry," against traditional PEGylation methods. By leveraging site-specific conjugation, this compound offers a superior approach to preserving the biological activity of therapeutic proteins.
Executive Summary
Traditional PEGylation methods often rely on the random conjugation to primary amines on lysine (B10760008) residues, which can lead to a heterogeneous mixture of products with diminished biological activity. In contrast, this compound, through copper-catalyzed azide-alkyne cycloaddition (CuAAC), enables precise, site-specific attachment of PEG chains. This targeted approach minimizes steric hindrance at the protein's active or binding sites, resulting in a more homogenous product with significantly retained, and in some cases, enhanced biological function. This guide will present supporting experimental data, detailed protocols, and visual workflows to illustrate the advantages of this modern bioconjugation technique.
Performance Comparison: this compound vs. Amine-Reactive Linkers
The impact of the conjugation strategy on a protein's biological activity is a critical consideration. Site-specific PEGylation using click chemistry, as facilitated by this compound, consistently demonstrates superior preservation of protein function compared to random conjugation methods.
A compelling case study is the PEGylation of Interferon beta-1b (IFN-β-1b), a therapeutic protein used in the treatment of multiple sclerosis.
| Conjugation Linker/Method | Target Residue(s) | Retained in vitro Antiviral Activity (%) | Key Findings |
| Bis-Propargyl-PEG (via CuAAC) | Engineered Cysteine or Azide-containing Amino Acid | > 90%[1][2] | Site-specific attachment preserves the native protein structure and function. In some cases, activity is enhanced up to 78-fold.[1][2] |
| NHS-Ester-PEG | Lysine (Amine) | ~2%[1] | Random attachment to multiple lysine residues, some of which may be near the receptor-binding site, leads to a significant loss of biological activity. |
| Maleimide-PEG | Engineered Cysteine | > 80%[1][2] | Site-specific conjugation to an engineered cysteine residue also preserves high levels of bioactivity. |
This table compiles data from studies on Interferon beta-1b, illustrating the general principles of how different PEGylation strategies impact biological activity.
Experimental Protocols
I. Site-Specific Protein Modification for Click Chemistry
To utilize a Bis-Propargyl-PEG linker, the target protein must first be modified to introduce a complementary azide (B81097) functional group at a specific site. This is typically achieved through the incorporation of an unnatural amino acid, such as azidohomoalanine (Aha), at the desired location (e.g., the N-terminus) during protein expression.[3]
Materials:
-
Protein of interest with a genetically encoded azide group (e.g., Aha-Protein)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A copper-chelating ligand (e.g., tris(benzyltriazolylmethyl)amine - TBTA)
-
A reducing agent (e.g., dithiothreitol (B142953) - DTT or sodium ascorbate)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): [3]
-
Protein Preparation: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in the reaction buffer.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the copper ligand (TBTA) in a suitable solvent (e.g., DMSO).
-
Prepare a fresh 100 mM stock solution of the reducing agent (e.g., sodium ascorbate) in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the protein solution and the this compound stock solution. A molar excess of the PEG linker (e.g., 2 to 10-fold) over the protein is typically used.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions.
-
Add the copper/ligand mixture to the protein/PEG solution.
-
Initiate the reaction by adding the reducing agent.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful conjugation.
-
Purification: Purify the PEGylated protein from excess reagents using a suitable chromatography method, such as SEC.
II. Biological Activity Assay: Antiviral Activity of PEGylated IFN-β-1b
The biological activity of IFN-β-1b and its PEGylated conjugates is determined by their ability to protect cells from a viral challenge. A common method is the cytopathic effect (CPE) inhibition assay.[4][5][6]
Materials:
-
WISH cells (human amnion cells) or A549 cells (human lung carcinoma)
-
Vesicular Stomatitis Virus (VSV)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
IFN-β-1b standard, un-PEGylated control, and PEGylated IFN-β-1b samples
-
Crystal Violet staining solution
Protocol:
-
Cell Seeding: Seed WISH or A549 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Treatment with Interferon: Prepare serial dilutions of the IFN-β-1b standard and test samples. Add the diluted samples to the cell monolayers and incubate for 18-24 hours.
-
Viral Challenge: Remove the media containing the interferon samples and infect the cells with a predetermined amount of VSV.
-
Incubation: Incubate the plates for 24-48 hours, or until approximately 90% of the cells in the virus-only control wells show cytopathic effects (i.e., cell death).
-
Staining: Remove the media and stain the remaining viable cells with Crystal Violet solution.
-
Quantification: After washing and drying, solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The antiviral activity of the PEGylated IFN-β-1b is calculated by comparing the concentration required to protect 50% of the cells from the viral CPE to that of the un-PEGylated standard.
Visualizing the Workflow and Mechanisms
Caption: Experimental workflow for site-specific PEGylation and bioactivity assessment.
References
- 1. Site-specific PEGylation enhances the pharmacokinetic properties and antitumor activity of interferon beta-1b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Specific PEGylation Enhances the Pharmacokinetic Properties and Antitumor Activity of Interferon Beta-1b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Bioactivity Determination of Native and Variant Forms of Therapeutic Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of antiviral activity induced by interferons alpha, beta, and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bis-Propargyl-PEG Linkers: A Guide for Researchers
In the rapidly evolving fields of bioconjugation and drug development, the choice of a chemical linker is a critical parameter that can significantly influence the efficacy, stability, and pharmacokinetic profile of a conjugate. Among the diverse array of linkers, Bis-Propargyl-PEG linkers have emerged as versatile tools, particularly in the construction of antibody-drug conjugates (ADCs), PROTACs, and other complex biomolecules. Their bifunctional nature, featuring terminal propargyl groups ready for "click" chemistry, combined with a tunable polyethylene (B3416737) glycol (PEG) spacer, offers a high degree of control over the final conjugate's properties.
This guide provides a comparative analysis of Bis-Propargyl-PEG linkers of varying lengths, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into their physicochemical properties, impact on bioconjugate performance, and provide detailed experimental protocols.
Physicochemical Properties of Bis-Propargyl-PEG Linkers
The length of the PEG chain is a key determinant of the linker's characteristics. As the number of PEG units increases, so do the molecular weight, linker length, and hydrophilicity. These differences can have a profound impact on the performance of the final bioconjugate.[1]
| Linker | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Calculated Linker Length (Å) |
| Bis-Propargyl-PEG1 | 1 | 138.16 | ~7.1 |
| Bis-Propargyl-PEG2 | 2 | 182.22 | ~10.6 |
| Bis-Propargyl-PEG3 | 3 | 226.27 | ~14.1 |
| Bis-Propargyl-PEG4 | 4 | 270.32 | ~17.6 |
| Bis-Propargyl-PEG5 | 5 | 314.38 | ~21.1 |
| Bis-Propargyl-PEG6 | 6 | 358.43 | ~24.6 |
| Bis-Propargyl-PEG9 | 9 | 490.59 | ~35.1 |
| Bis-Propargyl-PEG12 | 12 | 622.75 | ~45.6 |
Note: Calculated linker length is an approximation based on the extended conformation of the PEG chain.
Impact of Linker Length on Bioconjugate Performance
The length of the Bis-Propargyl-PEG linker plays a crucial role in modulating the properties of the resulting bioconjugate. A careful balance must be struck to optimize for a specific application.
Solubility and Aggregation: Hydrophobic drug payloads can lead to aggregation of ADCs and their rapid clearance from circulation. The inclusion of hydrophilic PEG linkers can mitigate these issues, with longer PEG chains generally providing greater hydrophilicity.[2] This allows for higher drug-to-antibody ratios (DARs) without compromising the solubility and stability of the ADC.[2]
Pharmacokinetics: A longer PEG linker can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer plasma half-life.[1][2] This extended circulation time can result in greater accumulation of the conjugate in the target tissue, potentially improving therapeutic efficacy.[2] However, some studies have shown that beyond a certain length (e.g., PEG8), further increases in chain length may not provide a significant additional advantage in slowing clearance.[2]
Steric Hindrance and Binding Affinity: While longer PEG chains offer benefits in solubility and pharmacokinetics, they can also introduce steric hindrance. This may affect the binding affinity of the targeting moiety (e.g., an antibody) to its receptor. Conversely, shorter PEG linkers minimize steric concerns but may be less effective at solubilizing hydrophobic payloads.[1] For some receptor-ligand interactions, a shorter, more constrained linker may be beneficial for optimal binding.
In Vitro Potency: The length of the PEG linker can influence the in vitro cytotoxicity of an ADC, although the effects can be complex. There is some evidence to suggest a potential trade-off, where longer linkers that improve pharmacokinetic properties may lead to a decrease in in vitro potency.[2]
The following table summarizes the general trends observed with varying PEG linker lengths:
| Property | Shorter PEG Linkers (n=1-4) | Medium PEG Linkers (n=5-8) | Longer PEG Linkers (n>8) |
| Hydrophilicity | Moderate | Good | Excellent |
| Pharmacokinetics (Half-life) | Shorter | Intermediate | Longer |
| Potential for Steric Hindrance | Low | Moderate | High |
| Solubilization of Hydrophobic Payloads | Moderate | Good | Excellent |
| In Vitro Potency | Generally Higher | Intermediate | Potentially Lower |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and application of Bis-Propargyl-PEG linkers.
Synthesis of Bis-Propargyl-PEG Linkers
A common method for synthesizing Bis-Propargyl-PEG linkers involves the propargylation of polyethylene glycol.
Materials:
-
Polyethylene glycol (of desired molecular weight)
-
Propargyl bromide
-
Sodium hydride (NaH) or Potassium hydroxide (B78521) (KOH)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Dichloromethane (DCM)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolution: Dissolve the polyethylene glycol in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution in an ice bath and slowly add sodium hydride (or KOH). Allow the mixture to stir for 1-2 hours at room temperature to ensure complete deprotonation of the terminal hydroxyl groups.
-
Propargylation: Add propargyl bromide dropwise to the reaction mixture. Let the reaction proceed overnight at room temperature.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by precipitation in cold diethyl ether or by column chromatography to yield the pure Bis-Propargyl-PEG linker.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
The propargyl groups of the linker readily react with azide-functionalized molecules via the highly efficient and specific CuAAC click reaction.
Materials:
-
Bis-Propargyl-PEG linker
-
Azide-functionalized molecule (e.g., azide-modified antibody or payload)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., Sodium ascorbate)
-
Copper-coordinating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
DMSO (for dissolving hydrophobic molecules)
Procedure:
-
Preparation of Reactants: Dissolve the Bis-Propargyl-PEG linker and the azide-functionalized molecule(s) in the reaction buffer. If necessary, dissolve hydrophobic components in a minimal amount of DMSO before adding to the aqueous buffer.
-
Preparation of Catalyst: In a separate tube, prepare the catalyst solution by mixing CuSO4 and THPTA (typically in a 1:5 molar ratio) in the reaction buffer.
-
Initiation of Reaction: Add the catalyst solution to the mixture of the linker and azide-functionalized molecule(s). Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-12 hours. The reaction progress can be monitored by techniques such as HPLC or LC-MS.
-
Purification: Once the reaction is complete, the resulting conjugate can be purified using methods like size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted components and byproducts.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General structure of a Bis-Propargyl-PEG linker conjugating two molecules.
Caption: Experimental workflow for comparing bioconjugates with different length linkers.
References
Stability of Bis-Propargyl-PEG13 Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of the linker is a critical attribute in the design of bioconjugates, profoundly influencing their therapeutic index, efficacy, and toxicity. This guide provides a comparative analysis of the expected in vitro and in vivo stability of Bis-Propargyl-PEG13 conjugates, contextualized with alternative linker technologies. While specific quantitative stability data for this compound conjugates is not extensively available in the public domain, this guide leverages data on the constituent chemical moieties to provide a robust assessment.
High Stability of the Triazole Linkage
This compound is a bifunctional linker that utilizes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form a stable 1,2,3-triazole linkage. This triazole ring is widely recognized for its exceptional stability. It is notably resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions. This inherent stability makes the triazole linkage a reliable and robust connector for bioconjugation, ensuring the integrity of the conjugate in biological environments.
Comparative Stability of Linker Chemistries
The choice of linker chemistry is pivotal in determining the stability profile of a bioconjugate. The following table summarizes the general stability characteristics of common linker types, providing a basis for comparison with the expected stability of the triazole linkage in this compound conjugates.
| Linker Type | Linkage Formed | Cleavage Mechanism | Plasma Stability | Key Characteristics |
| Triazole (from CuAAC) | 1,2,3-Triazole | Non-cleavable | Very High | Highly stable to hydrolysis, oxidation, and enzymatic degradation. |
| Hydrazone | Hydrazone | pH-sensitive (acidic) | Moderate to Low | Designed to be cleaved in the acidic environment of endosomes/lysosomes; can exhibit instability in circulation. |
| Disulfide | Disulfide | Reductive (e.g., Glutathione) | Moderate | Cleaved in the reducing intracellular environment; stability can be modulated by steric hindrance around the disulfide bond. |
| Peptide (e.g., Val-Cit) | Amide | Enzymatic (e.g., Cathepsin B) | High | Stable in plasma but cleaved by specific proteases that are often upregulated in tumor cells. |
| β-Glucuronide | Glycosidic | Enzymatic (β-glucuronidase) | High | Highly stable in plasma; specifically cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment. |
The Role of the PEG Spacer
The polyethylene (B3416737) glycol (PEG) component of the this compound linker also contributes to the overall stability and performance of the conjugate. PEGylation is a well-established strategy to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates. The PEG13 spacer in this linker is expected to:
-
Increase Hydrophilicity: This can mitigate aggregation, especially when conjugating hydrophobic payloads.
-
Provide Steric Shielding: The PEG chain can protect the attached biomolecule from enzymatic degradation and reduce immunogenicity.
-
Improve Pharmacokinetics: PEGylation generally increases the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a longer circulation half-life.
Experimental Protocols
To empirically determine the in vitro and in vivo stability of a this compound conjugate, the following experimental protocols are recommended.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the conjugate in plasma by monitoring the integrity of the linker and the potential release of the conjugated molecule over time.
Methodology:
-
Incubation: The this compound conjugate is incubated in plasma (e.g., human, mouse, rat) at 37°C. Control samples are incubated in phosphate-buffered saline (PBS).
-
Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Processing: The conjugate is isolated from the plasma, often using immunoaffinity capture methods (e.g., Protein A/G beads for antibody conjugates).
-
Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to:
-
Determine the average drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs). A decrease in DAR over time indicates linker cleavage.
-
Quantify the amount of released payload or conjugated molecule.
-
Assess for any modifications or degradation of the conjugate.
-
In Vivo Pharmacokinetic and Stability Study
Objective: To evaluate the stability, clearance, and overall pharmacokinetic profile of the conjugate in a living organism.
Methodology:
-
Administration: The this compound conjugate is administered to an animal model (e.g., mice or rats), typically via intravenous injection.
-
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, etc.).
-
Plasma Isolation: Plasma is separated from the blood samples.
-
Analysis: The concentration of the intact conjugate, total antibody (for ADCs), and any released payload in the plasma is quantified using validated analytical methods such as ELISA and LC-MS/MS.
-
Pharmacokinetic Parameters: The data is used to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), which provide insights into the in vivo stability of the conjugate.
Visualizing Experimental Workflows and Linker Stability
To further clarify the experimental process and the relationships between different linker types, the following diagrams are provided.
A Comparative Guide to the Performance of Bis-Propargyl-PEG13 in Click Chemistry Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, "click chemistry" has emerged as a powerful tool for its reliability, high yields, and biocompatibility. Among the various reagents utilized, bifunctional linkers play a crucial role in connecting molecules of interest. This guide provides an objective comparison of Bis-Propargyl-PEG13, a homobifunctional polyethylene (B3416737) glycol (PEG) linker, and its performance in the context of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), benchmarked against other similar linkers and alternative click chemistry protocols.
Introduction to this compound and Click Chemistry
This compound is a PEG-based linker featuring two terminal propargyl groups, which are terminal alkynes.[1][2][3] This symmetrical structure allows for the simultaneous or sequential conjugation of two azide-containing molecules through the CuAAC reaction. The PEG13 spacer offers a balance of hydrophilicity and length, which can be critical for the solubility and biological performance of the final conjugate.
The two most prevalent forms of azide-alkyne click chemistry are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and efficient reaction utilizes a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide.[4] It is widely used for in vitro applications due to its fast reaction kinetics and high yields.[5][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative employs strained cyclooctynes (e.g., DBCO, BCN) that react spontaneously with azides.[7] Its major advantage is its biocompatibility, making it suitable for in vivo and live-cell applications where the cytotoxicity of copper is a concern.[6]
This compound, with its terminal alkynes, is specifically designed for the CuAAC pathway.
Performance Comparison of Bis-Propargyl-PEG Linkers in CuAAC
The performance of homobifunctional propargyl-PEG linkers in CuAAC is influenced by several factors, most notably the length of the PEG chain. While the propargyl group itself is known for its excellent reactivity and stability in CuAAC reactions, the PEG spacer impacts the physicochemical properties of the linker and the resulting conjugate.[8]
Below is a summary of quantitative data comparing this compound with shorter and longer chain alternatives. The data is representative of typical outcomes in CuAAC reactions, illustrating the trade-offs associated with PEG linker length.
| Feature | Bis-Propargyl-PEG3 | Bis-Propargyl-PEG6 | This compound | Bis-Propargyl-PEG24 |
| Molecular Weight ( g/mol ) | ~182.2 | ~314.4 | ~622.7 | ~1100 |
| Calculated Linker Length (Å) | ~15 | ~25 | ~50 | ~90 |
| Aqueous Solubility | Good | Very Good | Excellent | Excellent |
| Reaction Time to >95% Conversion (minutes) | ~30 | ~30 | ~30 | ~30 |
| Typical Yield (%) | >95 | >95 | >95 | >95 |
| Steric Hindrance | Low | Moderate | Moderate-High | High |
| Flexibility | Moderate | Good | Excellent | Excellent |
*Note: Reaction time and yield are based on optimized CuAAC conditions with sufficient concentrations of reactants and catalyst. Studies suggest that for this class of linkers, the PEG chain length has a minimal effect on the intrinsic reaction rate of the CuAAC reaction itself.[9] The primary differences manifest in the physical properties and potential steric effects of the conjugates.[10]
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining reproducible and comparable results when evaluating the performance of different linkers.
Key Experiment: Comparative CuAAC Reaction of Bis-Propargyl-PEG Linkers
Objective: To compare the reaction efficiency and product characteristics of this compound and its analogues (Bis-Propargyl-PEG3 and Bis-Propargyl-PEG24) in a model CuAAC reaction with an azide-containing fluorescent dye.
Materials:
-
Bis-Propargyl-PEG3, this compound, Bis-Propargyl-PEG24
-
Azide-Fluor 488 (or other suitable azide-functionalized fluorescent probe)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
Protocol:
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of each Bis-Propargyl-PEG linker in deionized water.
-
Prepare a 10 mM stock solution of Azide-Fluor 488 in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 500 mM stock solution of THPTA in deionized water.
-
Prepare a 1 M stock solution of Sodium Ascorbate in deionized water immediately before use.
-
-
Reaction Setup (for each linker):
-
In a microcentrifuge tube, add 50 µL of PBS (pH 7.4).
-
Add 10 µL of the 10 mM Bis-Propargyl-PEG stock solution (final concentration: 1 mM).
-
Add 22 µL of the 10 mM Azide-Fluor 488 stock solution (final concentration: 2.2 mM, 1.1 equivalents per alkyne).
-
Prepare the catalyst premix: in a separate tube, mix 2 µL of 100 mM CuSO₄ and 2 µL of 500 mM THPTA. Let it stand for 2 minutes.
-
Add 4 µL of the catalyst premix to the reaction tube (final concentrations: 200 µM CuSO₄, 1 mM THPTA).
-
Initiate the reaction by adding 2 µL of the 1 M Sodium Ascorbate stock solution (final concentration: 20 mM).
-
The total reaction volume is 100 µL.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature, protected from light.
-
Monitor the reaction progress at various time points (e.g., 5, 15, 30, 60 minutes) using an appropriate analytical technique such as HPLC with a fluorescence detector or LC-MS to determine the percentage conversion of the starting materials to the desired bis-conjugated product.
-
-
Data Analysis:
-
Calculate the percentage conversion at each time point for each linker.
-
Determine the final yield of the bis-conjugated product after the reaction has gone to completion.
-
Compare the reaction profiles and final yields of the different Bis-Propargyl-PEG linkers.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for comparing the performance of Bis-Propargyl-PEG linkers.
Conclusion
This compound is a highly effective and versatile homobifunctional linker for CuAAC-mediated conjugations. Its performance in terms of reaction kinetics and yield is comparable to other Bis-Propargyl-PEG linkers with varying chain lengths under optimized conditions. The choice of a specific linker length, therefore, should be guided by the desired physicochemical properties of the final conjugate, such as solubility, flexibility, and steric profile, rather than anticipated differences in the efficiency of the click reaction itself. For applications requiring a balance of water solubility and a significant spacer arm to mitigate steric hindrance between conjugated molecules, this compound represents an excellent choice.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|COA [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Biocompatibility of Bis-Propargyl-PEG13 Based Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the biocompatibility of Bis-Propargyl-PEG13 based hydrogels, a class of synthetic hydrogels formed via click chemistry. The performance of these hydrogels is objectively compared with two widely used alternatives: naturally derived hyaluronic acid (HA) and alginate hydrogels. This comparison is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key biocompatibility assays.
Executive Summary
The selection of a hydrogel for biomedical applications, including drug delivery and tissue engineering, is critically dependent on its biocompatibility. An ideal hydrogel should exhibit minimal cytotoxicity, elicit a mild in vivo immune response, and degrade into non-toxic byproducts.
This compound based hydrogels , formed through the highly efficient and bio-orthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry, are gaining prominence due to their tunable mechanical properties and covalent stability. Generally, poly(ethylene glycol) (PEG) is considered bio-inert, exhibiting low protein adsorption and minimal cellular interaction. However, the biocompatibility of the final hydrogel can be influenced by unreacted functional groups and the degradation products.
Hyaluronic acid (HA) hydrogels are naturally derived and are a major component of the extracellular matrix (ECM). This inherent bioactivity allows them to interact with cells through specific receptors like CD44 and RHAMM, influencing cell behavior. While generally considered highly biocompatible, the inflammatory response to HA can be dependent on its molecular weight.
Alginate hydrogels , derived from brown algae, are also widely used due to their gentle gelation mechanism, typically involving divalent cations like calcium. While generally biocompatible, alginate can sometimes trigger an inflammatory response through pathways such as NF-κB activation.
This guide aims to provide a data-driven comparison of these three hydrogel systems to aid in the selection of the most appropriate material for your research and development needs.
Data Presentation
Table 1: In Vitro Cytotoxicity Comparison
| Hydrogel Type | Cell Line | Assay | Results (Cell Viability %) |
| PEG-based (via SPAAC) | 3T3 fibroblasts | Cytotoxicity Assay | Non-cytotoxic |
| Hyaluronic Acid | MC3T3-E1 | Viability and Proliferation Assays | Supported long-term viability and proliferation |
| Alginate | MC3T3-E1 | Viability and Proliferation Assays | Supported long-term viability and proliferation |
| Alginate/Polyacrylamide IPN | Mouse Mesenchymal Stem Cells | Metabolic Activity (WST assay) | Slight reduction in proliferation and metabolic activity in conditioned media |
Table 2: In Vivo Biocompatibility Comparison
| Hydrogel Type | Animal Model | Key Findings |
| PEG-based (via SPAAC) | Mice (subcutaneous implantation) | Mild inflammatory response that resolved within a week. |
| Hyaluronic Acid | Mice (subcutaneous implantation) | Good biocompatibility with minimal inflammatory response. |
| Alginate | Rats (subcutaneous implantation) | Mild fibrotic encapsulation and minimal inflammatory response. |
Table 3: Degradation and Byproducts
| Hydrogel Type | Degradation Mechanism | Potential Byproducts | Biocompatibility of Byproducts |
| This compound (via SPAAC) | Hydrolysis of ester linkages (if present in the PEG backbone) | PEG chains and triazole ring remnants | PEG is generally considered biocompatible and is cleared by the kidneys. The long-term effects of triazole byproducts are still under investigation but are generally considered to be of low toxicity. |
| Hyaluronic Acid | Enzymatic (Hyaluronidases) | Oligosaccharides of hyaluronic acid | Generally considered biocompatible and are natural metabolites. |
| Alginate | Ionic displacement, slow hydrolysis | Oligosaccharides of guluronic and mannuronic acid | Generally considered biocompatible. |
Mandatory Visualization
Experimental workflow for biocompatibility testing.
Cellular signaling pathways for hydrogels.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures for hydrogels.
1. Hydrogel Extract Preparation: a. Prepare hydrogel samples of a standardized size and sterilize them (e.g., via UV irradiation or ethylene (B1197577) oxide treatment). b. Place the sterile hydrogel samples in a sterile tube containing a complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at a surface area-to-volume ratio of 3 cm²/mL. c. Incubate the tubes at 37°C in a humidified atmosphere with 5% CO₂ for 24-72 hours. d. After incubation, collect the medium, which now serves as the hydrogel extract. Filter the extract through a 0.22 µm syringe filter to ensure sterility.
2. Cell Culture and Treatment: a. Seed a suitable cell line (e.g., NIH/3T3 fibroblasts or L929 cells) into a 96-well plate at a density of 1 x 10⁴ cells/well. b. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. c. After 24 hours, remove the culture medium and replace it with the prepared hydrogel extracts. Include a positive control (e.g., medium with a known cytotoxic agent like 10% DMSO) and a negative control (fresh culture medium). d. Incubate the plate for another 24-48 hours.
3. MTT Assay Procedure: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. After the treatment incubation, remove the hydrogel extract from each well. c. Add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution to each well. d. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals. e. After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. f. Gently shake the plate for 15 minutes to ensure complete dissolution. g. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. h. Calculate cell viability as a percentage relative to the negative control.
In Vivo Subcutaneous Implantation Study
This protocol outlines a general procedure for assessing the in vivo biocompatibility of hydrogels in a murine model. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
1. Animal Model and Hydrogel Preparation: a. Use healthy, adult mice (e.g., C57BL/6 or BALB/c), 6-8 weeks of age. b. Prepare sterile, injectable hydrogel precursor solutions or pre-formed sterile hydrogel implants of a defined size.
2. Surgical Procedure: a. Anesthetize the mouse using an approved anesthetic protocol (e.g., isoflurane (B1672236) inhalation). b. Shave and sterilize a small area of the dorsal skin. c. Make a small incision (approximately 5 mm) through the skin. d. Create a subcutaneous pocket by blunt dissection. e. For injectable hydrogels, inject a defined volume (e.g., 100-200 µL) of the precursor solution into the pocket. For pre-formed hydrogels, place the implant into the pocket. f. Close the incision with sutures or surgical staples. g. Administer post-operative analgesics as per the approved protocol.
3. Post-operative Monitoring and Tissue Harvest: a. Monitor the animals daily for signs of distress, inflammation, or infection at the implantation site. b. At predetermined time points (e.g., 1, 4, and 8 weeks), euthanize the mice using an approved method. c. Carefully excise the hydrogel implant along with the surrounding tissue.
4. Histological Analysis: a. Fix the explanted tissue in 10% neutral buffered formalin for at least 24 hours. b. Process the fixed tissue for paraffin (B1166041) embedding. c. Section the paraffin blocks into 5 µm thick sections. d. Stain the sections with Hematoxylin and Eosin (H&E) to visualize the overall tissue morphology and inflammatory cell infiltrate. e. Stain adjacent sections with Masson's Trichrome to visualize the collagen deposition and assess the thickness of the fibrous capsule. f. Quantify the inflammatory response by counting the number of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes) at the tissue-implant interface. g. Measure the thickness of the fibrous capsule at multiple points around the implant.
Conclusion
The choice between this compound based hydrogels and their natural counterparts, hyaluronic acid and alginate, depends on the specific requirements of the application.
-
This compound based hydrogels offer excellent control over mechanical properties and a bio-inert backbone, making them a suitable "blank slate" that can be functionalized with specific bioactive cues. Their biocompatibility is generally high, with a mild and transient in vivo inflammatory response.
-
Hyaluronic acid hydrogels provide an inherent bioactivity that can be beneficial for applications requiring cell interaction and signaling. Their degradation products are natural metabolites, which is a significant advantage.
-
Alginate hydrogels are a cost-effective and easy-to-use option with a good biocompatibility profile. However, the potential for an inflammatory response should be considered for sensitive applications.
Researchers and drug development professionals should carefully weigh the trade-offs between the tunable properties and bio-inertness of synthetic hydrogels against the inherent bioactivity and favorable degradation profiles of natural hydrogels to select the optimal material for their specific needs. Further investigation into the long-term degradation and biocompatibility of the specific triazole byproducts from azide-alkyne cycloaddition reactions is warranted.
Spectroscopic Confirmation of Bis-Propargyl-PEG13 Click Chemistry Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful conjugation of molecules using PEG linkers is a critical step. This guide provides a comparative analysis of spectroscopic methods used to confirm the reaction of Bis-Propargyl-PEG13, a homobifunctional PEG linker, via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
This compound is a versatile polyethylene (B3416737) glycol (PEG) derivative containing two terminal propargyl groups.[1][2] These alkyne groups readily react with azide-bearing molecules in the presence of a copper(I) catalyst to form a stable triazole linkage.[3][4][] This efficiency and specificity make it a favored tool in bioconjugation, materials science, and pharmaceutical development for creating well-defined molecular architectures.[6][7] However, robust analytical confirmation is essential to verify the successful formation of the desired conjugate and to ensure the absence of starting materials. This guide details the primary spectroscopic techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis of Spectroscopic Techniques
Each spectroscopic technique offers unique advantages for analyzing the outcome of a this compound reaction. The choice of method often depends on the nature of the conjugated molecule, the required level of detail, and the available instrumentation. A combination of these techniques provides the most definitive evidence of a successful reaction.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides detailed structural information by probing the chemical environment of protons. Confirms the disappearance of alkyne protons and the appearance of new triazole ring protons.[8][9] | - Quantitative determination of reaction conversion and degree of PEGylation.[8] - Provides unambiguous structural confirmation of the product. | - Can be complex for large, heterogeneous biomolecules. - Requires relatively pure samples. - Signal broadening can occur with large polymers.[10] |
| FT-IR Spectroscopy | Identifies the presence or absence of specific functional groups by measuring their characteristic infrared absorption.[11][12] | - Rapid and straightforward method to monitor the disappearance of key functional groups (alkyne and azide). - Non-destructive and requires minimal sample preparation. | - Primarily qualitative; does not provide detailed structural information on the product. - Can be difficult to interpret in complex mixtures if characteristic peaks overlap. |
| Mass Spectrometry (MS) | Determines the precise molecular weight of the starting materials and the final product.[13][14] | - Highly sensitive, allowing for the detection of minute quantities. - Confirms the successful conjugation by showing the expected mass increase. - Techniques like ESI-MS and MALDI-MS are well-suited for large biomolecules.[14][15] | - Provides no information about the specific site of reaction. - Polydispersity of PEG can complicate spectra, though this is less of an issue for discrete PEGs (dPEG®).[15][16] |
Visualizing the Reaction and Analysis Workflow
To better illustrate the processes involved, the following diagrams outline the chemical reaction and the general workflow for its analysis.
Detailed Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques. Instrument parameters and sample preparation may need to be optimized for specific molecules.
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the purified reaction product (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Prepare corresponding NMR samples of the this compound and the azide-containing starting materials for comparison.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum according to standard instrument procedures. The large signal from the PEG backbone protons can be used as a reference.[17]
-
-
Data Analysis:
-
Confirm Disappearance of Reactant Peaks: Look for the disappearance of the characteristic signal for the terminal alkyne protons of this compound (typically a triplet around 2.4 ppm) and any unique signals from the azide-containing reactant.
-
Identify Product Peaks: Identify the new, characteristic peak for the proton on the newly formed 1,2,3-triazole ring (typically a singlet appearing between 7.5 and 8.5 ppm).
-
Analyze PEG Backbone: The strong, sharp peak from the ethylene (B1197577) glycol repeating units of the PEG chain (around 3.6 ppm) will remain prominent.[18]
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation:
-
Prepare a thin film of the liquid sample on a salt plate (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of liquid or solid samples.
-
Ensure the sample is free of solvent, which may have interfering absorptions.
-
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal or salt plate.
-
Record the spectrum of the sample over the range of 4000-600 cm⁻¹.
-
-
Data Analysis:
-
Monitor Disappearance of Key Stretches: The most critical evidence of reaction completion is the disappearance of the sharp, weak alkyne C≡C stretch (around 2100-2260 cm⁻¹) from the this compound and the strong, sharp azide (B81097) N≡N stretch (around 2100-2160 cm⁻¹) from the azide reactant.[12][19][20] The disappearance of these peaks indicates the consumption of the starting materials.[12]
-
Protocol 3: Mass Spectrometry (e.g., ESI-MS or MALDI-TOF)
-
Sample Preparation:
-
Prepare a dilute solution of the purified product in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for ESI-MS).
-
For MALDI-MS, co-crystallize the sample with an appropriate matrix (e.g., sinapinic acid) on a target plate.
-
-
Data Acquisition:
-
Data Analysis:
-
Confirm Molecular Weight: Compare the experimentally determined molecular weight of the product with the theoretical mass. The molecular weight of this compound is approximately 622.75 g/mol .[1] The product's mass should correspond to the sum of the masses of the this compound and the two reacted azide-containing molecules, minus the mass of any leaving groups if applicable.
-
Check for Impurities: Analyze the spectrum for the presence of unreacted starting materials or side products.
-
Alternatives to this compound
While this compound is highly effective, other bifunctional linkers are available for similar applications. The choice of linker depends on the desired reactivity, stability, and the functional groups present on the target molecules.
| Alternative Category | Examples | Reaction Chemistry | Key Features |
| Homobifunctional PEGs | PEG-bis-Azide, PEG-bis-NHS Ester, PEG-bis-Maleimide | Click Chemistry (Azide), Amine-reactive, Thiol-reactive | Reacts with alkynes, primary amines, or thiols, respectively. |
| Heterobifunctional PEGs | Azide-PEG-NHS Ester, Alkyne-PEG-Maleimide | Orthogonal Reactions | Allows for sequential conjugation to two different types of functional groups. |
| Non-PEG Polymers | Polysarcosine, Poly(2-oxazoline) | Varies | Can offer alternatives to PEG to avoid potential immunogenicity issues.[21] |
References
- 1. medkoo.com [medkoo.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 6. Click Chemistry – Med Chem 101 [medchem101.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurolab.tr [eurolab.tr]
- 10. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00936G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. enovatia.com [enovatia.com]
- 16. sciex.com [sciex.com]
- 17. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 18. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. Advancing the synthesis of PEG alternatives for nanomedicine - American Chemical Society [acs.digitellinc.com]
Navigating Bioconjugation: A Comparative Guide to Bis-Propargyl-PEG13 and its Alternatives
For researchers, scientists, and drug development professionals engaged in the intricate work of bioconjugation, the choice of a linker molecule is paramount. The linker not only connects two molecular entities but also critically influences the stability, solubility, and overall efficacy of the final conjugate. This guide provides a comprehensive comparison of Bis-Propargyl-PEG13, a homobifunctional linker, with its alternatives, supported by experimental data from published research.
This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring two terminal propargyl groups. These alkyne functionalities are primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The PEG13 backbone, with its 13 ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the resulting bioconjugate. Its primary applications are in the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and the formation of hydrogels.
Performance Comparison: The Impact of the PEG Linker
While direct comparative studies on this compound are limited in published literature, extensive research on the impact of PEG linker length and functionality provides a strong basis for performance evaluation. The following tables summarize key performance metrics from studies on similar PEG linkers, offering insights into how a mid-length linker like PEG13 would compare to shorter and longer chain alternatives.
Table 1: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~6.0 | 0.7 |
| PEG8 | ~4.2 | 0.5 |
| PEG13 (Inferred) | ~3.0-3.5 | ~0.35-0.41 |
| PEG24 | ~2.5 | 0.3 |
Data synthesized from studies on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. The data for PEG13 is an educated inference based on the trend observed with other PEG linker lengths.[1]
Longer PEG chains generally lead to a decrease in the clearance rate of ADCs, thereby increasing their circulation half-life. A PEG13 linker is expected to offer a significant improvement in pharmacokinetic profile compared to shorter PEG chains or non-PEGylated conjugates.
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of ADCs
| PEG Linker Length | IC50 (ng/mL) | Fold Change in Potency vs. No PEG |
| No PEG | 10 | 1.0 |
| PEG4 | 12 | 0.83 |
| PEG8 | 15 | 0.67 |
| PEG13 (Inferred) | ~18-22 | ~0.45-0.55 |
| PEG24 | 30 | 0.33 |
Data from a study on trastuzumab conjugated to a potent auristatin payload. The data for PEG13 is an educated inference based on the trend observed with other PEG linker lengths.
While longer PEG linkers can improve pharmacokinetics, they may slightly decrease the in vitro potency of an ADC. This is often attributed to steric hindrance, where the longer PEG chain may interfere with the binding of the ADC to its target or the subsequent internalization and release of the payload. The optimal PEG length, therefore, represents a balance between in vivo stability and in vitro potency.[2]
Homobifunctional vs. Heterobifunctional Linkers: A Strategic Choice
This compound is a homobifunctional linker, meaning it has identical reactive groups at both ends. This is in contrast to heterobifunctional linkers, which possess two different reactive groups. The choice between these two types of linkers is a critical strategic decision in the design of a bioconjugation experiment.
Table 3: Comparison of Homobifunctional and Heterobifunctional Linkers
| Feature | Homobifunctional Linkers (e.g., this compound) | Heterobifunctional Linkers (e.g., Azide-PEG-NHS Ester) |
| Conjugation Strategy | One-pot reaction, crosslinking of identical or different molecules. | Step-wise, controlled conjugation of two different molecules. |
| Product Homogeneity | Can lead to a mixture of products, including polymers. | Generally results in a more homogeneous and well-defined product. |
| Reaction Control | Less control over the reaction, potential for side reactions. | High degree of control through orthogonal chemistries. |
| Purification | Can be more challenging due to product heterogeneity. | Often simpler due to a cleaner reaction profile. |
| Typical Applications | Crosslinking proteins, forming hydrogels, creating symmetric constructs. | ADCs, PROTACs, surface modification, targeted drug delivery. |
While homobifunctional linkers like this compound are excellent for applications requiring the crosslinking of molecules, heterobifunctional linkers offer superior control for the synthesis of complex bioconjugates like ADCs and PROTACs where precise stoichiometry and a well-defined structure are crucial.[3]
The Chemistry of Connection: Propargyl Groups and Click Chemistry
The two propargyl groups on this compound are designed for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is known for its high efficiency, specificity, and biocompatibility.
Table 4: Performance Characteristics of CuAAC for Bioconjugation
| Parameter | Performance | Notes |
| Reaction Efficiency | Very High (>95%) | The reaction is highly favorable and proceeds to completion under mild conditions. |
| Reaction Speed | Fast (minutes to hours) | The rate can be accelerated by the use of copper-chelating ligands. |
| Specificity | High | The azide (B81097) and alkyne groups are largely unreactive with other functional groups found in biological systems. |
| Stability of Triazole Linkage | Very High | The resulting triazole ring is chemically and enzymatically stable. |
| Biocompatibility | Good | While copper can be toxic to cells, the use of ligands can mitigate this issue, and copper-free click chemistry alternatives exist. |
The propargyl groups of this compound offer a robust and reliable method for bioconjugation, leading to the formation of a stable triazole linkage. This is a significant advantage over other conjugation chemistries that may result in less stable bonds.
Experimental Protocols
General Protocol for Antibody-Drug Conjugation using a Bis-Alkyne PEG Linker and Click Chemistry
This protocol outlines a general procedure for conjugating an azide-modified payload to an antibody that has been functionalized with alkyne groups using a bis-alkyne PEG linker.
Materials:
-
Antibody of interest
-
Bis-alkyne PEG linker (e.g., Bis-Propargyl-PEG with a desired PEG length)
-
Azide-modified cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns
Procedure:
-
Antibody Modification:
-
Functionalize the antibody with alkyne groups. This can be achieved by reacting accessible lysine (B10760008) residues with an NHS-ester-alkyne reagent or by modifying antibody glycans.
-
Purify the alkyne-modified antibody using a desalting column to remove excess reagents.
-
-
Click Chemistry Reaction:
-
In a reaction vessel, combine the alkyne-modified antibody in PBS with the azide-modified payload.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in water.
-
Add the copper catalyst solution to the antibody-payload mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted payload and catalyst.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as UV-Vis spectroscopy, HIC, and SEC.
-
Visualizing the Process and Logic
To better understand the concepts discussed, the following diagrams illustrate a typical ADC synthesis workflow and the decision-making process for choosing a linker.
References
The Impact of Short-Chain PEGylation: A Comparative Guide to Conjugate Properties with a Focus on PEG13 Analogues
For Researchers, Scientists, and Drug Development Professionals
The strategic conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules is a cornerstone of modern drug delivery, enhancing solubility, stability, and pharmacokinetic profiles. While long-chain PEGylation is extensively studied for its ability to confer "stealth" properties and prolong circulation, the nuanced effects of short-chain PEGylation are gaining increasing attention. This guide provides a comparative analysis of how short PEG chain lengths, with a particular focus on analogues to PEG13 (a PEG molecule with 13 ethylene (B1197577) glycol repeating units), influence the properties of bioconjugates. Due to a scarcity of literature specifically examining PEG13, this guide will draw upon data from closely related short-chain PEGs, such as PEG12, to provide relevant insights.
Data Presentation: A Comparative Overview of Short-Chain PEG Conjugate Properties
The following table summarizes the observed effects of short-chain PEGylation on various conjugate properties, drawing comparisons where data is available.
| Property | Unmodified Molecule | Short-Chain PEG Conjugate (e.g., PEG12) | Long-Chain PEG Conjugate (e.g., >2kDa) | Key Observations & Citations |
| Solubility | Variable | Increased | Significantly Increased | Short PEG chains enhance the solubility of hydrophobic molecules in aqueous solutions[1]. |
| Stability (Chemical & Enzymatic) | Susceptible to degradation | Enhanced protection | Substantial protection | PEG linkers, even short ones, can protect biomolecules from enzymatic degradation and chemical instability[2]. |
| In Vitro Bioactivity (Antisense Oligonucleotides) | Standard Activity | Unchanged or slightly superior | Reduced hybridization efficiency and activity | Short PEG12 chains on antisense oligonucleotides do not negatively impact and can even slightly enhance gene silencing activity in vitro[3]. |
| Cellular Uptake | Varies by molecule and cell type | Can be enhanced | Generally reduced (the "stealth" effect) | Short PEG chains may improve cellular uptake by mechanisms like enhanced endosomal escape, whereas long chains often shield the molecule from cellular interactions[3][4]. |
| Pharmacokinetics (in vivo) | Rapid clearance | Not sufficient to prevent renal filtration alone | Significantly prolonged circulation time | Short PEG chains by themselves are generally insufficient to prevent rapid elimination via renal filtration[3][]. |
| Immunogenicity | Can be immunogenic | Reduced | Significantly Reduced | PEGylation, in general, masks immunogenic epitopes, reducing the risk of an immune response[1]. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols relevant to the synthesis and characterization of short-chain PEGylated conjugates.
Synthesis of Short-Chain PEGylated Oligonucleotides
This protocol describes the conjugation of a PEG12 linker to an antisense oligonucleotide.
-
Materials : Aminohexyl-modified oligonucleotide, PEG12-NHS ester, aqueous buffer solution.
-
Procedure :
-
Synthesize the oligonucleotide with a 3'- or 5'-aminohexyl linker using standard solid-phase synthesis.
-
Cleave and deprotect the oligonucleotide.
-
Dissolve the amino-modified oligonucleotide in an aqueous buffer.
-
Add a surplus of PEG12-NHS ester to the oligonucleotide solution.
-
Allow the reaction to proceed for approximately 2 hours at room temperature.
-
Monitor the reaction progress using denaturing polyacrylamide gel electrophoresis (PAGE), observing the shift in molecular weight of the conjugated product.
-
Purify the PEGylated oligonucleotide using standard chromatographic techniques.[3][6]
-
Characterization of PEGylated Proteins: Site-Specific Conjugation
This protocol outlines the characterization of a protein after site-specific PEGylation.
-
Objective : To confirm the site of PEGylation and the homogeneity of the conjugate.
-
Methods :
-
Mass Spectrometry (MS) : Use high-resolution mass spectrometry (HRMS) to determine the molecular weight of the conjugate. The increase in mass should correspond to the mass of the attached PEG chain. Tandem MS (MS/MS) can be used for peptide mapping to identify the specific amino acid residue where the PEG is attached[7].
-
Liquid Chromatography (LC) : Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the PEGylated protein from the unreacted protein and excess PEG reagent. Size-exclusion chromatography (SEC) can also be used to analyze the size and aggregation state of the conjugate[7][8].
-
Circular Dichroism (CD) Spectroscopy : To assess the secondary and tertiary structure of the protein post-conjugation to ensure that the PEGylation has not caused significant conformational changes that could impact bioactivity[3].
-
In Vitro Gene Silencing Assay for PEGylated Antisense Oligonucleotides
This protocol is used to evaluate the biological activity of PEGylated antisense oligonucleotides.
-
Cell Line : A cell line expressing a reporter gene, such as luciferase.
-
Procedure :
-
Transfect the cells with a plasmid encoding the reporter gene.
-
After 24 hours, introduce the unmodified and PEGylated antisense oligonucleotides into the cell culture medium.
-
Incubate the cells for 48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the reporter gene expression to a control gene (e.g., co-transfected firefly luciferase) to account for variations in transfection efficiency and cell viability.
-
Compare the gene silencing activity of the PEGylated oligonucleotide to the unmodified control[3][6].
-
Mandatory Visualizations
Experimental Workflow for Synthesis and Characterization of Short-Chain PEGylated Oligonucleotides
Caption: Workflow for short-chain PEGylated oligonucleotide synthesis and evaluation.
Cellular Uptake Mechanisms of PEGylated Nanoparticles
Caption: Influence of PEG chain length on nanoparticle cellular uptake pathways.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Oligonucleotides conjugated with short chemically defined polyethylene glycol chains are efficient antisense agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. enovatia.com [enovatia.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of Bis-Propargyl-PEG13: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Bis-Propargyl-PEG13 is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound. Adherence to these guidelines, in conjunction with your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS), is paramount for ensuring a safe laboratory environment.
Key Safety and Handling Data
| Property | Information | Source Analogy |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | Propargyl-PEG7-NHS ester[1] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | Propargyl-PEG7-NHS ester[1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. | Propargyl-PEG7-NHS ester[1] |
| First Aid Measures | Inhalation: Move to fresh air. If breathing is difficult, give CPR. Skin Contact: Rinse with large amounts of water and remove contaminated clothing. Eye Contact: Flush eyes with large amounts of water. | Propargyl-PEG7-NHS ester[1] |
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Detailed Disposal Procedures
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Never dispose of this chemical down the drain or in regular trash[2]. While polyethylene (B3416737) glycol (PEG) itself is biodegradable, the presence of propargyl groups necessitates proper chemical waste disposal procedures[2][3].
Waste Segregation and Containerization
-
Don Appropriate PPE : Before handling any waste, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves. All waste handling should occur in a chemical fume hood to prevent inhalation of vapors[1].
-
Prepare Waste Containers : Obtain designated and properly labeled hazardous waste containers. It is the responsibility of the department or facility to supply these containers[4].
-
Segregate Waste Streams :
-
Solid Waste : Collect unused or expired solid this compound in its original container or a sealed, labeled waste bag. Place this within a designated solid hazardous waste container. Contaminated items such as weighing paper, pipette tips, and gloves should also be placed in this container[1][2].
-
Liquid Waste : Collect all aqueous and organic solutions containing this compound in a designated hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[1][2].
-
Contaminated Labware : Decontaminate non-disposable glassware by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol). Collect the rinsate as hazardous liquid waste[1].
-
Labeling and Storage of Hazardous Waste
Proper labeling of hazardous waste containers is a critical regulatory requirement[5].
-
Labeling : Every container must be clearly labeled with the words "Hazardous Waste"[5]. The label should also include the full chemical name, "this compound," and associated hazards (e.g., "Harmful if Swallowed," "Aquatic Hazard")[1].
-
Storage : Store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation[4][6]. Containers must be kept securely capped except when adding waste[4]. The storage area should be well-ventilated and under the direct supervision of laboratory personnel[7].
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills : Wearing appropriate PPE, absorb the material with an inert absorbent like vermiculite (B1170534) or sand. Collect the absorbed material into a sealed container for hazardous waste disposal[2].
-
Large Spills : Evacuate the area immediately and contact your institution's EHS office[2].
Final Disposal
-
Licensed Waste Disposal : All waste containing this compound must be disposed of through your institution's hazardous waste management program, which utilizes a licensed waste disposal contractor[2][8].
-
Regulatory Compliance : Adherence to local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is mandatory[5][7].
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. agilent.com [agilent.com]
Personal protective equipment for handling Bis-Propargyl-PEG13
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bis-Propargyl-PEG13. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.
I. Chemical and Physical Properties
This compound is a polyethylene (B3416737) glycol (PEG) derivative containing two terminal propargyl groups. The propargyl groups are reactive towards azide-bearing molecules, making this compound a valuable tool in bioconjugation and drug development.[1] The PEG linker enhances the solubility of the molecule in aqueous solutions.[1]
| Property | Value |
| CAS Number | 1351373-50-6 |
| Molecular Formula | C30H54O13 |
| Molecular Weight | 622.75 g/mol |
| Appearance | Varies (can be a solid or liquid) |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
II. Hazard Identification and Personal Protective Equipment (PPE)
GHS Hazard Statements for Related Compounds (Bis-propargyl-PEG11):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
| Personal Protective Equipment (PPE) | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and dispose of them properly after handling. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a splash hazard. |
| Skin and Body Protection | Laboratory coat. Ensure it is fully buttoned. For larger scale operations, consider a chemical-resistant apron or coveralls. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols. |
III. Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount when handling this compound to ensure both personal safety and the quality of the experimental results.
Storage:
-
Short-term: Store at 0 - 4°C for days to weeks.[1]
-
Long-term: Store at -20°C for months to years.[1]
-
Keep the container tightly sealed in a dry, dark, and well-ventilated area.
Experimental Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within a certified chemical fume hood. Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Handling:
-
Weigh or measure the required amount of the compound directly in the fume hood.
-
Avoid creating dust or aerosols.
-
For reactions, add the reagent slowly to the reaction mixture.
-
Keep the container sealed when not in use.
-
-
Post-Handling:
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Clean all equipment and the work area to prevent cross-contamination.
-
IV. Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired Product | Dispose of as chemical waste through a licensed contractor. Do not dispose of it down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed container for chemical waste. |
| Contaminated PPE (e.g., gloves) | Dispose of in the appropriate hazardous waste stream immediately after use. |
| Aqueous Waste from Reactions | Collect in a clearly labeled, sealed waste container. The container should be stored in a secondary containment vessel. |
Waste Segregation and Labeling:
-
All waste streams must be segregated based on their chemical compatibility.
-
Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the primary hazards (e.g., Irritant).
V. Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate potential harm.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
